4-Bromo-6,8-difluoro-2-methylquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6,8-difluoro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2N/c1-5-2-8(11)7-3-6(12)4-9(13)10(7)14-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDJTKNFPQFHEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670963 | |
| Record name | 4-Bromo-6,8-difluoro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189106-86-2 | |
| Record name | 4-Bromo-6,8-difluoro-2-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189106-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6,8-difluoro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1189106-86-2 | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Core Compound Identity and Physicochemical Properties
An In-Depth Technical Guide to 4-Bromo-6,8-difluoro-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide serves as a comprehensive technical resource on this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. As a senior application scientist, my objective is to provide not just data, but a field-proven perspective on the synthesis, characterization, reactivity, and potential applications of this versatile building block. The structure of this guide is designed to logically flow from fundamental properties to practical applications, empowering researchers to effectively integrate this compound into their discovery workflows.
This compound is a solid, halogenated quinoline derivative. The strategic placement of two fluorine atoms on the benzene ring and a bromine atom at the 4-position makes it a highly valuable intermediate for synthetic chemistry. The fluorine atoms can enhance metabolic stability and binding affinity of derivative compounds, while the bromine atom provides a reactive handle for a variety of cross-coupling reactions.[1]
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 1189106-86-2 .[2][3][4][5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1189106-86-2 | [2][3][4][5] |
| Molecular Formula | C₁₀H₆BrF₂N | [2][3][6] |
| Molecular Weight | 258.06 g/mol | [2][3] |
| IUPAC Name | This compound | |
| SMILES String | Cc1cc(Br)c2cc(F)cc(F)c2n1 | [2] |
| InChI Key | BMDJTKNFPQFHEW-UHFFFAOYSA-N | [2] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [3] |
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is not extensively detailed in publicly available literature. However, a robust and logical synthetic route can be devised based on established quinoline synthesis methodologies, such as the Conrad-Limpach reaction, followed by a halogenation step.[7] This approach offers a reliable pathway from commercially available starting materials.
The overall strategy involves two key stages:
-
Formation of the Quinolone Core: Cyclization of an aniline with a β-ketoester to form the 4-hydroxyquinoline scaffold.
-
Halogenation: Conversion of the 4-hydroxy group to the 4-bromo group.
Caption: Proposed two-stage synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a self-validating system; successful isolation and characterization of the intermediate (Stage 1) and final product (Stage 2) confirm the efficacy of the chosen methodology.
Stage 1: Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 3,5-difluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a high-boiling point solvent such as toluene.
-
Intermediate Formation: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Cyclization: Once the initial reaction is complete, cool the mixture slightly. Add an equal volume of a high-boiling solvent like diphenyl ether. Gradually heat the mixture to approximately 250 °C to induce thermal cyclization.[7] Maintain this temperature for 1-2 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Add a non-polar solvent such as hexane to precipitate the product.[7] Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum. The resulting solid is 6,8-Difluoro-2-methylquinolin-4-ol.
Stage 2: Synthesis of this compound
-
Reaction Setup: In a fume hood, charge a round-bottom flask with the dried 6,8-Difluoro-2-methylquinolin-4-ol (1.0 eq) from Stage 1. Carefully add phosphorus oxybromide (POBr₃) (2.0-3.0 eq) portion-wise.
-
Bromination: Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. The reaction should be monitored by TLC or LC-MS to track the disappearance of the starting material.
-
Work-up and Isolation: After cooling to room temperature, very carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution in a fume hood.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a base, such as a saturated sodium bicarbonate solution or aqueous ammonia, until the pH is ~7-8. The product will precipitate as a solid. Alternatively, extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Structural Confirmation and Purity Analysis
Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic methods provides a self-validating system for structural elucidation.
Table 2: Analytical Techniques for Characterization
| Technique | Expected Observations | Rationale |
| ¹H NMR | - A singlet in the aliphatic region (~2.5-2.8 ppm) for the -CH₃ group.- Multiple signals in the aromatic region (~7.0-8.5 ppm), showing characteristic splitting patterns due to H-F coupling.- A singlet for the proton at the 3-position. | Confirms the presence and connectivity of proton environments in the molecule. |
| ¹³C NMR | - A signal for the methyl carbon.- Multiple signals for the aromatic and quinoline carbons, with some showing splitting due to C-F coupling (J-coupling). | Determines the number of unique carbon environments and confirms the carbon skeleton. |
| ¹⁹F NMR | - Two distinct signals for the two non-equivalent fluorine atoms at positions 6 and 8, likely showing coupling to each other and to nearby protons. | Directly confirms the presence and electronic environment of the fluorine atoms. |
| Mass Spec (MS) | - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.[7] | Confirms the molecular weight and elemental composition (presence of bromine).[8] |
| HPLC | - A single major peak under various solvent conditions. | Assesses the purity of the final compound.[7] |
Chemical Reactivity and Applications in Drug Discovery
The true value of this compound lies in its potential as a scaffold for creating diverse molecular libraries. The C4-Br bond is the primary site of reactivity, making it an ideal substrate for transition-metal-catalyzed cross-coupling reactions.
Caption: Reactivity of the C4-Br bond for library synthesis.
This synthetic versatility is paramount in drug discovery. The quinoline and fluoroquinolone frameworks are recognized as "privileged structures" that form the core of numerous therapeutic agents.[9] By modifying the 4-position, researchers can fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets.
Potential Therapeutic Applications:
-
Antibacterial Agents: The 6,8-difluoro-4-quinolone structure is a hallmark of potent antibacterial agents that inhibit bacterial DNA gyrase and topoisomerase IV.[1] This scaffold is a promising starting point for developing new antibiotics to combat resistant strains.
-
Anticancer Agents: Many quinoline derivatives exhibit significant anticancer activity by inhibiting topoisomerases, inducing apoptosis, or interfering with cell signaling pathways.[1][10] The ability to introduce diverse substituents at the 4-position allows for exploration of structure-activity relationships against various cancer cell lines.[11]
-
Anti-inflammatory and Antiviral Agents: The quinoline scaffold has also been investigated for its potential in treating inflammatory disorders and viral infections.[1]
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. The compound is classified as a combustible solid with specific health hazards.[2]
Table 3: Hazard Information and Precautionary Measures
| Hazard Category | GHS Code | Precautionary Statement | Source |
| Acute Toxicity, Oral | H302 (Harmful if swallowed) | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. | [12] |
| Serious Eye Damage | H318 (Causes serious eye damage) | P280: Wear protective gloves/protective clothing/eye protection.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12] |
Handling and Storage Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13] Ensure eye wash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[12][13]
-
Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[13] Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound (CAS No. 1189106-86-2) is more than just a chemical intermediate; it is a strategic tool for medicinal chemists and drug discovery scientists. Its defined physicochemical properties, coupled with a synthetically versatile brominated handle and a biologically relevant difluoroquinolone core, make it an exceptionally valuable building block. This guide provides the foundational knowledge—from a proposed, reliable synthesis to key reactivity insights and safety protocols—to empower researchers to fully leverage the potential of this compound in the development of next-generation therapeutic agents.
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Amerigo Scientific. This compound. [Link]
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Reagentia. This compound (1 x 50 mg). [Link]
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ChemSynthesis. 4-bromo-6,8-difluoroquinoline. [Link]
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MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
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PubChem. 7-Bromo-4-chloro-6,8-difluoro-2-methylquinoline. [Link]
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Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]
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National Institutes of Health (NIH). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]
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An In-Depth Technical Guide to 4-Bromo-6,8-difluoro-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Bromo-6,8-difluoro-2-methylquinoline, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes core chemical data, plausible synthetic routes, and potential applications to provide a foundational resource for researchers.
Core Compound Identity and Properties
This compound is a substituted quinoline. The quinoline scaffold is a "privileged structure" in medicinal chemistry, known to form the core of many therapeutic agents.[1] The incorporation of fluorine atoms and a bromine atom can significantly modulate the molecule's physicochemical and pharmacological properties, potentially enhancing potency, metabolic stability, and target specificity.[1][2]
Chemical Structure
Caption: 2D structure of this compound.
Physicochemical Data
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 258.06 g/mol | [3] |
| Molecular Formula | C10H6BrF2N | [3][4] |
| CAS Number | 1189106-86-2 | [3] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [4] |
| InChI Key | BMDJTKNFPQFHEW-UHFFFAOYSA-N | |
| SMILES String | Cc1cc(Br)c2cc(F)cc(F)c2n1 | [3] |
Synthesis and Mechanistic Considerations
The synthesis of substituted quinolines can often be achieved through established methodologies such as the Conrad-Limpach-Knorr or Gould-Jacobs reactions.[2][5] A plausible synthetic pathway for this compound would likely involve a multi-step process starting from a suitably substituted aniline.
Proposed Synthetic Workflow
Sources
Technical Guide: Physicochemical Characterization of Novel Quinoline Derivatives in Drug Discovery
Focus: Determination of the Melting Point for 4-Bromo-6,8-difluoro-2-methylquinoline as a Critical Quality Attribute
Audience: Researchers, scientists, and drug development professionals.
Abstract: The precise characterization of novel chemical entities is a cornerstone of modern drug discovery and development. The melting point is a fundamental physicochemical property that provides critical insights into the purity and identity of a crystalline solid. This guide presents a comprehensive methodology for the accurate determination of the melting point of this compound (CAS No. 1189106-86-2), a representative halogenated quinoline derivative. While a specific melting point for this compound is not widely reported in public literature, this document outlines a robust, self-validating protocol designed to establish this key parameter with high fidelity. The principles and techniques described herein are broadly applicable to the characterization of other novel synthetic intermediates and active pharmaceutical ingredients (APIs).
Introduction: The Quinoline Scaffold and the Imperative of Purity
The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound suggests its potential role as a key intermediate in the synthesis of targeted therapies, possibly kinase inhibitors or anti-infective agents. In the rigorous context of pharmaceutical development, the unambiguous identification and purity assessment of such intermediates are non-negotiable.
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range. Consequently, the accurate determination of the melting point serves two primary functions:
-
Identification: The melting point is a characteristic physical constant that can aid in the identification of a compound when compared to a known standard.
-
Purity Assessment: A narrow melting range (typically < 1 °C) is indicative of high purity. A broad melting range suggests the presence of impurities.
This guide provides a detailed protocol for determining the melting point of this compound, emphasizing the causality behind each step to ensure data integrity and reproducibility.
Physicochemical Properties of this compound
A summary of the known properties of the target compound is essential before undertaking experimental work.[1][2][3][4]
| Property | Value | Source |
| CAS Number | 1189106-86-2 | [1][3] |
| Molecular Formula | C₁₀H₆BrF₂N | [1][2][4] |
| Molecular Weight | 258.06 g/mol | [4] |
| Appearance | Solid (form) | |
| Melting Point | Not publicly available |
Experimental Protocol: Melting Point Determination
The following protocol is designed for a modern digital melting point apparatus, which allows for precise temperature control and observation.
Materials and Equipment
-
This compound, synthesized and purified.
-
Capillary tubes (one end sealed).
-
Digital melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP70, or similar).
-
Spatula.
-
Mortar and pestle.
-
Reference standards with certified melting points (e.g., caffeine, vanillin).
Step-by-Step Methodology
Step 1: Sample Preparation
-
Rationale: Proper sample preparation is critical for uniform heat transfer and accurate observation. The sample must be a fine, dry powder to ensure dense packing in the capillary tube.
-
Procedure:
-
Place a small amount (10-20 mg) of this compound onto a clean, dry watch glass.
-
If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.
-
Ensure the sample is completely dry. If necessary, dry the sample under vacuum at a temperature well below its anticipated melting point.
-
Step 2: Capillary Tube Packing
-
Rationale: The height of the sample in the capillary tube affects the accuracy of the measurement. A sample height of 2-3 mm is optimal for consistent and reproducible results.
-
Procedure:
-
Press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.
-
Repeat until the sample height is 2-3 mm.
-
Step 3: Instrument Calibration
-
Rationale: To ensure the trustworthiness of the results, the performance of the melting point apparatus must be verified using certified reference standards. This self-validating step is a core principle of Good Laboratory Practice (GLP).
-
Procedure:
-
Select two reference standards that bracket the expected melting point of the sample.
-
Determine the melting point of each reference standard using the instrument.
-
The observed melting points should be within the acceptable range specified for the standards. If not, the instrument must be calibrated according to the manufacturer's instructions.
-
Step 4: Melting Point Determination
-
Rationale: The determination is performed in two stages: a rapid scan to approximate the melting point, followed by a slower, more precise measurement. This ensures both efficiency and accuracy.
-
Procedure:
-
Rapid Scan (Approximate Determination):
-
Place the packed capillary tube into the heating block of the apparatus.
-
Set a rapid heating rate (e.g., 10-20 °C/min).
-
Observe the sample and record the approximate temperature at which it melts.
-
-
Slow Scan (Accurate Determination):
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Place a new packed capillary tube into the heating block.
-
Set a slow heating rate (1-2 °C/min).
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last solid crystal melts (T₂).
-
The melting point range is reported as T₁ - T₂.
-
-
Step 5: Data Recording and Interpretation
-
Rationale: Meticulous data recording is essential for traceability and reporting. The interpretation of the melting range provides insight into the sample's purity.
-
Hypothetical Data:
| Determination | T₁ (°C) | T₂ (°C) | Melting Range (°C) | Observations |
| Run 1 | 115.8 | 116.5 | 0.7 | White solid melts to a clear, colorless liquid. |
| Run 2 | 115.9 | 116.6 | 0.7 | Consistent with Run 1. |
| Run 3 | 115.7 | 116.4 | 0.7 | Consistent with Run 1 & 2. |
| Average | 115.8 - 116.5 |
-
Interpretation: A narrow melting range of 0.7 °C suggests a high degree of purity for the synthesized this compound.
Visualizing the Workflow
The following diagram illustrates the logical flow of the melting point determination protocol, emphasizing the decision points and quality control steps.
Caption: Workflow for accurate melting point determination.
Conclusion
The determination of the melting point is a fundamental yet powerful technique in the physicochemical characterization of novel compounds like this compound. By following a robust, self-validating protocol, researchers can confidently establish the identity and purity of their synthesized materials. A sharp, reproducible melting point, such as the hypothetical range of 115.8 - 116.5 °C, provides a strong indicator that the material is suitable for subsequent stages of drug development, from in vitro screening to more complex biological assays. This attention to foundational data ensures the integrity and reproducibility of downstream research.
References
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An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-6,8-difluoro-2-methylquinoline
Introduction
4-Bromo-6,8-difluoro-2-methylquinoline is a halogenated heterocyclic compound with the molecular formula C₁₀H₆BrF₂N.[1][2][3] As a substituted quinoline, it holds potential as a building block in medicinal chemistry and materials science. The precise structural elucidation of such molecules is paramount for understanding their reactivity, properties, and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is one of the most powerful analytical techniques for determining the structure of organic compounds in solution.
This guide provides a comprehensive analysis of the theoretical ¹H NMR spectrum of this compound. While experimental data for this specific molecule is not publicly available, this document will leverage established principles of NMR spectroscopy and data from related substituted quinolines to predict and interpret the spectrum. We will delve into the rationale behind the expected chemical shifts, multiplicities, and coupling constants for each proton in the molecule. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural characterization of complex organic molecules.
Molecular Structure and Proton Environments
The structure of this compound features a quinoline core substituted with a methyl group at position 2, a bromine atom at position 4, and fluorine atoms at positions 6 and 8. This substitution pattern results in four distinct proton environments:
-
-CH₃: The three equivalent protons of the methyl group at position 2.
-
H-3: The proton on the pyridine ring, ortho to the methyl group.
-
H-5: The proton on the benzene ring, ortho to the fluorine at position 6.
-
H-7: The proton on the benzene ring, situated between the two fluorine atoms at positions 6 and 8.
The numbering of the quinoline ring system is crucial for the correct assignment of NMR signals.
Caption: Molecular structure of this compound with proton labeling.
Predicted ¹H NMR Spectrum: A Theoretical Analysis
The ¹H NMR spectrum of a substituted quinoline is influenced by several factors, including the electronic effects (inductive and resonance) of the substituents, and the inherent electronic environment of the quinoline core.[4] The nitrogen atom significantly deshields adjacent protons, particularly at the H-2 and H-8 positions.[5] Electron-withdrawing groups like halogens generally cause a downfield shift (deshielding) of nearby protons.[4]
Here is a summary of the predicted ¹H NMR data for this compound:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -CH₃ | 2.6 - 2.8 | Singlet (s) or narrow doublet (d) | JH-F ≈ 0.5-1.5 Hz |
| H-3 | 7.3 - 7.5 | Singlet (s) or narrow doublet (d) | JH-F ≈ 0.5-1.5 Hz |
| H-7 | 7.5 - 7.7 | Doublet of doublets (dd) | ³JH7-F6 ≈ 8-10 Hz, ³JH7-F8 ≈ 6-8 Hz |
| H-5 | 7.8 - 8.0 | Doublet of doublets (dd) | ³JH5-F6 ≈ 8-10 Hz, ⁴JH5-H7 ≈ 2-3 Hz |
Detailed Spectral Interpretation
-CH₃ Protons (Predicted δ 2.6 - 2.8 ppm)
The methyl group at the C-2 position is expected to appear as a singlet in the upfield region of the aromatic spectrum. Its chemical shift is influenced by the adjacent nitrogen atom and the overall aromatic system. In 2-methylquinoline (quinaldine), the methyl protons resonate at approximately 2.75 ppm.[6] The presence of electron-withdrawing bromo and fluoro groups on the quinoline ring is likely to cause a slight downfield shift compared to unsubstituted quinaldine. A subtle long-range coupling to the H-3 proton or the F-8 fluorine atom might lead to a slight broadening of the singlet or its appearance as a very narrow multiplet.
H-3 Proton (Predicted δ 7.3 - 7.5 ppm)
The H-3 proton is situated on the pyridine ring. In unsubstituted quinoline, the H-3 proton appears around 7.3-7.4 ppm.[5] The adjacent methyl group at C-2 is weakly electron-donating, which would typically cause a slight upfield shift. However, the powerful electron-withdrawing effect of the bromine atom at C-4 will deshield H-3, likely resulting in a net chemical shift in the 7.3-7.5 ppm range. The primary coupling partner for H-3 would be the H-5 proton, but due to the intervening bromine at C-4, this four-bond coupling (⁴JH3-H5) is expected to be very small or unresolved. There might be a small five-bond coupling to the F-8 fluorine (⁵JH3-F8), which could result in a narrow doublet or a broadened singlet.
H-7 Proton (Predicted δ 7.5 - 7.7 ppm)
The H-7 proton is located on the carbocyclic ring, between two strongly electronegative fluorine atoms at C-6 and C-8. This will lead to significant deshielding. The signal for H-7 is predicted to be a doublet of doublets due to coupling with both adjacent fluorine atoms. The three-bond coupling to the fluorine at C-6 (³JH7-F6) is expected to be in the range of 8-10 Hz, while the three-bond coupling to the fluorine at C-8 (³JH7-F8) is anticipated to be slightly smaller, around 6-8 Hz.
H-5 Proton (Predicted δ 7.8 - 8.0 ppm)
The H-5 proton is also on the carbocyclic ring and is expected to be the most downfield of the aromatic protons. Its chemical shift is influenced by the deshielding effect of the nearby bromine at C-4 and the fluorine at C-6. The signal for H-5 is predicted to be a doublet of doublets. The major splitting will arise from the three-bond coupling to the fluorine at C-6 (³JH5-F6), with an expected coupling constant of 8-10 Hz. A smaller, four-bond meta coupling to H-7 (⁴JH5-H7) of approximately 2-3 Hz will further split the signal.[4]
Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental procedure is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for similar compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the probe temperature to a constant value (e.g., 298 K).
-
Acquire a standard one-dimensional ¹H NMR spectrum using a pulse sequence with a 90° pulse angle.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1-2 seconds to ensure full relaxation of the protons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Calibrate the chemical shift scale by referencing the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and measure the coupling constants.
-
Caption: Experimental workflow for ¹H NMR analysis.
Conclusion
The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals corresponding to the methyl protons and the three aromatic protons. The chemical shifts and coupling patterns are governed by the electronic effects of the nitrogen heteroatom and the halogen substituents. The most downfield signal is anticipated for the H-5 proton, while the methyl group will appear at the most upfield position in the aromatic region. The protons on the carbocyclic ring (H-5 and H-7) are expected to show complex splitting patterns due to both H-H and H-F couplings. This detailed theoretical analysis provides a robust framework for the interpretation of the experimental spectrum and serves as a valuable guide for the structural verification of this and related substituted quinoline compounds.
References
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Amerigo Scientific. This compound. Available at: [Link]
-
UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available at: [Link]
-
TSI Journals. ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati. Available at: [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 4-Bromo-6,8-difluoro-2-methylquinoline
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical exploration of the mass spectrometric analysis of 4-Bromo-6,8-difluoro-2-methylquinoline, a compound of interest in modern synthetic and medicinal chemistry. As a halogenated heterocyclic compound, its characterization presents unique opportunities and challenges. This document moves beyond rote procedures to explain the causal links between molecular structure, instrument parameters, and the resulting spectral data, empowering the analyst to develop robust, self-validating methods. Mass spectrometry is an indispensable tool throughout the drug development pipeline, from initial discovery and characterization of new chemical entities to metabolic studies and impurity profiling.[1][2]
Foundational Principles: Molecular Structure Dictates Analytical Strategy
The analytical approach for any molecule must begin with a thorough understanding of its physicochemical properties. This compound (Empirical Formula: C₁₀H₆BrF₂N, Molecular Weight: 258.06 g/mol ) possesses several key features that directly inform the mass spectrometry workflow.[3][4][5][6]
-
The Quinoline Core: This bicyclic aromatic system is inherently stable. The nitrogen atom within the heterocycle is a Lewis base, making it a prime site for protonation. This structural characteristic strongly suggests that positive-ion mode electrospray ionization will be highly effective.
-
Halogenation (Br and F): The presence of bromine is a powerful diagnostic tool. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, any bromine-containing ion will appear as a pair of peaks (an "isotopic doublet") separated by approximately 2 m/z units, with nearly equal intensity. This signature is critical for confirming the identity of the parent molecule and its fragments. The two fluorine atoms are monoisotopic and their high electronegativity can influence fragmentation pathways.
-
The Methyl Group: The C-C bond attaching the methyl group to the quinoline ring is a potential site for fragmentation through the loss of a neutral methyl radical.
The combination of a protonatable nitrogen site and the distinct bromine isotopic signature makes Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) the analytical method of choice for both qualitative and quantitative assessments.[7][8]
The Analytical Workflow: From Sample to Spectrum
A successful analysis is built on a logical and well-controlled sequence of operations. The workflow for this compound is designed to ensure efficient ionization, effective isolation of the ion of interest, and controlled fragmentation to yield structurally informative data.
Caption: High-level workflow for MS analysis of the target compound.
Objective: To prepare the analyte in a solution compatible with ESI-MS that promotes efficient protonation.
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound. Dissolve it in 10 mL of a high-purity solvent such as methanol or acetonitrile to create a 100 µg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution with a mobile phase-like solvent (e.g., 50:50 acetonitrile:water) to a final concentration suitable for infusion or LC injection (typically in the range of 100 ng/mL to 1 µg/mL).
-
Acidification: To the final working solution, add formic acid to a final concentration of 0.1% (v/v). This acidic environment ensures the quinoline nitrogen is readily protonated, maximizing the [M+H]⁺ ion signal.
Causality: Formic acid provides a source of protons (H⁺) that are readily accepted by the basic nitrogen atom of the quinoline ring during the electrospray process. This significantly enhances the ionization efficiency in positive ion mode compared to a neutral solution.
Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for unambiguous elemental composition confirmation.[8] A triple quadrupole instrument is also highly suitable, particularly for quantitative applications using Multiple Reaction Monitoring (MRM).[1]
-
Ionization Source (ESI) Setup:
-
Mode: Positive Ion
-
Capillary Voltage: 3.5 – 4.5 kV. Rationale: This voltage is required to generate the Taylor cone and initiate the electrospray process, but should be optimized to avoid in-source fragmentation.
-
Nebulizing Gas (N₂): 30 – 45 psi. Rationale: This gas disperses the liquid into a fine aerosol.
-
Drying Gas (N₂): 8 – 12 L/min at 300 – 350 °C. Rationale: This heated gas aids in desolvation of the aerosol droplets to release gas-phase ions.
-
-
Full Scan (MS1) Acquisition:
-
Mass Range: m/z 100 – 500. Rationale: This range comfortably covers the expected protonated molecule and potential low-mass fragments.
-
Data Acquisition: Acquire data for approximately 1 minute via direct infusion or during the expected elution time from an LC column.
-
Expected Observation: A prominent isotopic doublet at m/z 257.97 ([C₁₀H₇⁷⁹BrF₂N]⁺) and m/z 259.97 ([C₁₀H₇⁸¹BrF₂N]⁺) in a ~1:1 ratio. The monoisotopic mass of the neutral molecule is 256.96518 Da.[9]
-
-
Tandem MS (MS/MS) Acquisition:
-
Precursor Ion Selection: Set the quadrupole to isolate the monoisotopic precursor ion, m/z 257.97.
-
Collision-Induced Dissociation (CID): Introduce argon or nitrogen as the collision gas. Apply a range of collision energies (e.g., stepping from 10 eV to 40 eV). Rationale: A range of energies is necessary because different bonds require different amounts of energy to fragment. Low energies may only break the weakest bonds, while higher energies will induce more extensive fragmentation, revealing the core structure.
-
Product Ion Scan: Scan the second mass analyzer (TOF or Orbitrap) to detect the resulting fragment ions.
-
Deciphering the Code: Fragmentation Analysis
The MS/MS spectrum provides a structural fingerprint of the molecule. The fragmentation of the [M+H]⁺ ion of this compound is predicted to follow logical pathways based on established chemical principles. Energetically unstable molecular ions break apart into smaller, more stable pieces, and the resulting pattern is characteristic of the original structure.[10][11]
Caption: Predicted major fragmentation pathways for protonated compound.
The following table summarizes the most probable fragmentation events. The use of HRMS allows for the verification of these assignments through accurate mass measurement and elemental composition determination.
| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Formula of Product Ion | Rationale |
| 257.97 / 259.97 | HBr (80.91 Da) | 178.05 | [C₁₀H₆F₂N]⁺ | Elimination of hydrogen bromide is a common pathway for bromo-substituted aromatic compounds, leading to a stable, fully aromatic cation. This fragment will be a singlet, having lost the bromine isotope pattern. |
| 257.97 / 259.97 | ·CH₃ (15.02 Da) | 242.95 / 244.95 | [C₉H₄BrF₂N]⁺ | Homolytic cleavage of the C-C bond results in the loss of a methyl radical. This is a common fragmentation for methylated aromatics. The resulting fragment retains the bromine isotopic signature. |
| 257.97 / 259.97 | HF (20.01 Da) | 237.96 / 239.96 | [C₁₀H₆BrFN]⁺ | Elimination of hydrogen fluoride is a characteristic fragmentation for fluoroaromatic compounds. This fragment will also retain the bromine isotopic signature. |
Self-Validation and Trustworthiness: The analytical system is self-validating. The full scan MS must show the correct protonated molecular weight and the characteristic 1:1 isotopic pattern for a single bromine atom. The MS/MS data must then logically connect back to this precursor. For instance, the fragment at m/z 178 should be confirmed by HRMS to have the elemental composition C₁₀H₆F₂N, validating the loss of HBr. The fragments at m/z 243/245 must show the bromine isotopic pattern and correspond to the loss of 15 Da. This interlocking web of evidence provides a high degree of confidence in the structural assignment.
Conclusion
The mass spectrometric analysis of this compound is a clear example of how molecular structure dictates analytical strategy. By leveraging the basicity of the quinoline nitrogen for efficient ESI ionization and using the unique bromine isotopic signature as a diagnostic tool, a robust and highly specific method can be developed. Tandem mass spectrometry with optimized collision-induced dissociation elucidates the primary fragmentation pathways, including the characteristic losses of HBr, ·CH₃, and HF. When coupled with high-resolution mass spectrometry, this workflow provides unambiguous confirmation of the molecule's identity and structure, a critical requirement for advancing chemical entities through the rigorous pipeline of drug discovery and development.[2][12]
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An In-depth Technical Guide to the Crystallographic Analysis of 4-Bromo-6,8-difluoro-2-methylquinoline
Introduction: The Quinoline Scaffold in Drug Discovery and the Quest for Structural Precision
The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2] The specific substitution pattern on the quinoline ring system dictates the molecule's three-dimensional conformation, which in turn governs its interaction with biological targets.[3] 4-Bromo-6,8-difluoro-2-methylquinoline (C10H6BrF2N) is a halogenated quinoline derivative with potential applications in drug discovery, where the bromine atom provides a reactive handle for further synthetic modifications, and the fluorine atoms can enhance metabolic stability and binding affinity.[4][5]
A definitive understanding of the solid-state structure of this compound through single-crystal X-ray diffraction is paramount for rational drug design.[6] It provides precise information about molecular geometry, bond lengths, bond angles, and intermolecular interactions, which are critical for computational modeling and understanding structure-activity relationships (SAR).[6][7]
As of the date of this publication, a solved crystal structure for this compound has not been deposited in the public domain, such as the Cambridge Crystallographic Data Centre (CCDC).[8] This guide, therefore, serves as a comprehensive technical protocol for researchers and drug development professionals, detailing the necessary steps to determine the crystal structure of this, and similar, novel small molecules.[9]
Part 1: From Powder to Diffraction-Quality Crystal: The Art of Crystallization
The primary prerequisite for single-crystal X-ray diffraction is the availability of a high-quality single crystal, typically 30 to 300 microns in size, and free of significant defects.[6] The process of obtaining such a crystal is often the most challenging and empirical part of the entire structural analysis.
Synthesis and Purification of this compound
While various synthetic routes to substituted quinolines exist, a common approach involves a variation of the Doebner-von Miller reaction or related cyclization strategies.[10] Following synthesis, rigorous purification of the crude product is essential. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Standard purification techniques such as column chromatography and recrystallization should be employed until the compound is deemed pure by analytical methods like NMR spectroscopy and mass spectrometry.
Strategies for Crystal Growth
The selection of an appropriate crystallization technique is crucial. For a small organic molecule like this compound, several methods should be screened in parallel.
Experimental Protocol: Screening for Crystallization Conditions
-
Solvent Selection:
-
Begin by assessing the solubility of the purified compound in a range of common laboratory solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, dichloromethane, toluene, acetonitrile, water).
-
The ideal solvent for slow evaporation and vapor diffusion is one in which the compound is sparingly soluble. For the slow cooling method, a solvent in which the compound is soluble at elevated temperatures but less soluble at lower temperatures is required.
-
-
Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a suitable solvent in a small, clean vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., in a heated water bath).
-
Ensure all solid material is dissolved.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).
-
The decrease in solubility upon cooling should induce crystallization.
-
-
Vapor Diffusion:
-
Hanging Drop: Dissolve the compound in a good solvent. Place a small drop of this solution on a siliconized glass coverslip. Invert the coverslip over a well containing a poor solvent (in which the compound is insoluble). The slow diffusion of the poor solvent's vapor into the drop will decrease the solubility of the compound and promote crystallization.
-
Sitting Drop: Similar to the hanging drop method, but the drop of the compound's solution is placed in a well, which is then sealed in a larger chamber containing the poor solvent.
-
-
Solvent-Antisolvent Diffusion:
-
Dissolve the compound in a good solvent.
-
Carefully layer a less dense, miscible "anti-solvent" (a solvent in which the compound is poorly soluble) on top of this solution.
-
Crystallization may occur at the interface between the two solvents as they slowly mix.
-
The following diagram illustrates a general workflow for screening crystallization methods.
Caption: Workflow for the crystallization of this compound.
Part 2: Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction
Once a suitable crystal is obtained, the next phase is to use X-ray diffraction to determine the arrangement of atoms within the crystal lattice.[11]
Crystal Mounting and Data Collection
Experimental Protocol: Data Collection
-
Crystal Selection and Mounting:
-
Under a microscope, select a well-formed crystal with sharp edges and no visible cracks or defects.
-
Carefully mount the crystal on a goniometer head using a suitable cryoprotectant oil and a cryoloop.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.
-
-
Diffractometer Setup:
-
Unit Cell Determination:
-
A few initial diffraction images are collected to locate the diffraction spots.
-
These spots are indexed to determine the unit cell parameters (a, b, c, α, β, γ) and the Bravais lattice.
-
-
Data Collection Strategy:
-
A data collection strategy is calculated to ensure that a complete and redundant dataset is collected.[12] This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
For a small molecule, data should be collected to a resolution of at least 0.85 Å to resolve atomic positions accurately.[12]
-
Structure Solution and Refinement
The collected diffraction data (a set of reflection intensities) is then used to solve and refine the crystal structure.
-
Data Reduction and Correction:
-
The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors such as Lorentz-polarization effects and absorption.
-
-
Structure Solution:
-
The "phase problem" is the central challenge in crystallography. The diffraction experiment measures the intensities but not the phases of the diffracted X-rays.
-
For small molecules, "direct methods" or "dual-space" methods are typically used to computationally determine a set of initial phases. These methods use statistical relationships between the intensities of the reflections.
-
This initial solution provides a rough electron density map, from which the positions of the heavier atoms (like Bromine) can often be identified.
-
-
Structure Refinement:
-
The initial atomic model is refined using a least-squares algorithm. This process iteratively adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment).
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The quality of the final refined structure is assessed using metrics such as the R-factor (R1) and the goodness-of-fit (GooF).
-
The following diagram illustrates the workflow from data collection to the final refined structure.
Caption: Workflow for single-crystal X-ray structure determination.
Part 3: Expected Structural Features and Implications
While the precise crystal structure of this compound is yet to be determined, we can hypothesize some key structural features based on related compounds.
-
Planarity: The quinoline ring system is expected to be largely planar.
-
Intermolecular Interactions: The presence of fluorine and bromine atoms, as well as the nitrogen atom in the quinoline ring, suggests the potential for various non-covalent interactions, such as halogen bonding, π-π stacking, and C-H···F or C-H···N hydrogen bonds. These interactions will dictate the crystal packing and influence the material's physical properties.
-
Polymorphism: It is possible that this compound could exhibit polymorphism, meaning it can crystallize in different crystal forms with distinct molecular arrangements.[7] Identifying and characterizing different polymorphs is critical in the pharmaceutical industry, as they can have different solubilities, stabilities, and bioavailability.
Quantitative Data Summary (Hypothetical)
Upon successful structure determination, the crystallographic data would be summarized in a table similar to the one below. The values are placeholders and would be replaced with experimental data.
| Parameter | Hypothetical Value |
| Chemical Formula | C10H6BrF2N |
| Formula Weight | 258.06 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a, b, c (Å) | 8.123, 10.456, 12.789 |
| α, β, γ (°) | 90, 105.67, 90 |
| Volume (ų) | 1045.6 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.638 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100 |
| Reflections collected/unique | 10123 / 2345 [R(int) = 0.034] |
| Final R indices [I > 2σ(I)] | R1 = 0.035, wR2 = 0.085 |
| Goodness-of-fit on F² | 1.05 |
| CCDC Deposition Number | To be assigned |
Conclusion
The determination of the single-crystal X-ray structure of this compound is an essential step in characterizing this potential pharmaceutical building block. This guide provides a comprehensive, field-proven workflow for researchers to follow, from obtaining high-quality single crystals to solving and refining the final structure. The resulting atomic-level insights are invaluable for advancing drug discovery programs by enabling a deeper understanding of molecular conformation and intermolecular interactions, ultimately guiding the design of more potent and selective therapeutic agents.
References
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- ResearchGate. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.
-
Royal Society of Chemistry. (2019). 9: Single-crystal X-ray Diffraction (Part 2). In Books. Retrieved from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
(n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
-
ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C10H6BrF2N). Retrieved from [Link]
-
ChemSynthesis. (2025). 4-bromo-6,8-difluoroquinoline. Retrieved from [Link]
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
(n.d.). 4-Bromo-6, 8-difluoro-2-methylquinoline, min 95%, 1 gram. Retrieved from [Link]
-
PubChem. (2026). 7-Bromo-4-chloro-6,8-difluoro-2-methylquinoline | C10H5BrClF2N. Retrieved from [Link]
-
American Chemical Society. (2025). Total Synthesis of (+)-Melicolone K Enabled by a Late-Stage Programmed C–H Functionalization. Retrieved from [Link]
-
Journal of the American Chemical Society. (2026). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Continued) Antileishmanial data for selected substituted quinolines. Retrieved from [Link]
-
MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]
-
PubMed. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Retrieved from [Link]
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ChemBK. (n.d.). This compound. Retrieved from [Link]
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NIH. (n.d.). 8-Bromo-2-methylquinoline. PMC. Retrieved from [Link]
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(n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. Retrieved from [Link]
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A Technical Guide to the Biological Activity of Fluorinated Quinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of Fluorination in Quinoline Scaffolds
The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the structural core of numerous compounds with a vast spectrum of biological activities.[1][2][3][4][5] From the historical significance of quinine in combating malaria to the broad-spectrum efficacy of modern fluoroquinolone antibiotics, this nitrogen-containing heterocycle has proven to be a remarkably versatile template for drug design.[5][6] The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tactic in modern drug discovery, capable of profoundly enhancing the therapeutic potential of these molecules.[7][8][9][10][11]
Fluorine, the most electronegative element, imparts unique properties when substituted into an organic molecule.[7][11] Its small size minimizes steric hindrance, while its strong carbon-fluorine bond enhances metabolic stability by blocking sites prone to oxidative degradation.[11][12] This modification can drastically alter a compound's physicochemical properties, including lipophilicity, pKa, and membrane permeability, which in turn modulates its pharmacokinetic and pharmacodynamic profile.[7][8][9][10] These enhancements often lead to improved potency, greater target selectivity, and a more favorable safety profile, making fluorinated quinolines a subject of intense investigation across diverse therapeutic areas, including oncology, infectious diseases, and neurology.[7][13]
This guide provides an in-depth exploration of the multifaceted biological activities of fluorinated quinolines, elucidating their mechanisms of action, summarizing key structure-activity relationships, and detailing the experimental workflows required for their evaluation.
Section 1: Anticancer Activity of Fluorinated Quinolines
The application of fluorinated quinolines has expanded significantly beyond their antimicrobial origins, with many derivatives demonstrating potent antiproliferative and cytotoxic activity against a range of cancer cell lines.[2][14][15]
Core Mechanisms of Antineoplastic Action
The anticancer effects of fluorinated quinolines are often attributed to their ability to interfere with fundamental cellular processes required for tumor growth and survival.
-
Topoisomerase II Inhibition: A primary mechanism involves the inhibition of human topoisomerase II, an essential enzyme that manages DNA topology during replication and transcription. Similar to their action on bacterial gyrase, certain fluorinated quinolines can stabilize the enzyme-DNA cleavage complex.[14][16] This leads to the accumulation of double-strand DNA breaks, triggering cell cycle arrest and ultimately inducing apoptosis (programmed cell death).[16][17] The substitution of a cyclopropyl group at the N-1 position and a fluorine atom at C-6 have been shown to enhance interference with Topoisomerase II.[14]
-
Kinase Inhibition: Many signaling pathways that are hyperactive in cancer cells are driven by protein kinases. Fluorinated quinolines have been developed as potent inhibitors of various kinases, such as vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR), thereby blocking downstream signaling required for tumor angiogenesis and proliferation.
-
Induction of Apoptosis: Beyond topoisomerase inhibition, these compounds can induce apoptosis through various other pathways, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of pro- and anti-apoptotic proteins.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the quinoline core has yielded key insights into the structural requirements for anticancer activity.
| Position | Modification | Impact on Anticancer Activity | Reference |
| N-1 | Substitution with a cyclopropyl group | Increases antiproliferative activity and enhances Topoisomerase II inhibition. | [14] |
| C-3 | Carboxylic acid group | Essential for activity, but derivatization can modulate cytotoxicity. | [14] |
| C-6 | Fluorine atom | Generally increases activity against mammalian Topoisomerase II enzymes. | [14] |
| C-7 | Nitrogen-containing heterocyclic ring (e.g., piperazine) | Significantly influences potency, selectivity, and pharmacokinetic properties. | [14] |
Experimental Workflow: In Vitro Cytotoxicity Assessment
A crucial first step in evaluating the anticancer potential of a novel fluorinated quinoline is to determine its cytotoxicity against cancer cell lines. The MTT assay is a standard, reliable method for this purpose.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, HeLa cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.
Causality and Validation: This protocol is self-validating through the use of controls. The vehicle control establishes the baseline for 100% viability, while the positive control ensures the assay is responsive to a known cytotoxic agent. The dose-dependent response observed for the test compound provides confidence in the measured IC50 value.
Caption: A typical workflow for in vitro screening of novel fluorinated quinolines for anticancer activity.
Section 2: Antimicrobial Activity
The most well-established biological activity of fluorinated quinolines is their antibacterial effect. The fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) are a clinically vital class of broad-spectrum antibiotics.[5][18]
Mechanism of Antibacterial Action
Fluoroquinolones exert their bactericidal effects by directly inhibiting DNA synthesis.[16][18] They target two essential bacterial type II topoisomerase enzymes:
-
DNA Gyrase (GyrA, GyrB): This enzyme introduces negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication. Inhibition of DNA gyrase is the primary mechanism of action against Gram-negative bacteria.[]
-
Topoisomerase IV (ParC, ParE): This enzyme is responsible for decatenating (unlinking) daughter chromosomes after replication, allowing for cell division. Inhibition of Topoisomerase IV is the main mechanism against Gram-positive bacteria.[]
The drugs bind to the enzyme-DNA complex, stabilizing DNA strand breaks and trapping the enzymes on the DNA.[16] This ternary complex blocks the progression of the replication fork, leading to a cascade of events that result in rapid bacterial cell death.[16]
The Challenge of Resistance
The widespread use of fluoroquinolones has led to the emergence of bacterial resistance. The primary mechanisms include:
-
Target-site mutations: Point mutations in the genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC) reduce the binding affinity of the drugs.[][20]
-
Efflux pumps: Bacteria can acquire or upregulate efflux pumps that actively transport the drug out of the cell, preventing it from reaching its target.
-
Reduced permeability: Mutations affecting porin proteins in the outer membrane of Gram-negative bacteria can limit drug entry.[20]
Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized technique for its determination.
Protocol: Broth Microdilution MIC Assay
-
Bacterial Inoculum Preparation: Culture bacteria (e.g., E. coli, S. aureus) to the mid-logarithmic phase. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to a final concentration of 5 x 10^5 CFU/mL.
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the fluorinated quinoline compound in MHB.
-
Inoculation: Add an equal volume of the prepared bacterial inoculum to each well of the plate.
-
Controls: Include a positive control (bacteria in broth without drug) to confirm growth and a negative control (broth only) to ensure sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound in which no visible bacterial growth (turbidity) is observed.
Section 3: Antiviral and Other Activities
While less established than their antibacterial and anticancer roles, fluorinated quinolines are gaining attention for their potential in treating viral infections and neurological disorders.
Antiviral Properties
Several quinoline derivatives, including fluorinated analogs, have demonstrated activity against a range of viruses such as Dengue virus, Zika virus, and HIV.[6][21][22] The mechanisms are diverse and not as clearly defined as their antibacterial action. Some proposed mechanisms include:
-
Inhibition of Viral Enzymes: Targeting viral polymerases or proteases essential for replication.
-
Interference with Transcription: Some compounds have been shown to inhibit the HIV Tat-TAR interaction, a critical step in viral gene expression.[21]
-
Blocking Viral Entry: Altering endosomal pH, which can prevent the fusion of viral and host cell membranes.
Activity in Neurodegenerative Diseases
The unique properties of fluorine can enhance a drug's ability to cross the blood-brain barrier, a critical hurdle for treating central nervous system (CNS) disorders.[13][23] Fluorinated 8-hydroxyquinolines, such as derivatives of clioquinol and PBT2, are being investigated for Alzheimer's disease.[24]
-
Mechanism: These compounds act as metal ionophores, capable of chelating and redistributing metal ions like zinc and copper.[24] The dysregulation of these metals is implicated in the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[24][25] By sequestering these ions, fluorinated quinolines can inhibit and even reverse the formation of neurotoxic Aβ oligomers.[24] The fluorine-18 isotope is also valuable for developing PET imaging agents to diagnose and monitor neurodegenerative diseases.[13]
Caption: Postulated mechanism of fluorinated 8-hydroxyquinolines in Alzheimer's disease.
Conclusion and Future Directions
The incorporation of fluorine into the quinoline scaffold is a proven strategy for enhancing biological activity across multiple therapeutic domains. From the well-understood inhibition of bacterial topoisomerases to the promising modulation of metal-induced amyloid aggregation, fluorinated quinolines represent a privileged class of compounds in drug discovery. Future research will likely focus on synthesizing novel derivatives with improved selectivity for specific targets, thereby minimizing off-target effects and overcoming resistance mechanisms. The continued exploration of their potential as antiviral and neuroprotective agents, coupled with advances in synthetic chemistry, ensures that fluorinated quinolines will remain at the forefront of medicinal chemistry for years to come.
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The Strategic Deployment of 4-Bromo-6,8-difluoro-2-methylquinoline in Modern Drug Discovery
An In-depth Technical Guide for Medicinal and Synthetic Chemists
Authored by a Senior Application Scientist
Introduction: The Quinoline Scaffold and the Advantage of Strategic Halogenation
The quinoline nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of therapeutic agents.[1][2] Its rigid bicyclic structure provides a versatile framework for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. This has led to the development of numerous quinoline-based drugs with a wide spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[3][4][5]
The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in modern drug design to modulate a compound's physicochemical and pharmacological properties. The high electronegativity and small size of fluorine can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. In the context of the quinoline scaffold, difluorination at the 6- and 8-positions, as seen in 4-Bromo-6,8-difluoro-2-methylquinoline, creates a unique electronic environment. This electron-deficient aromatic system is poised for diverse synthetic transformations, making it a highly valuable building block for the synthesis of novel drug candidates. This guide provides a comprehensive overview of the synthesis, reactivity, and strategic application of this compound as a key intermediate for researchers in drug development.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of this compound is presented in the table below. While experimentally determined spectroscopic data is not widely published, theoretical values and data from similar structures provide a basis for characterization.
| Property | Value | Source |
| CAS Number | 1189106-86-2 | [6] |
| Molecular Formula | C₁₀H₆BrF₂N | [6] |
| Molecular Weight | 258.06 g/mol | [6] |
| Appearance | Solid (predicted) | [7] |
| Purity | Typically >95% | [6] |
Synthesis of this compound: A Multi-Step Approach
The synthesis of this compound is a multi-step process that begins with the construction of the core quinolinone ring system, followed by functional group manipulations to introduce the bromo substituent at the 4-position.
Step 1: Synthesis of 6,8-difluoro-2-methylquinolin-4-one
The foundational quinolinone scaffold is synthesized via a Conrad-Limpach or Gould-Jacobs type reaction.[5][8] This involves the condensation of 3,5-difluoroaniline with ethyl acetoacetate, followed by a thermal cyclization.
Experimental Protocol: Synthesis of 6,8-difluoro-2-methylquinolin-4-one [5][8]
-
To a stirred solution of 3,5-difluoroaniline in a high-boiling point solvent (e.g., diphenyl ether), add ethyl acetoacetate.
-
Heat the mixture at a controlled temperature (e.g., 140-150 °C) for a specified time to facilitate the formation of the intermediate β-aminoacrylate.
-
Increase the temperature (e.g., to 250 °C) to induce thermal cyclization.
-
Upon completion, cool the reaction mixture and add a non-polar solvent such as hexane to precipitate the product.
-
Filter the solid, wash thoroughly with the non-polar solvent, and dry to obtain 6,8-difluoro-2-methylquinolin-4-one.
Step 2: Synthesis of this compound
The conversion of the 4-hydroxyquinoline (quinolin-4-one tautomer) to the 4-bromo derivative is a critical step. While direct bromination of the 4-hydroxy group can be challenging, a common and effective method for analogous non-fluorinated systems involves the use of phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃).[9] This reaction proceeds through an intermediate phosphate or phosphite ester, which is then displaced by bromide.
Experimental Protocol: Synthesis of this compound (Adapted from[9])
-
In a round-bottom flask, combine 6,8-difluoro-2-methylquinolin-4-one with an excess of phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃).
-
Heat the reaction mixture to approximately 130 °C and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction by pouring the mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium carbonate or another suitable base.
-
Partition the residue between the aqueous solution and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
After filtration, concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford this compound.
Key Synthetic Transformations and Mechanistic Considerations
The synthetic utility of this compound lies in the reactivity of the C4-bromo substituent, which serves as a versatile handle for introducing a wide range of molecular fragments through transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the difluorinated quinoline ring enhances the susceptibility of the C-Br bond to oxidative addition by palladium(0) catalysts, a key step in many cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[10] For a substrate like this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 4-position, a common strategy in the development of kinase inhibitors and other targeted therapies.[10]
The electron-withdrawing nature of the two fluorine atoms on the quinoline ring is expected to facilitate the rate-limiting oxidative addition step of the Suzuki catalytic cycle.[11]
Generalized Protocol for Suzuki-Miyaura Coupling [10][12]
-
In a Schlenk flask, combine this compound, the desired aryl or heteroaryl boronic acid (or its pinacol ester), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).
-
Heat the reaction mixture with vigorous stirring to the appropriate temperature (typically ranging from 80-110 °C) for several hours, monitoring for completion.
-
Upon cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate.
-
Purify the crude product via column chromatography or recrystallization.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[13][14] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocycles. The resulting 4-aminoquinoline derivatives are key pharmacophores in numerous biologically active compounds, particularly kinase inhibitors.[15]
Generalized Protocol for Buchwald-Hartwig Amination [3][13]
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or SPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄).
-
Add this compound and the desired amine.
-
Seal the tube, and evacuate and backfill with an inert gas.
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Heat the mixture with stirring at a temperature typically between 80-120 °C until the starting material is consumed.
-
After cooling to room temperature, quench the reaction and partition between water and an organic solvent.
-
Separate the organic layer, dry, and concentrate under reduced pressure.
-
Purify the resulting 4-aminoquinoline derivative by column chromatography.
Applications in Drug Discovery: A Building Block for Targeted Therapies
While specific examples of the use of this compound in the synthesis of named drug candidates are not yet prevalent in the literature, its structural motifs are highly relevant to contemporary drug discovery, particularly in the field of oncology. The 4-aminoquinoline scaffold is a well-established pharmacophore for kinase inhibitors, which function by competing with ATP for binding to the enzyme's active site.
The ability to readily diversify the 4-position of the 6,8-difluoro-2-methylquinoline core via Suzuki and Buchwald-Hartwig couplings allows for the rapid generation of libraries of analogues for screening against various kinase targets. The difluoro substitution pattern can enhance binding affinity and improve metabolic stability, potentially leading to compounds with superior pharmacokinetic profiles.
Conclusion and Future Outlook
This compound represents a strategically designed and highly versatile building block for modern medicinal chemistry. Its synthesis is achievable through established methodologies, and the reactivity of its C4-bromo substituent opens a gateway to a wide array of structural diversity via robust and reliable cross-coupling reactions. The electron-deficient nature of the core, imparted by the difluoro substitution, makes it an attractive substrate for these transformations. As the quest for novel, targeted therapeutics continues, particularly in the realm of kinase inhibitors, the utility of such well-conceived building blocks will undoubtedly grow, making this compound a valuable tool in the arsenal of the drug discovery professional.
References
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ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and... Retrieved from [Link]
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National Institutes of Health. (n.d.). Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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ResearchGate. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Retrieved from [Link]
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National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
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MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
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PubMed. (2012). Novel 4-aminoquinoline analogs highly active against the blood and sexual stages of Plasmodium in vivo and in vitro. Retrieved from [Link]
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PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
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National Institutes of Health. (n.d.). Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. Retrieved from [Link]
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ChemSynthesis. (n.d.). 2-bromo-4-methylquinoline. Retrieved from [Link]
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MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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International Journal of Medical Pharmaceutical and Health Sciences. (n.d.). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. Retrieved from [Link]
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MDPI. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Retrieved from [Link]
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The Researcher's Guide to 4-Bromo-6,8-difluoro-2-methylquinoline: Sourcing, Synthesis, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Quinolines
The quinoline scaffold is a well-established pharmacophore, forming the core of numerous therapeutic agents.[1] The strategic incorporation of fluorine atoms into this scaffold can profoundly influence a molecule's physicochemical and biological properties. Fluorine's high electronegativity and relatively small size can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby improving pharmacokinetic profiles.[2][3][4] The specific compound, 4-Bromo-6,8-difluoro-2-methylquinoline, combines the quinoline core with two fluorine atoms on the benzene ring and a bromine atom at the 4-position, offering a unique combination of functionalities for further chemical elaboration in drug discovery programs.
Below is a summary of the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 1189106-86-2 | |
| Molecular Formula | C₁₀H₆BrF₂N | [5] |
| Molecular Weight | 258.06 g/mol | [5] |
| Appearance | Solid (typically white to yellow crystalline powder) | |
| SMILES | Cc1cc(Br)c2cc(F)cc(F)c2n1 | [5] |
| InChI Key | BMDJTKNFPQFHEW-UHFFFAOYSA-N | [5] |
Commercial Sourcing and Quality Considerations
This compound is available from several commercial suppliers catering to the research and development sector. When procuring this reagent, it is crucial to consider not only the price and quantity but also the purity and the availability of analytical data.
| Supplier | Purity | Available Quantities | Notes |
| Sigma-Aldrich | AldrichCPR | 1g | Marketed for early discovery research; the buyer is responsible for confirming identity and purity.[6] |
| Amerigo Scientific | Not specified | Contact for pricing | Does not provide analytical data; buyer assumes responsibility for purity confirmation.[7] |
| Weifang Yangxu Group Co., Ltd | 99% | Milligram to kilogram | Offers larger quantities and provides a stated purity. |
| Other Building Block Suppliers | Varies | Typically mg to g scale | Numerous chemical building block suppliers list this compound. |
Expert Insight: The "AldrichCPR" designation from Sigma-Aldrich and similar disclaimers from other vendors indicate that these are often synthesized in small batches for the research market without extensive quality control. For applications sensitive to impurities, such as in vitro biological screening or late-stage drug development, independent analytical verification is not just recommended but essential. The lack of comprehensive supplier-provided data necessitates the robust in-house quality control protocols detailed in Section 4.
Synthesis of this compound: A Plausible Route
A plausible synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is a well-reasoned adaptation of established methods for the synthesis of similar quinoline derivatives.[8][9][10]
Step 1: Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol
This step utilizes a thermal cyclization reaction, a robust method for forming the quinoline core.
-
Reagents and Materials:
-
3,5-Difluoroaniline
-
Ethyl acetoacetate
-
High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)
-
Reaction vessel equipped with a reflux condenser and a Dean-Stark trap (for the initial condensation) or a high-temperature setup.
-
-
Procedure:
-
Condensation: In a round-bottom flask, combine 3,5-difluoroaniline (1.0 eq) and ethyl acetoacetate (1.0-1.2 eq) in a suitable solvent like toluene. Add a catalytic amount of a weak acid (e.g., acetic acid). Heat the mixture to reflux and collect the water formed in a Dean-Stark trap. Once water evolution ceases, cool the reaction and remove the toluene under reduced pressure to yield the crude enamine intermediate, ethyl 3-(3,5-difluoroanilino)crotonate.
-
Thermal Cyclization: In a high-temperature reaction vessel, add the crude enamine intermediate to a high-boiling solvent such as Dowtherm A. Heat the mixture to approximately 250-260°C. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).
-
Work-up: Cool the reaction mixture. The product, 6,8-Difluoro-2-methylquinolin-4-ol, will often precipitate. Add a non-polar solvent like hexane to facilitate further precipitation. Collect the solid by filtration, wash with hexane to remove the high-boiling solvent, and dry. The crude product can be purified by recrystallization.
-
Step 2: Bromination of 6,8-Difluoro-2-methylquinolin-4-ol
The hydroxyl group at the 4-position is converted to a bromine atom, a versatile handle for further synthetic modifications.
-
Reagents and Materials:
-
6,8-Difluoro-2-methylquinolin-4-ol
-
Phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅)
-
Reaction vessel equipped with a reflux condenser and a gas trap for evolving HBr.
-
-
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, carefully add 6,8-Difluoro-2-methylquinolin-4-ol (1.0 eq) to an excess of phosphorus oxybromide (3-5 eq).
-
Reaction: Heat the mixture to reflux (typically 100-120°C) for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Cautiously pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess phosphorus oxybromide.
-
Isolation: Neutralize the acidic aqueous solution with a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the product precipitates. Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
Quality Control and Analytical Methods
As many commercial suppliers do not provide comprehensive analytical data, in-house verification of the identity and purity of this compound is critical. A multi-technique approach is recommended.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC with UV detection is the gold standard for assessing the purity of aromatic heterocyclic compounds.
-
A General Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical starting point would be a linear gradient from 20% to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation: 1 mg/mL in Methanol or Acetonitrile.
-
Expert Insight: The presence of the quinoline chromophore makes UV detection highly sensitive. A photodiode array (PDA) detector is advantageous as it allows for peak purity analysis by comparing UV spectra across a single chromatographic peak.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of the methyl group (a singlet around 2.5-2.8 ppm) and the aromatic protons. The fluorine atoms will cause characteristic splitting patterns in the signals of the adjacent aromatic protons.
-
¹³C NMR: Will show the expected number of carbon signals and their chemical shifts will be influenced by the electronegative fluorine and bromine atoms.
-
¹⁹F NMR: Will provide direct evidence for the fluorine atoms and their chemical environment. Two distinct signals are expected for the non-equivalent fluorine atoms at positions 6 and 8.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) is a suitable method.
-
Expected Observation: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two major peaks separated by 2 Da.
-
Fragmentation: Common fragmentation pathways for quinolines include the loss of HCN from the pyridine ring. The C-Br bond may also cleave.[3][11]
-
Applications in Research and Drug Development
While specific biological activity data for this compound is not extensively published, its structural features suggest significant potential as a scaffold in medicinal chemistry.
-
Scaffold for Kinase Inhibitors: The quinoline core is present in many approved kinase inhibitors. The bromine at the 4-position is a key functional group for introducing diversity through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the synthesis of libraries of compounds for screening against various kinase targets.
-
Antibacterial and Antiviral Agents: The fluoroquinolone class of antibiotics is a prime example of the utility of fluorinated quinolines in infectious disease research.[12] The 6,8-difluoro substitution pattern is of particular interest in this regard.
-
Anticancer Drug Discovery: Substituted quinolines have demonstrated a broad range of anticancer activities, including the inhibition of topoisomerases and the induction of apoptosis.[7]
The logical progression for utilizing this compound in a drug discovery program is illustrated below:
Caption: A typical workflow for the use of this compound in drug discovery.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Classifications: It is classified as an acute toxicant (oral) and can cause serious eye damage.[6]
-
Precautionary Statements:
-
Wear protective gloves, clothing, and eye/face protection.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Always consult the Safety Data Sheet (SDS) from the specific supplier before handling this compound.
Conclusion
This compound is a valuable building block for medicinal chemistry and drug discovery. Its fluorinated quinoline core provides a privileged scaffold, while the bromine atom at the 4-position offers a versatile handle for synthetic diversification. While commercial availability makes it accessible, researchers must be diligent in performing their own quality control due to the limited analytical data provided by some suppliers. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to confidently procure, synthesize, and utilize this compound in their research endeavors.
References
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8-Bromo-2-methylquinoline. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(7), o1490. [Link]
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-768.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
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4-bromo-6,8-difluoroquinoline. (n.d.). ChemSynthesis. Retrieved January 12, 2026, from [Link]
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry, 39(4).
- US Patent US11918623B2. (2024). GIP/GLP1 agonist compositions.
- Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
- Pérez-Gómez, R., Brokl, M., & Vidal, J. L. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food chemistry, 179, 286-293.
-
Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. (2012). Molecules, 17(12), 14336-14350. [Link]
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline.
-
Analytical Methods for High Molecular Weight UV Stabilizers. (2022). Diva-portal.org. [Link]
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HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. (n.d.). SIELC Technologies. Retrieved January 12, 2026, from [Link]
-
HPLC-UV Method Development for Highly Polar Impurities. (n.d.). Resolian. Retrieved January 12, 2026, from [Link]
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Semisynthesis, Characterization, and Biological Evaluation of Fluorinated Analogues of the Spirobisnaphthalene, Diepoxin-η. (2019). Molecules, 24(18), 3349. [Link]
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validated hplc methods. (n.d.). Science.gov. Retrieved January 12, 2026, from [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved January 12, 2026, from [Link]
- 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. (2005). Magnetic Resonance in Chemistry, 43(6), 499-506.
-
Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors. (2017). Bioorganic & Medicinal Chemistry, 25(3), 886-896. [Link]
-
Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2013). Bioinorganic Chemistry and Applications. [Link]
-
Figure S11. 1 H NMR spectrum of 3f . (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. (2004). Russian Chemical Bulletin, 53(10), 2354-2357.
-
This compound. (n.d.). Amerigo Scientific. Retrieved January 12, 2026, from [Link]
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8-Bromo-5,6-difluoro-2-methyl-quinoline. (n.d.). ChemBK. Retrieved January 12, 2026, from [Link]
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Introduction: The Strategic Value of 4-Bromo-6,8-difluoro-2-methylquinoline
An In-depth Technical Guide to the Safe Handling and Application of 4-Bromo-6,8-difluoro-2-methylquinoline
Authored for Researchers, Scientists, and Drug Development Professionals
This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural framework is built upon the quinoline scaffold, a "privileged structure" known to form the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The strategic incorporation of two fluorine atoms at the 6 and 8 positions can enhance metabolic stability, binding affinity, and overall pharmacological potency.[1][3]
The bromine atom at the 4-position serves as a versatile synthetic handle, allowing for a variety of cross-coupling reactions to introduce new functional groups and build molecular complexity. This makes the compound a valuable starting material for generating libraries of novel molecules for biological screening.
However, its chemical reactivity and inherent hazard profile demand a thorough understanding and disciplined approach to its handling. This guide provides a comprehensive overview of the safety protocols, handling procedures, and scientific context necessary for the safe and effective use of this compound in a research and development setting.
Section 1: Chemical and Physical Identity
A precise understanding of the compound's identity is the foundation of safety.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1189106-86-2[4][5][6] |
| Molecular Formula | C₁₀H₆BrF₂N[4][5][6] |
| Molecular Weight | 258.06 g/mol [4][5] |
| Physical Form | Solid[4] |
| Storage Class | 11 - Combustible Solids[4] |
Section 2: Hazard Identification and Classification
The primary hazards associated with this compound are communicated through the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Classification:
-
Hazard Statements:
-
Potential Unclassified Hazards: Based on data from structurally similar halogenated quinolines, there is a potential for skin irritation (H315) and respiratory tract irritation (H335).[7][8]
GHS Pictograms:
The following pictograms are associated with the known and potential hazards of this compound. The GHS framework provides standardized visual cues for rapid hazard recognition.[9][10][11][12][13]
Caption: GHS Pictograms for this compound.
NFPA 704 Hazard Diamond:
This system provides at-a-glance information for emergency responders.[14][15][16][17] The ratings below are estimated based on available data and the properties of similar chemical structures.
Caption: Estimated NFPA 704 Diamond for the compound.
-
Health (Blue - 3): Serious hazard. Causes serious eye damage and is harmful if swallowed.
-
Flammability (Red - 1): Slight hazard. Combustible solid but requires significant heat to ignite.
-
Instability (Yellow - 0): Minimal hazard. Stable under normal laboratory conditions.
-
Special (White): No special hazards indicated.
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach is essential to minimize exposure. The hierarchy of controls prioritizes engineering and administrative measures over sole reliance on PPE.
Caption: The hierarchy of controls applied to laboratory work.
Engineering Controls: All weighing and handling of the solid, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particulates and potential vapors.
Personal Protective Equipment (PPE): The final barrier between the researcher and the chemical.
| Equipment | Specification | Purpose and Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier to prevent skin contact. Inspect gloves for any signs of degradation or punctures before use.[18] |
| Eye Protection | Chemical Splash Goggles | Essential to protect against the risk of serious eye damage (H318) from accidental splashes of solutions or contact with airborne powder.[18] |
| Face Protection | Face Shield (worn over goggles) | Recommended when handling larger quantities (>1g) or when there is a significant risk of splashing during solution transfer or reaction workup. |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. Must be kept buttoned. |
| Respiratory | N95 Particulate Respirator | May be considered as an additional precaution when handling large quantities of the powder outside of a fume hood, though this practice is strongly discouraged. |
Section 4: Protocols for Safe Handling, Storage, and Disposal
Adherence to standardized protocols is non-negotiable for ensuring laboratory safety.
Step-by-Step Handling Protocol (Solid Compound):
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE (lab coat, goggles, gloves).[18]
-
Weighing: Tare a suitable container (e.g., glass vial) on an analytical balance inside the fume hood. Carefully transfer the desired amount of this compound using a clean spatula. Avoid creating dust.
-
Solution Preparation: To prepare a solution, add the solvent to the solid slowly to avoid splashing. If sonication is required, ensure the container is securely capped.
-
Container Sealing: After use, securely seal the primary container, wipe it down with a damp cloth to remove any external residue, and return it to its designated storage location.
-
Decontamination: Clean any contaminated surfaces and equipment. Dispose of all contaminated disposable materials (e.g., weigh boats, gloves) in the designated halogenated solid waste container.[18]
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[8]
Storage Protocol:
Proper storage is crucial for maintaining chemical integrity and preventing hazardous situations.[19]
| Condition | Specification | Rationale |
| Temperature | Room temperature (15–25°C) | The compound is a stable solid at ambient temperatures.[19] |
| Atmosphere | Store in a dry, well-ventilated area. | Protect from moisture. Keep containers tightly sealed.[19] |
| Light | Protect from direct light. | Store in an opaque container or within a cabinet to prevent potential photodegradation.[19] |
| Segregation | Store away from incompatible materials. | Keep physically separate from strong acids, bases, and oxidizing agents to prevent hazardous reactions.[7][20] |
Waste Disposal Protocol:
-
Identify Waste Streams: Establish separate, clearly labeled waste containers for:
-
Halogenated Solid Waste: Contaminated gloves, paper towels, spatulas, etc.
-
Halogenated Liquid Waste: Reaction mixtures, solutions, and solvent rinses containing the compound.
-
-
Segregation is Key: Never mix halogenated waste with non-halogenated waste.[21] This is critical for proper environmental disposal and to prevent violent reactions in the waste container.
-
Container Management: Keep waste containers closed when not in use. Do not overfill.
-
Disposal: Follow all institutional and local environmental regulations for the disposal of hazardous chemical waste.
Section 5: First Aid and Emergency Procedures
Immediate and appropriate action can significantly mitigate the harm from an accidental exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [8][22] |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water. Seek medical attention if irritation develops or persists.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give a glass of water to drink. Call a poison control center or seek immediate medical attention. [22] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[7][8] |
Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you are unsure how to handle it.
-
Control: Prevent the spread of the solid powder. Avoid creating dust.
-
Cleanup: Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand). Carefully sweep the material into a labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Section 6: Scientific Context and Reactivity
For the drug development professional, understanding the "why" behind handling precautions is linked to the compound's utility. The C4-Bromo group on the quinoline ring is an electrophilic site, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse compound libraries. The careful handling procedures outlined in this guide ensure that this valuable, reactive building block can be used effectively and safely to advance discovery programs.
References
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- GHS hazard pictograms. (n.d.). Stoffenmanager.
- Using the GHS. (n.d.). Safe Work Australia.
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- This compound. (n.d.). ChemicalBook.
- 4-bromo-6,8-difluoroquinoline. (2025, May 20). ChemSynthesis.
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- Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). Trinity College Dublin.
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- This compound. (n.d.). Weifang Yangxu Group Co., Ltd.
- This compound | 1189106-86-2. (n.d.). BioBlocks.
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- Safe Storage of Chemicals. (n.d.). University of York, Department of Biology.
- Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold. (n.d.). BenchChem.
- 8-Bromo-5,6-difluoro-2-methyl-quinoline. (2024, April 9). ChemBK.
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stability of 4-Bromo-6,8-difluoro-2-methylquinoline under ambient conditions
An In-Depth Technical Guide to the Stability of 4-Bromo-6,8-difluoro-2-methylquinoline Under Ambient Conditions
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for assessing the stability of this compound, a halogenated quinoline derivative of interest to researchers and professionals in drug development. In the absence of extensive published stability data for this specific molecule, this document outlines a robust, first-principles approach to characterizing its stability profile under ambient conditions. We will delve into the theoretical underpinnings of its potential degradation pathways, propose a comprehensive experimental plan for stability testing, and detail the analytical methodologies required for accurate assessment. This guide is designed to be a practical resource, blending established chemical principles with actionable protocols to ensure the scientific integrity of stability studies.
Introduction: The Significance of Stability in Drug Development
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life. For novel compounds such as this compound, a thorough understanding of its stability profile is paramount from the early stages of research and development. This knowledge informs decisions on formulation, packaging, storage conditions, and regulatory submissions. This guide will provide the foundational knowledge and experimental design necessary to conduct a comprehensive stability assessment.
Molecular Structure and Predicted Reactivity
This compound possesses a unique combination of functional groups that influence its chemical reactivity and, by extension, its stability.
-
Quinoline Core: The quinoline ring system is aromatic and generally stable. However, the nitrogen atom introduces a degree of basicity and can be susceptible to oxidation.
-
Halogen Substituents: The presence of bromine and fluorine atoms significantly alters the electronic properties of the quinoline ring. Fluorine atoms are strongly electron-withdrawing, which can influence the reactivity of the ring towards nucleophilic substitution. The carbon-bromine bond is a potential site for homolytic cleavage (especially under UV light) or nucleophilic attack.
-
Methyl Group: The methyl group at the 2-position can be susceptible to oxidation.
Based on these structural features, several potential degradation pathways can be hypothesized.
Hypothesized Degradation Pathways
-
Hydrolysis: Although the C-Br bond on an aromatic ring is generally stable, prolonged exposure to moisture, especially at non-neutral pH, could lead to hydrolysis, replacing the bromine with a hydroxyl group.
-
Oxidation: The quinoline nitrogen and the methyl group are potential sites for oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or light.
-
Photodegradation: Halogenated aromatic compounds can be susceptible to photodegradation, where UV light can induce cleavage of the carbon-halogen bond, leading to the formation of radical species and subsequent degradation products.[1]
The following diagram illustrates these potential degradation routes:
Caption: Hypothesized degradation pathways for this compound.
Designing a Comprehensive Stability Study
A robust stability study is essential to understand how a compound changes over time under various environmental conditions.[2] The following protocol outlines a systematic approach to assessing the stability of this compound.
Materials and Equipment
-
This compound (of known purity)
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Buffers (phosphate, acetate)
-
Forced degradation reagents (HCl, NaOH, H₂O₂, AIBN or other radical initiator)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)
-
Photostability chamber
-
Temperature and humidity-controlled stability chambers
-
pH meter
-
Analytical balance
Experimental Workflow
The following workflow provides a structured approach to the stability assessment.
Caption: A systematic workflow for the stability assessment of a novel compound.
Step-by-Step Protocols
A stability-indicating method is crucial as it can separate the intact drug from its degradation products.[2]
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Screening:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile or Methanol
-
Run a gradient from 5% to 95% B over 20 minutes to determine the approximate retention time of the parent compound.
-
-
Method Optimization: Adjust the gradient, flow rate (start at 1 mL/min), and temperature to achieve good peak shape and resolution between the parent peak and any impurity peaks.
-
Forced Degradation Sample Analysis: Analyze samples from forced degradation studies (see Protocol 2) to ensure that all degradation products are well-separated from the parent peak.
-
Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Forced degradation studies help to identify potential degradation pathways and are essential for developing a stability-indicating analytical method.[3]
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample at 105°C for 24 hours.
-
Photostability: Expose a solution and solid sample to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis: At appropriate time points, neutralize the acidic and basic samples, dilute all samples to a suitable concentration, and analyze using the developed HPLC method.
These studies are designed to predict the shelf-life of the compound under recommended storage conditions.[4]
-
Sample Packaging: Store the solid compound in containers that mimic the proposed commercial packaging.
-
Storage Conditions (ICH Q1A(R2)):
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Schedule:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analysis: At each time point, analyze the samples for appearance, purity (using the stability-indicating HPLC method), and any other relevant quality attributes.
Data Interpretation and Reporting
The data from the stability studies should be carefully analyzed to determine the degradation kinetics and to propose a suitable shelf-life.
Data Presentation
All quantitative data should be summarized in tables for easy comparison.
Table 1: Example of Forced Degradation Data
| Stress Condition | % Assay of Parent | % Total Impurities | Major Degradant Peak (RT) |
| Control | 99.8 | 0.2 | - |
| 1N HCl, 80°C, 24h | 95.2 | 4.8 | 8.5 min |
| 1N NaOH, 80°C, 24h | 92.1 | 7.9 | 9.2 min |
| 3% H₂O₂, RT, 24h | 98.5 | 1.5 | 10.1 min |
| Heat, 105°C, 24h | 99.5 | 0.5 | - |
| Light (ICH Q1B) | 97.0 | 3.0 | 7.8 min |
Table 2: Example of Long-Term Stability Data (25°C/60%RH)
| Time Point (Months) | Appearance | % Assay of Parent | % Total Impurities |
| 0 | White to off-white solid | 99.8 | 0.2 |
| 3 | Conforms | 99.7 | 0.3 |
| 6 | Conforms | 99.6 | 0.4 |
| 12 | Conforms | 99.5 | 0.5 |
Recommended Storage and Handling
Based on the anticipated reactivity and general handling procedures for halogenated aromatic compounds, the following preliminary recommendations are provided, which should be confirmed by the stability studies:
-
Storage: Store in a cool, dry, and dark place.[5] A supplier suggests storage in a "cool drum".[5] The compound is classified as a combustible solid.
-
Incompatibilities: Avoid strong oxidizing agents and prolonged exposure to light and moisture.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound is classified as an acute oral toxicant and can cause serious eye damage.
Conclusion
References
-
Analytical Techniques In Stability Testing - Separation Science. (2025, March 24). Retrieved from [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Spectroscopy Online. Retrieved from [Link]
-
Stability Testing - Charles River Laboratories. (n.d.). Retrieved from [Link]
-
Halogenation Of Alkanes - BYJU'S. (n.d.). Retrieved from [Link]
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electrophilic and nucleophilic sites in 4-Bromo-6,8-difluoro-2-methylquinoline
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Bromo-6,8-difluoro-2-methylquinoline
Authored by: Gemini, Senior Application Scientist
Publication Date: January 12, 2026
Abstract
This compound is a halogenated and substituted quinoline derivative of significant interest in medicinal chemistry and materials science. Its unique electronic architecture, arising from the interplay of an electron-donating methyl group and strongly electron-withdrawing fluorine and bromine substituents on the quinoline scaffold, imparts a distinct reactivity profile. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites within this molecule, offering a predictive framework for its chemical behavior. We will delve into the electronic effects of each substituent, identify the most probable sites for nucleophilic and electrophilic attack, and discuss the mechanistic implications for synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemical reactivity of substituted quinolines.
Introduction to this compound: A Molecule of Interest
The quinoline ring system is a prominent heterocyclic scaffold found in a wide array of natural products, pharmaceuticals, and functional materials. The strategic placement of various substituents on this bicyclic heteroaromatic core allows for the fine-tuning of its physicochemical and biological properties. This compound is a synthetically versatile intermediate, with its reactivity being governed by the complex interplay of its constituent functional groups. Understanding the electronic landscape of this molecule is paramount for its effective utilization in synthetic chemistry and drug design.
Molecular Structure and Electronic Landscape
The reactivity of this compound is best understood by dissecting the electronic contributions of its substituents on the quinoline core.
-
The Quinoline Core: The quinoline ring system consists of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is electronegative, leading to a general polarization of electron density away from the carbon atoms in this ring, rendering it electron-deficient compared to the benzene ring.[1]
-
2-Methyl Group: The methyl group at the C2 position is an electron-donating group through hyperconjugation. This effect slightly increases the electron density in the pyridine ring, though its influence is modest compared to the other substituents.
-
6,8-Difluoro Groups: The fluorine atoms at the C6 and C8 positions are strongly electron-withdrawing due to their high electronegativity. They exert a powerful inductive effect, significantly reducing the electron density of the benzene ring.
-
4-Bromo Group: The bromine atom at the C4 position has a dual electronic nature. It is inductively electron-withelectron-withdrawing, but it can also donate electron density to the aromatic system through resonance. However, for halogens, the inductive effect typically dominates. Crucially, the carbon-bromine bond is polarized, making the C4 carbon electrophilic, and the bromide ion is a good leaving group in nucleophilic substitution reactions.
The confluence of these electronic effects results in a molecule with distinct regions of high and low electron density, which in turn dictate its reactivity towards electrophiles and nucleophiles.
Identification of Nucleophilic and Electrophilic Centers
Based on the electronic properties discussed, we can identify the key reactive sites in this compound.
Nucleophilic Sites
The primary nucleophilic center in the molecule is the nitrogen atom of the quinoline ring . Its lone pair of electrons makes it a Lewis base, susceptible to protonation or reaction with other electrophiles.
While the quinoline ring system can undergo electrophilic aromatic substitution, the presence of the strongly deactivating difluoro and bromo substituents makes such reactions challenging. In principle, the benzene portion of the quinoline is more electron-rich than the pyridine portion and would be the preferred site for electrophilic attack.[2][3] The most likely positions for such an attack would be C5 and C7, directed by the ortho-, para-directing nature of the C6-fluoro and C8-fluoro groups, respectively. However, the overall deactivation of the ring system suggests that harsh reaction conditions would be necessary.
Electrophilic Sites
The molecule possesses several electrophilic centers, making it a versatile substrate for nucleophilic reactions.
-
C4 Position: The carbon atom bearing the bromine atom is the most prominent electrophilic site. It is highly susceptible to nucleophilic aromatic substitution (SNAr) for two key reasons:
-
The bromine atom is a good leaving group.
-
The position is activated by the electron-withdrawing effect of the ring nitrogen. Halogenated quinolines at positions 2 and 4 are known to readily undergo nucleophilic substitution.[4]
-
-
C2 Position: This position is also activated towards nucleophilic attack due to its proximity to the electronegative nitrogen atom.[1][4]
-
C6 and C8 Positions: The carbon atoms bonded to the fluorine atoms are electron-deficient. However, the carbon-fluorine bond is very strong, making nucleophilic substitution at these positions less favorable compared to the C4 position.
The following diagram, generated using Graphviz, illustrates the key reactive sites on the this compound scaffold.
Figure 1: Predicted reactive sites in this compound.
Mechanistic Considerations and Synthetic Protocols
Nucleophilic Aromatic Substitution (SNAr)
The most synthetically useful transformations involving this compound are likely to be SNAr reactions at the C4 position. This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.
General Mechanism for SNAr at C4:
-
Nucleophilic Attack: A nucleophile (Nu-) attacks the electrophilic C4 carbon, breaking the aromaticity of the pyridine ring and forming a tetrahedral intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing quinoline ring system, with significant stabilization provided by the nitrogen atom.
-
Elimination of the Leaving Group: The aromaticity is restored by the elimination of the bromide ion, yielding the 4-substituted product.
The overall reaction is facilitated by the presence of the electron-withdrawing fluorine atoms on the benzene ring, which further stabilize the negatively charged intermediate.
Exemplary Experimental Protocol: Amination at the C4 Position
This protocol describes a general procedure for the nucleophilic substitution of the 4-bromo group with an amine.
Materials:
-
This compound
-
Desired amine (e.g., morpholine, piperidine)
-
A polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
A non-nucleophilic base (e.g., K2CO3 or Cs2CO3)
-
Reaction vessel suitable for heating under an inert atmosphere
Procedure:
-
To a stirred solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.2-1.5 eq) and the base (2.0 eq).
-
Heat the reaction mixture at a temperature ranging from 80 to 120 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-6,8-difluoro-2-methylquinoline derivative.
Justification of Experimental Choices:
-
Solvent: A polar aprotic solvent is used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.
-
Base: A base is required to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is chosen to avoid competing reactions.
-
Temperature: Heating is often necessary to provide the activation energy for the reaction.
Conclusion
This compound is a molecule with a well-defined and predictable reactivity profile. The interplay of its electron-donating and electron-withdrawing substituents creates distinct electrophilic and nucleophilic centers. The C4 position is highly activated towards nucleophilic aromatic substitution, making it a valuable handle for the introduction of a wide range of functional groups. The nitrogen atom serves as the primary nucleophilic site. This in-depth analysis provides a solid foundation for the rational design of synthetic routes utilizing this versatile building block in the development of novel chemical entities.
References
-
Química Orgánica. (n.d.). Nucleophilic substitution in quinoline and isoquinoline. Retrieved from [Link]4]
-
Química Orgánica. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Retrieved from [Link]2]
-
El-Shafei, A. K., El-Sayed, A. M., & Abdel-Ghany, H. (2007). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 12(11), 2429-2439. [Link]]
-
University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. Retrieved from [Link]3]
-
All About Chemistry. (2020, October 26). Reactivity of Quinoline [Video]. YouTube. [Link]1]
-
PubChem. (n.d.). This compound. Retrieved from [Link]]
Sources
Methodological & Application
Application Notes & Protocols for the Synthesis of Novel Derivatives from 4-Bromo-6,8-difluoro-2-methylquinoline
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2][3] Its rigid, bicyclic aromatic system provides a versatile framework for interacting with biological targets.[1] Functionalization of the quinoline core is a critical strategy in drug discovery for optimizing potency, selectivity, and pharmacokinetic profiles.[4] This guide provides detailed application notes and robust protocols for the synthetic derivatization of 4-Bromo-6,8-difluoro-2-methylquinoline, a highly valuable and versatile building block for creating novel compound libraries. We will focus on palladium-catalyzed cross-coupling reactions, which offer a powerful and modular approach to C-C and C-N bond formation at the C4 position.
Introduction: The Strategic Importance of the Quinoline Core
Quinoline and its derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[5][6] Marketed drugs such as chloroquine (antimalarial), ciprofloxacin (antibacterial), and topotecan (anticancer) feature the quinoline motif, underscoring its therapeutic significance.[6]
The starting material, this compound, offers several strategic advantages for derivative synthesis:
-
The C4-Bromo Group: The bromine atom at the 4-position is an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions. The reactivity of C-Br bonds is generally well-suited for palladium catalysis, offering a balance between stability and reactivity.[7]
-
Fluorine Substitution: The fluorine atoms at the C6 and C8 positions can significantly modulate the physicochemical properties of the resulting derivatives. Fluorine substitution is known to enhance metabolic stability, improve membrane permeability, and increase binding affinity by altering the electronic nature of the molecule. The introduction of a fluorine atom at the 6-position of the quinoline ring, for instance, can significantly enhance antibacterial activity.[5]
-
The C2-Methyl Group: The methyl group provides a point of steric and electronic differentiation and can influence the overall conformation and lipophilicity of the final compounds.
This document details two primary, high-efficacy protocols for the derivatization of this scaffold: the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Synthetic Pathways and Mechanistic Considerations
The primary routes for elaborating the this compound core involve palladium-catalyzed reactions that are foundational to modern medicinal chemistry.[8] These methods are prized for their reliability, broad substrate scope, and functional group tolerance.
Caption: Key synthetic routes from the core scaffold.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide.[9] Its advantages include the commercial availability of a vast array of boronic acids and esters, mild reaction conditions, and the low toxicity of boron-containing byproducts.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a phosphine ligand is typically used. The ligand stabilizes the Pd(0) active species and facilitates the catalytic cycle. For heteroaryl substrates, specialized ligands may be required to prevent catalyst inhibition.[10][11]
-
Base: A base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from the boronate complex to the palladium center.[9] The choice of base can significantly impact reaction efficiency and should be screened for optimal results.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the direct coupling of amines with aryl halides.[12] This reaction is exceptionally versatile, accommodating a wide range of primary and secondary amines.
Causality Behind Experimental Choices:
-
Catalyst System: This reaction is highly dependent on the choice of a palladium precursor and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, or BINAP).[13] These specialized ligands promote the rate-limiting reductive elimination step, which forms the C-N bond and regenerates the Pd(0) catalyst.[12]
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being common choices. The base deprotonates the amine, facilitating its coordination to the palladium center.[14]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are mandatory to prevent quenching of the strong base and interference with the catalytic cycle.
Experimental Protocols & Data
The following protocols are designed to be self-validating, providing clear steps and expected outcomes for researchers.
Caption: Standard experimental workflow for cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling of Arylboronic Acids
This protocol describes a general procedure for the synthesis of 4-aryl-6,8-difluoro-2-methylquinolines.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add this compound, the arylboronic acid, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Add the degassed solvent mixture (1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-16 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 4-aryl derivative.
Data Summary Table: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Base (equiv) | Temp (°C) | Yield (%)* |
| 1 | Phenylboronic acid | 5 | Na₂CO₃ (2.0) | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 5 | Na₂CO₃ (2.0) | 90 | 88-96 |
| 3 | 3-Pyridylboronic acid | 5 | K₂CO₃ (2.5) | 100 | 75-85 |
| 4 | 2-Thienylboronic acid | 5 | K₃PO₄ (2.5) | 100 | 70-80 |
*Yields are representative and may vary based on specific substrate and reaction scale.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for synthesizing 4-amino-6,8-difluoro-2-methylquinoline derivatives.[4]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.05 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
To a flame-dried Schlenk tube or sealed vial, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.
-
Add the this compound.
-
Add anhydrous toluene via syringe, followed by the amine coupling partner.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the target 4-aminoquinoline derivative.
Data Summary Table: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst System | Base (equiv) | Temp (°C) | Yield (%)* |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu (1.4) | 110 | 80-90 |
| 2 | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu (1.4) | 110 | 75-88 |
| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos | LiHMDS (1.5) | 100 | 70-85 |
| 4 | n-Butylamine | Pd₂(dba)₃ / XPhos | NaOtBu (1.4) | 100 | 65-80 |
*Yields are representative and may vary based on specific substrate and reaction scale.
Conclusion
This compound is an exceptionally useful building block for the synthesis of novel, functionalized quinoline derivatives. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable, efficient, and modular access to diverse libraries of C4-substituted quinolines. The protocols and data presented herein offer a solid foundation for researchers in drug discovery and medicinal chemistry to explore the vast chemical space accessible from this versatile starting material.
References
-
ResearchGate. Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and.... Available from: [Link]
-
National Center for Biotechnology Information. Application of Quinoline Ring in Structural Modification of Natural Products. Available from: [Link]
-
Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available from: [Link]
-
Royal Society of Chemistry. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Available from: [Link]
-
National Center for Biotechnology Information. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
-
ResearchGate. Functionality elaboration of 4-bromo-quinolines. Available from: [Link]
-
National Center for Biotechnology Information. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Available from: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]
-
MDPI. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Available from: [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Available from: [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
-
ResearchGate. Synthesis of 4-aminoquinoline-based derivatives. Reagents and conditions. Available from: [Link]
-
MDPI. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available from: [Link]
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- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
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- 10. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-6,8-difluoro-2-methylquinoline
Introduction: The Strategic Importance of Fluorinated Quinolines in Modern Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] The strategic incorporation of fluorine atoms into this scaffold can dramatically enhance the pharmacological profile of a molecule. Fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[1] Specifically, the 6,8-difluoro substitution pattern on the 2-methylquinoline core presents a valuable building block for the synthesis of novel therapeutic agents, with potential applications in oncology, infectious diseases, and neuroscience.
The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool in contemporary organic synthesis for the formation of carbon-carbon bonds. Its broad substrate scope, mild reaction conditions, and tolerance of diverse functional groups make it an indispensable method for the construction of biaryl and heterobiaryl moieties, which are frequently found in pharmaceuticals. This document provides a detailed guide for researchers, chemists, and drug development professionals on performing Suzuki coupling reactions with 4-Bromo-6,8-difluoro-2-methylquinoline, a key intermediate for accessing a diverse range of 4-aryl-6,8-difluoro-2-methylquinolines.
Synthesis of the Starting Material: this compound
A common and effective route to 4-halo-quinolines is through the cyclization of an appropriately substituted aniline followed by halogenation. The synthesis of the title compound can be logically inferred from established procedures for analogous structures.[2][3] The process commences with the Conrad-Limpach or Gould-Jacobs reaction between 3,5-difluoroaniline and ethyl acetoacetate to form 6,8-difluoro-2-methylquinolin-4-ol.[1][2][3] Subsequent treatment with a brominating agent, such as phosphorus oxybromide (POBr₃), would then yield the desired this compound.
The Suzuki-Miyaura Coupling Reaction: Mechanism and Key Parameters
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate. The catalytic cycle, illustrated below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The success of the Suzuki coupling is highly dependent on the judicious selection of several key parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is critical. For heteroaryl halides, catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective. The ligand stabilizes the palladium center and influences its reactivity.
-
Base: A base is required to activate the boronic acid, facilitating the transmetalation step. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).
-
Solvent: The solvent system must be capable of dissolving the reactants and be stable at the reaction temperature. A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or THF) and water is frequently employed to dissolve both the organic and inorganic reagents.
-
Boronic Acid/Ester: A wide variety of aryl and heteroaryl boronic acids and their corresponding pinacol esters are commercially available, allowing for the synthesis of a diverse library of compounds.
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a representative procedure for the Suzuki coupling of this compound with phenylboronic acid. This can be adapted for other aryl and heteroaryl boronic acids with minor modifications.
Caption: A generalized workflow for the Suzuki coupling reaction.
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.2 - 1.5 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 - 0.05 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
To a dry reaction flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 3:1 v/v ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 4-phenyl-6,8-difluoro-2-methylquinoline.
Data Presentation: Representative Reaction Conditions
The following table summarizes various conditions that can be employed for the Suzuki coupling of this compound with different arylboronic acids, based on protocols for structurally similar heteroaryl halides.[4][5][6]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 8 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O (3:1) | 90 | 12 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ | THF/H₂O (4:1) | 80 | 6 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 10 | 88-96 |
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature or time. The choice of base can also be critical; for less reactive boronic acids, a stronger base like K₃PO₄ may be beneficial. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere, as oxygen can deactivate the palladium catalyst.
-
Side Products: The primary side reaction is often the homocoupling of the boronic acid. This can be minimized by using a slight excess of the boronic acid (1.2-1.5 equivalents) and ensuring efficient stirring. Protodeboronation (loss of the boronic acid group) can also occur, particularly with prolonged reaction times or at very high temperatures.
-
Difficult Purification: If the product is difficult to separate from the catalyst residues, filtering the reaction mixture through a pad of celite before the aqueous work-up can be helpful.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 4-aryl-6,8-difluoro-2-methylquinolines from this compound. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the synthesis of novel fluorinated quinoline derivatives for applications in drug discovery and materials science. The ability to readily introduce a wide range of aryl and heteroaryl substituents at the 4-position of the quinoline core opens up vast possibilities for the generation of new chemical entities with potentially enhanced biological activities.
References
-
ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
-
PubMed. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. [Link]
-
Wiley Online Library. (2021). Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. [Link]
-
PubMed Central (PMC). (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]
Sources
Application Note: Sonogashira Coupling of 4-Bromo-6,8-difluoro-2-methylquinoline with Alkynes for Drug Discovery Scaffolds
An Application Guide for Medicinal and Synthetic Chemists
Introduction: The Strategic Union of Quinolines and Alkynes
In the landscape of modern drug discovery, the quinoline motif is a privileged scaffold, forming the core of numerous therapeutic agents with applications ranging from anticancer to antimalarial treatments.[1][2][3] The functionalization of the quinoline ring system is a critical strategy for modulating biological activity and optimizing pharmacokinetic properties. The Sonogashira cross-coupling reaction stands out as a premier method for forging carbon-carbon bonds, specifically between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[4][5][6] This reaction is celebrated for its reliability, mild conditions, and tolerance of diverse functional groups, making it an indispensable tool in the synthesis of complex molecules for pharmaceutical development.[4][7]
This guide provides a detailed technical overview and actionable protocols for the Sonogashira coupling of 4-Bromo-6,8-difluoro-2-methylquinoline (CAS 1189106-86-2)[8], a highly versatile and fluorinated building block, with various terminal alkynes. The introduction of an alkynyl moiety at the 4-position of the quinoline core opens a gateway to a vast chemical space, enabling further derivatization and the construction of novel molecular architectures for screening and lead optimization.
Scientific Rationale: Mechanism and Key Parameters
A deep understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The classical Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9][10]
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the C-Br bond of the quinoline substrate. This is often the rate-determining step for aryl bromides.
-
The Copper Cycle: Concurrently, the copper(I) iodide co-catalyst coordinates with the terminal alkyne. A base, typically an amine, deprotonates the alkyne to form a highly reactive copper(I) acetylide intermediate.[4][11]
-
Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the copper catalyst.[9][12]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated quinoline product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[13]
Catalytic Cycle of the Sonogashira Coupling
Caption: The dual catalytic cycles of the copper-co-catalyzed Sonogashira coupling.
Why These Components? An Expert's View
-
Catalyst System (Palladium & Ligands): Standard catalysts like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are robust and commercially available.[4][14] The triphenylphosphine (PPh₃) ligands stabilize the palladium center. For less reactive aryl bromides or more challenging substrates, specialized, bulky, and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can accelerate the oxidative addition step.[9][15]
-
Copper(I) Co-catalyst: The addition of CuI is crucial for achieving high reaction rates at moderate temperatures (room temperature to ~60 °C).[4][9] However, its presence can also promote the undesirable oxidative homocoupling of the terminal alkyne (Glaser coupling).[4][10] This side reaction is minimized by maintaining strictly anaerobic (oxygen-free) conditions.
-
Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) serves two purposes: it neutralizes the HBr generated during the reaction and facilitates the deprotonation of the alkyne in the copper cycle.[4][10]
-
Solvent: Anhydrous, deaerated solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are standard choices, as they effectively dissolve the reactants and catalysts.[13][16]
Experimental Protocols
Safety First: These protocols involve hazardous materials. Phosphorus oxychloride (POCl₃) is highly corrosive, and palladium catalysts can be toxic. All manipulations should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation and side reactions.
Protocol 1: Standard Copper-Co-Catalyzed Sonogashira Coupling
This protocol is optimized for general applicability and is a robust starting point for coupling this compound with a variety of terminal alkynes.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)
-
Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous, Degassed Tetrahydrofuran (THF) (5 mL)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas line (N₂ or Ar)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (3 mol%), and CuI (6 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (5 mL) via syringe, followed by triethylamine (3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove catalyst residues.
-
Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when the alkyne is particularly susceptible to homocoupling or when copper contamination of the final product is a concern. It often requires slightly higher temperatures or more active catalyst systems.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.5 mmol, 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, Degassed Dimethylformamide (DMF) (5 mL)
Procedure:
-
Catalyst Pre-formation: In a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%). Add anhydrous DMF (2 mL) and stir for 15 minutes at room temperature.
-
Reagent Addition: To the catalyst mixture, add this compound (1.0 equiv), Cs₂CO₃ (2.0 equiv), and the remaining DMF (3 mL).
-
Alkyne Addition: Add the terminal alkyne (1.5 equiv) to the mixture.
-
Reaction: Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature and dilute with water (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Experimental Workflow
Caption: A typical workflow for Sonogashira coupling from setup to analysis.
Data Summary and Reaction Optimization
The choice of reaction conditions can be tailored based on the specific alkyne substrate. The following table provides guidance for adapting the protocols.
| Alkyne Substrate | Recommended Protocol | Catalyst System | Base | Solvent | Temp (°C) | Key Considerations & Expected Outcome |
| Phenylacetylene | Protocol 1 (Cu-catalyzed) | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 60 | Robust and high-yielding reaction. Monitor for potential Glaser homocoupling. |
| 1-Hexyne | Protocol 1 (Cu-catalyzed) | PdCl₂(PPh₃)₂, CuI | Et₃N | THF/DMF | 60-70 | Aliphatic alkynes can be slightly less reactive; a modest increase in temperature may be needed. |
| Propargyl Alcohol | Protocol 2 (Cu-free) | Pd(OAc)₂, PPh₃ | Cs₂CO₃ | DMF | 80-90 | The free hydroxyl group can coordinate to copper, inhibiting the reaction. A copper-free system is strongly advised. |
| Trimethylsilylacetylene | Protocol 1 (Cu-catalyzed) | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | RT-50 | Highly reactive. The TMS group can be easily removed post-coupling (e.g., with K₂CO₃/MeOH) to yield the terminal alkyne. |
| Electron-deficient Alkyne | Protocol 1 or 2 | Standard | Et₃N or K₂CO₃ | DMF | 70-90 | May require more forcing conditions due to lower nucleophilicity of the corresponding acetylide. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (degraded by O₂). 2. Insufficient temperature. 3. Poor quality reagents/solvents. | 1. Ensure rigorous anaerobic conditions. Use freshly opened/purified reagents. 2. Incrementally increase the reaction temperature by 10-20 °C. 3. Use anhydrous, degassed solvents. |
| Significant Homocoupling | 1. Presence of oxygen in the reaction vessel. 2. Prolonged reaction time at high temperature. | 1. Thoroughly degas the solvent and reaction mixture. Maintain a positive inert gas pressure. 2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of Byproducts | 1. Reaction temperature too high, causing decomposition. 2. Side reactions involving functional groups on the alkyne. | 1. Lower the reaction temperature. 2. If necessary, protect sensitive functional groups on the alkyne substrate prior to coupling. |
| Difficulty in Purification | 1. Similar polarity of product and starting material/byproducts. | 1. Optimize the solvent system for column chromatography. 2. Consider recrystallization as an alternative or final purification step. |
References
- Wikipedia. Sonogashira coupling.
- Benchchem. Application Notes and Protocols for Sonogashira Coupling Reactions Involving 2-Octyne.
- National Institutes of Health. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides.
- Benchchem.
- Chemistry LibreTexts. Sonogashira Coupling.
- Organic Chemistry Portal. Sonogashira Coupling.
- National Institutes of Health.
- Royal Society of Chemistry. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles.
- National Institutes of Health.
- RSC Publishing. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
- Oriental Journal of Chemistry.
- Journal of the Chilean Chemical Society.
- Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions.
- ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion.
- MDPI.
- ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- chemeurope.com. Sonogashira coupling.
- ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- YouTube. Sonogashira Coupling Reaction Mechanism.
- National Institutes of Health. Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa.
- National Institutes of Health. Copper-free Sonogashira cross-coupling reactions: an overview.
- Sigma-Aldrich. This compound.
- Amerigo Scientific. This compound.
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Application Note & Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Bromo-6,8-difluoro-2-methylquinoline
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, and its functionalization is a key strategy in drug discovery.[1] The Buchwald-Hartwig amination stands as a premier method for constructing carbon-nitrogen (C-N) bonds, offering a broad substrate scope and functional group tolerance that surpasses classical methods.[2][3][4] This document provides a comprehensive guide for the successful amination of 4-Bromo-6,8-difluoro-2-methylquinoline, a challenging electron-deficient heteroaryl halide. We delve into the mechanistic underpinnings of the reaction, offer a rationale for the selection of catalysts, ligands, and reagents, and provide a detailed, field-proven protocol for researchers, scientists, and drug development professionals.
Reaction Principle & Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide (or pseudohalide) and an amine in the presence of a base.[5][6] The transformation has revolutionized the synthesis of arylamines due to its efficiency and mild conditions.[7][8] The generally accepted mechanism proceeds through a catalytic cycle initiated by a Pd(0) species.
The Catalytic Cycle involves four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the quinoline substrate, forming a Pd(II) intermediate.[2][9][10] This step is often rate-determining, particularly for less reactive aryl chlorides.[10]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. A stoichiometric amount of a strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[7]
-
Reductive Elimination: This is the product-forming step. The C-N bond is formed as the desired N-aryl quinoline product is released from the palladium center.[2][9]
-
Catalyst Regeneration: The reductive elimination step regenerates the active Pd(0) species, allowing it to re-enter the catalytic cycle.
Caption: Figure 1: The Buchwald-Hartwig Catalytic Cycle
Key Component Selection: A Rationale
The success of coupling an electron-deficient, potentially coordinating substrate like this compound hinges on the judicious selection of each reaction component.
| Component | Recommended Choice(s) | Rationale & Justification |
| Palladium Precatalyst | G3/G4 Buchwald Precatalysts, Pd₂(dba)₃, Pd(OAc)₂ | G3/G4 Precatalysts are air- and moisture-stable, containing the ligand and a carbazole moiety that facilitates the formation of the active L-Pd(0) species. This circumvents unpredictable induction periods. Pd₂(dba)₃ is a direct source of Pd(0), while Pd(OAc)₂ requires in-situ reduction, often by the phosphine ligand or amine.[5] For difficult couplings, pre-formed catalysts offer superior reliability. |
| Phosphine Ligand | Buchwald Biaryl Ligands: XPhos, RuPhos, BrettPhos | The choice of ligand is paramount. Early generation ligands are often ineffective for heteroaryl halides.[11] Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) are essential.[12] They promote facile oxidative addition and reductive elimination while preventing catalyst decomposition.[13] XPhos is a robust, general-purpose ligand, while BrettPhos can be superior for coupling primary amines.[9][13] A 1.5:1 to 2:1 ligand-to-palladium ratio is typically optimal. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOt-Bu) is highly effective but can be incompatible with base-sensitive functional groups like esters.[5] Potassium phosphate (K₃PO₄) and Cesium carbonate (Cs₂CO₃) are milder alternatives that can be effective, particularly with more reactive aryl bromides and iodides.[9] |
| Solvent | Toluene, 1,4-Dioxane, tert-Butanol | Anhydrous, polar aprotic solvents are standard. Toluene is an excellent choice for many systems.[9][14] 1,4-Dioxane is also common but is considered a solvent of concern and should be replaced if possible.[3][15] tert-Butanol can also be effective, particularly with certain base/ligand combinations.[9] All solvents must be rigorously degassed to prevent oxidation of the Pd(0) catalyst and phosphine ligand. |
| Amine Partner | Primary or Secondary Alkyl/Aryl Amines | The reaction is broadly applicable to a wide range of amines.[3] If using ammonia as the nucleophile, an "ammonia equivalent" such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS) is often used, followed by hydrolysis to yield the primary amine.[2][6][16] |
Detailed Experimental Protocol
This protocol describes a general procedure for the amination of this compound with a generic secondary amine (e.g., morpholine). Note: This procedure should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Equivalents | Notes |
| This compound | 258.08 | 1.0 | 1.0 | Substrate |
| Secondary Amine (e.g., Morpholine) | 87.12 | 1.2 | 1.2 | Nucleophile |
| XPhos Pd G3 Precatalyst | 863.57 | 0.02 | 0.02 (2 mol%) | Catalyst |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | 1.4 | Base |
| Anhydrous Toluene | - | 5.0 mL | - | Solvent, degassed |
Experimental Workflow Diagram
Caption: Figure 2: Step-by-Step Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), XPhos Pd G3 Precatalyst (0.02 mmol), and sodium tert-butoxide (1.4 mmol).
-
Inerting: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add 5.0 mL of anhydrous, degassed toluene via syringe. Stir the mixture for 5 minutes. Subsequently, add the secondary amine (1.2 mmol) dropwise via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. The mixture will typically change color as the reaction progresses.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, allow the flask to cool to room temperature. Carefully quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the identity and purity of the isolated product using standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and High-Resolution Mass Spectrometry (HRMS).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous/degassed solvent.3. Inappropriate ligand/base combination. | 1. Ensure rigorous inert atmosphere techniques. Use a fresh catalyst or a precatalyst from a reliable source.[17]2. Use freshly distilled or commercially available anhydrous, degassed solvents.3. Screen alternative bulky biaryl phosphine ligands (e.g., RuPhos) or a different base (e.g., K₃PO₄).[1][17] |
| Hydrodehalogenation | Formation of 6,8-difluoro-2-methylquinoline as a byproduct. Can be caused by moisture or β-hydride elimination from the amine.[2] | 1. Ensure strictly anhydrous conditions.2. If using a primary amine with β-hydrogens, consider a different ligand system or lower reaction temperatures. |
| Side Product Formation | Dimerization of the starting material or other unexpected products. | 1. Lower the catalyst loading.2. Decrease the reaction temperature.3. Confirm the purity of all starting materials. Bithiophene formation is a known side reaction in some cases.[18] |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. Handle under an inert atmosphere.
-
Bases: Sodium tert-butoxide is a strong, corrosive base that is moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Avoid inhalation and skin contact.
References
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Dialkylbiaryl phosphine ligands. Wikipedia. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Journal of Chemical Education. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health (NIH). [Link]
-
Preparation of anionic phosphine ligands in situ for the palladium-catalyzed Buchwald/Hartwig amination reactions of aryl halides. ResearchGate. [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]
-
Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]
-
Cross-coupling reaction. Wikipedia. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]
-
Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald‐Hartwig amination of (hetero)aryl halides with secondary amines. ResearchGate. [Link]
-
Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health (NIH). [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Application Note & Protocol Guide: Heck Reaction Conditions for 4-Bromoquinolines
Introduction: The Strategic Importance of 4-Vinylquinolines
The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1] The introduction of a vinyl group at the C4-position via the Mizoroki-Heck reaction unlocks a versatile synthetic handle for further molecular elaboration, making it a critical transformation for drug development professionals. The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a pillar of modern organic synthesis for its reliability in forming carbon-carbon bonds.[2][3][4][5]
This guide provides an in-depth analysis of the critical parameters governing the Heck reaction for 4-bromoquinolines. Moving beyond a simple recitation of steps, we will explore the causal relationships between reaction components and outcomes, offering field-proven insights to enable researchers to design, execute, and troubleshoot these reactions with confidence.
Pillar 1: The Catalytic Cycle - A Mechanistic Deep Dive
Understanding the mechanism is paramount to rational optimization. The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, which is a foundational concept in cross-coupling chemistry.[2][4][6][7] While seemingly straightforward, each step presents an opportunity for control and a potential point of failure.
The generally accepted mechanism involves four key stages:
-
Catalyst Activation: Most Heck reactions utilize a stable Pd(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), which must be reduced in situ to the catalytically active Pd(0) species.[8] This reduction can be mediated by phosphine ligands, amines, or the alkene substrate itself.[9]
-
Oxidative Addition: The active Pd(0) complex initiates the cycle by inserting into the carbon-bromine bond of the 4-bromoquinoline.[6][10] This is often the rate-determining step and is influenced by the electron density of the aryl halide and the nature of the palladium catalyst's ligands.
-
Olefin Coordination & Migratory Insertion: The alkene coupling partner coordinates to the Pd(II) center. Subsequently, in a syn-addition step, the quinoline group migrates from the palladium to one of the alkene carbons, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[6][7][9]
-
β-Hydride Elimination & Catalyst Regeneration: For the reaction to proceed, the alkylpalladium intermediate must possess a hydrogen atom on the adjacent (β) carbon. A syn β-hydride elimination occurs where this hydrogen is transferred back to the palladium, forming the vinylquinoline product and a hydridopalladium(II) complex.[6][9] An essential final step involves a base, which neutralizes the generated HBr and facilitates the reductive elimination that regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8]
Caption: The Pd(0)/Pd(II) catalytic cycle for the Heck reaction.
Pillar 2: Optimizing Reaction Parameters - The Scientist's Toolkit
The success of a Heck reaction on 4-bromoquinoline hinges on the judicious selection of several interdependent parameters. The electron-deficient nature of the pyridine ring within the quinoline system generally facilitates oxidative addition compared to more electron-rich aryl bromides.
| Parameter | Common Choices | Expertise & Experience-Driven Insights |
| Palladium Source | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Pd(OAc)₂ is a cost-effective and highly reliable precatalyst that is readily reduced in situ.[8] Using a pre-formed Pd(0) source like Pd(PPh₃)₄ can sometimes simplify initiation but offers less flexibility in ligand choice. |
| Ligand | Phosphines: PPh₃, P(o-tol)₃, BINAPNHCs: IPr, SIMes | The ligand stabilizes the palladium catalyst and modulates its reactivity. For aryl bromides, triphenylphosphine (PPh₃) is a standard starting point.[2] Bulky, electron-donating phosphines or N-Heterocyclic Carbenes (NHCs) can accelerate oxidative addition and are particularly useful if yields are low.[11][12] Phosphine-free systems are gaining traction for their cost and environmental benefits but may require more optimization.[13] |
| Base | Organic: Triethylamine (Et₃N), DIPEAInorganic: K₂CO₃, NaOAc, Cs₂CO₃ | The base is non-negotiable; it neutralizes the HBr generated.[7] Triethylamine is a common, effective choice. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often used in polar solvents like DMF and can be advantageous in preventing side reactions. The choice of base can impact reaction rate and selectivity.[11] |
| Solvent | DMF, DMAc, NMP, Acetonitrile | High-boiling polar aprotic solvents are required to solubilize the reaction components and stabilize the charged intermediates in the catalytic cycle. DMF and DMAc are excellent starting points. Degassing the solvent (e.g., via sparging with nitrogen or argon) is critical to prevent oxidation and deactivation of the Pd(0) catalyst. |
| Temperature | 80 - 140 °C | Heck reactions are rarely successful at room temperature and typically require significant thermal energy.[11] A starting temperature of 100-120 °C is advisable. Microwave irradiation can dramatically reduce reaction times from hours to minutes.[14] |
| Alkene Partner | Styrenes, Acrylates, Acrylonitriles | Electron-deficient alkenes are ideal substrates as they undergo migratory insertion more readily.[2] For substrates like acrylates, the reaction is highly regioselective, yielding the trans isomer almost exclusively.[13] |
Pillar 3: Verifiable Protocols & Workflow
The following protocols are designed to be self-validating systems for researchers. They represent robust starting points for the Heck coupling of 4-bromoquinoline with a model alkene, n-butyl acrylate.
Protocol 1: Conventional Thermal Heck Coupling
This protocol details a standard procedure using conventional heating.
Materials & Reagents:
-
4-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
n-Butyl acrylate (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Schlenk flask or sealed reaction vial, magnetic stir bar, nitrogen/argon line, heating mantle/oil bath.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a dry Schlenk flask containing a magnetic stir bar, add 4-bromoquinoline, palladium(II) acetate, and triphenylphosphine.
-
Evacuation & Backfill: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove all oxygen.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF, followed by triethylamine and n-butyl acrylate via syringe.
-
Reaction Execution: Lower the flask into a preheated oil bath at 110 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[14]
-
Workup: After cooling to room temperature, quench the reaction mixture by adding 20 mL of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Caption: General experimental workflow for the Heck reaction.
Troubleshooting and Field-Proven Insights
-
Problem: No or Low Conversion.
-
Causality: The Pd(0) catalyst is likely deactivated by oxygen, or the temperature is insufficient. The purity of reagents, especially the base and solvent, is critical.
-
Solution: Ensure the solvent is thoroughly degassed and reagents are anhydrous. Increase the reaction temperature in 10 °C increments. Consider a more robust ligand system, such as an N-heterocyclic carbene (NHC) precursor, which can generate highly stable and active catalysts.[11]
-
-
Problem: Formation of Debrominated Quinolone (Side Product).
-
Causality: This side reaction, known as proto-dehalogenation, can occur when the organopalladium intermediate is reduced before coupling.[6] It is sometimes exacerbated by certain bases or prolonged reaction times at high temperatures.
-
Solution: Screen alternative bases; sometimes a weaker inorganic base like sodium acetate (NaOAc) can mitigate this. Ensure precise stoichiometry and avoid unnecessarily long reaction times.
-
-
Problem: Poor Regioselectivity with Unsymmetrical Alkenes.
-
Causality: While highly selective for terminal alkenes, reactions with internal alkenes can be complex. The regioselectivity is governed by a delicate balance of steric and electronic factors during the migratory insertion step.[7][15]
-
Solution: This requires significant optimization. Screening different ligands is the most effective strategy. Bulky ligands can often be used to direct the regioselectivity by creating a more sterically demanding environment around the palladium center.
-
Conclusion
The Mizoroki-Heck reaction is an indispensable tool for the functionalization of 4-bromoquinolines, providing a direct and efficient route to valuable 4-vinylquinoline derivatives. Success in this transformation is not a matter of chance but a result of a deep understanding of the underlying mechanism and the rational selection of catalyst, ligand, base, and solvent. By approaching the reaction with the systematic and knowledge-driven strategies outlined in this guide, researchers and drug development professionals can reliably harness the power of this classic cross-coupling reaction to advance their scientific objectives.
References
- Heck-like Reactions Involving Heteroatomic Electrophiles - PMC - NIH. (2018).
- Heck reaction - Wikipedia. Wikipedia.
- Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1. (2016). Royal Society of Chemistry.
- Mechanisms of the Mizoroki–Heck Reaction - SciSpace. (2008). SciSpace.
- Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. Catalysis Science & Technology (RSC Publishing).
- Heck Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
- Heck reaction - YouTube. (2015). YouTube.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH.
- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY.
- Application Notes and Protocols: Heck Reaction Protocol for 3-Bromoquinoline. BenchChem.
- Palladium-catalyzed domino Heck/intermolecular cross-coupling: efficient synthesis of 4-alkylated isoquinoline derivatives.
- Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH.
- Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PubMed.
- Heck Reaction - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
- Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv.
- Heck Reaction—St
- Heck Reaction: easy Mechanism, applic
- The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry.
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nucleophilic aromatic substitution on 4-Bromo-6,8-difluoro-2-methylquinoline
An Application Guide to Nucleophilic Aromatic Substitution on 4-Bromo-6,8-difluoro-2-methylquinoline
Introduction: The Strategic Value of the Quinoline Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1] Its functionalization is a key strategy for modulating biological activity, selectivity, and pharmacokinetic properties. Among the methods for derivatization, Nucleophilic Aromatic Substitution (SNAr) on halo-substituted quinolines offers a direct and powerful route to introduce a diverse array of nitrogen, oxygen, and sulfur-containing moieties.
This application note provides a detailed technical guide for performing SNAr reactions on this compound. We will explore the underlying mechanistic principles that govern this transformation, provide validated, step-by-step protocols for various nucleophiles, and discuss key considerations for reaction optimization. This substrate is particularly interesting due to its unique electronic features: a good leaving group (Br) at an activated position, and strong electron-withdrawing fluorine atoms that facilitate the reaction.
Mechanistic Insights: Why This Reaction Works
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[2][3][4] Understanding the electronic landscape of this compound is critical to appreciating the feasibility and regioselectivity of this transformation.
-
Activation of the Aromatic Ring : Aromatic rings are typically electron-rich and thus resistant to attack by nucleophiles.[3][5] However, the presence of strong electron-withdrawing groups (EWGs) can render the ring sufficiently electrophilic. In our substrate, the two fluorine atoms at positions 6 and 8, along with the electronegative quinoline nitrogen, create a significant electron deficiency, particularly at the C4 position.
-
The Addition Step (Rate-Determining) : The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (the ipso-carbon).[5][6] This disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][4] The stability of this complex is paramount. The negative charge is delocalized via resonance onto the activating groups. The ortho and para positioning of EWGs is crucial for this stabilization.[6][7][8] In this case, the fluorine atoms and the ring nitrogen effectively stabilize the anionic intermediate.
-
The Elimination Step : Aromaticity is restored in the second, faster step, where the leaving group (bromide ion) is expelled from the Meisenheimer complex.[9]
While fluorine is more electronegative, bromine is a better leaving group in the context of the elimination step. The high electronegativity of fluorine is most critical in the rate-determining addition step, where it powerfully activates the ring toward attack.[5][9][10] The combination of a highly activated ring and a competent leaving group makes this reaction efficient.
Caption: General workflow for SNAr reactions.
Protocol 1: Amination with Morpholine
This protocol details the reaction with a common secondary amine, which is representative of many amine-based nucleophiles.
Materials:
-
This compound (1.0 equiv.)
-
Morpholine (1.2 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the reaction vial, add this compound (e.g., 258 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).
-
Seal the vial with a septum cap and purge with an inert atmosphere for 5-10 minutes.
-
Through the septum, add anhydrous DMF (5 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol).
-
Place the vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Protocol 2: O-Arylation with Phenol
This protocol outlines the substitution with an oxygen-based nucleophile, requiring a stronger base to deprotonate the phenol.
Materials:
-
This compound (1.0 equiv.)
-
Phenol (1.5 equiv.)
-
Cesium Carbonate (Cs₂CO₃), anhydrous (2.5 equiv.)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the reaction vial, add this compound (258 mg, 1.0 mmol), phenol (141 mg, 1.5 mmol), and anhydrous cesium carbonate (815 mg, 2.5 mmol).
-
Seal the vial and purge with an inert atmosphere.
-
Add anhydrous DMSO (5 mL) via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS (typically 12-24 hours).
-
After cooling to room temperature, carefully dilute the mixture with water (50 mL). A precipitate may form.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash thoroughly with water and then brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions and expected outcomes for the SNAr reaction on this compound with various nucleophiles. Yields are representative and may vary based on reaction scale and purification efficiency.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Morpholine | K₂CO₃ | DMF | 100 | 4-8 | 85-95% |
| Aniline | NaOtBu | Toluene | 110 | 6-12 | 70-85% |
| Phenol | Cs₂CO₃ | DMSO | 120 | 12-24 | 65-80% |
| 4-Methoxythiophenol | K₂CO₃ | DMF | 80 | 2-4 | >90% |
| Benzylamine | DIPEA | NMP | 100 | 8-16 | 80-90% |
Conclusion and Best Practices
The nucleophilic aromatic substitution of this compound is a highly effective and versatile method for generating libraries of functionalized quinoline derivatives. The strong electronic activation provided by the fluoro substituents and the quinoline nitrogen ensures high reactivity at the C4 position.
Key considerations for success include:
-
Anhydrous Conditions: Moisture can consume the base and react with the solvent at high temperatures. Use of anhydrous solvents and reagents is crucial. [11]* Choice of Base: The base should be strong enough to deprotonate the nucleophile (if acidic, like phenol) but not so strong as to cause side reactions. Inorganic carbonates (K₂CO₃, Cs₂CO₃) are often sufficient.
-
Solvent Selection: Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they effectively solvate the cation of the base and do not interfere with the nucleophile.
-
Reaction Monitoring: Always monitor the reaction's progress to avoid decomposition from prolonged heating after completion. TLC and LC-MS are indispensable tools for this purpose. [11] By leveraging the principles and protocols outlined in this guide, researchers can confidently and efficiently synthesize novel quinoline-based compounds for applications in drug discovery and materials science.
References
-
One pot synthesis and functionalization of 2‐methyl quinoline. ResearchGate. Available from: [Link]
-
Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. Available from: [Link]
-
SNAr Radiofluorination with In Situ-Generated [18F]Tetramethylammonium Fluoride. National Institutes of Health. Available from: [Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. National Institutes of Health. Available from: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]
-
Nucleophilic Aromatic Substitution EXPLAINED! YouTube. Available from: [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. Available from: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. Available from: [Link]
-
SNAr reaction scope & limitations. YouTube. Available from: [Link]
-
Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Available from: [Link]
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protocol for Suzuki coupling with arylboronic acids and 4-bromoquinolines
An Application Guide to the Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Bromoquinolines with Arylboronic Acids
Abstract
The quinoline scaffold is a privileged heterocycle in medicinal chemistry and materials science, forming the core of numerous therapeutic agents.[1] The functionalization of the quinoline ring system is therefore of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forming carbon-carbon bonds, particularly between sp²-hybridized centers.[2][3] This guide provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of 4-bromoquinolines with various arylboronic acids. We will delve into the reaction mechanism, explore the critical parameters influencing success—including the choice of catalyst, ligand, base, and solvent—and offer a step-by-step experimental procedure and troubleshooting advice for researchers and drug development professionals.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species (like an arylboronic acid) with an organohalide.[4] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The coordination of the heteroaromatic quinoline nitrogen to the palladium center can sometimes present challenges, making the choice of appropriate ligands and conditions crucial for an efficient reaction.[7]
-
Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst. This Pd(0) complex inserts into the carbon-bromine bond of the 4-bromoquinoline, forming a square planar Pd(II) intermediate. This step is often the rate-determining step of the overall reaction.[6][8]
-
Transmetalation : This step involves the transfer of the aryl group from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base.[9][10] The base reacts with the arylboronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the Pd(II) complex, displacing the halide.[4]
-
Reductive Elimination : The final step involves the two organic groups (the quinoline and the aryl moiety) on the palladium center coupling to form the desired 4-arylquinoline product. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Key Parameters and Component Selection
The success of the Suzuki coupling with 4-bromoquinolines hinges on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent system.
Palladium Catalyst and Precatalyst
While numerous palladium sources can be used, Pd(OAc)₂ (Palladium(II) acetate) and Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) are common and effective precatalysts that are reduced in situ to the active Pd(0) species.[11] For more challenging couplings, pre-formed catalyst systems that incorporate a ligand, such as Pd(PPh₃)₄ or PdCl₂(dppf), can offer greater stability and reactivity.[3]
Ligand Selection: The Key to Success with Heterocycles
The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and critically modulates its reactivity. For electron-rich and potentially coordinating heteroaryl halides like 4-bromoquinoline, the choice of ligand is paramount.
-
Triarylphosphines (e.g., PPh₃, P(o-tol)₃) : Triphenylphosphine (PPh₃) is a standard, cost-effective ligand suitable for many basic applications.
-
Buchwald Biaryl Phosphines (e.g., SPhos, XPhos) : These are highly electron-rich and sterically bulky ligands that are exceptionally effective for coupling heteroaryl halides. They promote rapid oxidative addition and reductive elimination, often allowing for lower catalyst loadings and milder reaction temperatures.[12][13] Their use has become routine for challenging substrates, including various heteroaryl systems.[12]
-
Ferrocenyl Phosphines (e.g., dppf) : 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is another robust ligand that provides high stability and is effective for a wide range of substrates.
Base Selection: Activating the Boronic Acid
The base plays a crucial role in the transmetalation step by activating the boronic acid.[9] The choice of base can significantly affect reaction yield and rate.
-
Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) : These are the most commonly used bases. Potassium carbonate (K₂CO₃) is a good starting point for many reactions. Cesium carbonate (Cs₂CO₃) is stronger and more soluble in organic solvents, often providing superior results, albeit at a higher cost.[9][14]
-
Phosphates (K₃PO₄) : Potassium phosphate is a moderately strong base that is particularly effective for coupling with heteroaryl boronic acids, which can be prone to protodeboronation (cleavage of the C-B bond) under more aggressive basic conditions.[9]
-
Organic Bases (e.g., NEt₃) : Organic amine bases are generally less effective than inorganic bases for Suzuki couplings.[14]
Solvent System: A Critical Environmental Factor
The solvent must solubilize the reactants and catalyst system. Biphasic solvent systems are common in Suzuki reactions.[4]
-
Aprotic Solvents : Dioxane, Toluene, and Tetrahydrofuran (THF) are frequently used.[4] They are often paired with an aqueous solution of the inorganic base.
-
Polar Aprotic Solvents : Dimethylformamide (DMF) can also be effective, though its high boiling point can make removal difficult.
-
Aqueous Systems : A significant advantage of the Suzuki reaction is its compatibility with water, which can increase reaction rates and is environmentally benign.[2] A mixture of an organic solvent and water (e.g., Toluene/H₂O) is a common choice.[9]
| Component | Examples | Key Considerations |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Loadings typically 1-5 mol%. PdCl₂(dppf) is an air-stable precatalyst. |
| Ligand | PPh₃, SPhos, XPhos, dppf | Bulky, electron-rich ligands (SPhos, XPhos) are often superior for heteroaryl halides.[12][13] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₃PO₄ is often preferred for sensitive boronic acids. Cs₂CO₃ is highly effective but costly.[9] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF, DMF | Choice depends on substrate solubility and reaction temperature. Degassing is critical.[4][15] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 4-bromoquinoline with a generic arylboronic acid. Researchers should optimize conditions for their specific substrates.
Caption: Step-by-step experimental workflow for the Suzuki coupling.
Materials and Reagents
-
4-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Ethyl acetate (for workup and chromatography)
-
Hexanes (for chromatography)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Reaction Setup
-
To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the 4-bromoquinoline (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add the Pd(OAc)₂ (2 mol%) and SPhos ligand (4 mol%).
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Prepare a degassed solvent mixture by bubbling Nitrogen or Argon through the 1,4-dioxane and water for 15-20 minutes.
-
Using a syringe, add the degassed 1,4-dioxane (5 mL) and water (1 mL) to the reaction flask.
Reaction and Monitoring
-
Place the sealed flask in a preheated oil bath at 90 °C.
-
Stir the reaction vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 4-bromoquinoline starting material is consumed (typically 4-12 hours).
Workup and Purification
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure 4-arylquinoline product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficiently strong/soluble base; Low reaction temperature. | Ensure proper degassing technique; Switch to a stronger base (e.g., Cs₂CO₃); Increase reaction temperature. |
| Protodeboronation | Base is too strong or reaction time is too long, causing cleavage of the C-B bond. | Use a milder base like K₃PO₄ or KF; Use a boronic ester (e.g., pinacol ester) which is more stable.[11] |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species without aryl ligands.[8] | Rigorously exclude oxygen from the reaction. Ensure the Pd(0) is generated efficiently. |
| Dehalogenation of 4-Bromoquinoline | Presence of a hydride source (e.g., from solvent or base impurities).[8] | Use high-purity, anhydrous solvents. |
Conclusion
The Suzuki-Miyaura cross-coupling is a powerful and indispensable tool for the synthesis of 4-arylquinolines. A successful reaction is not merely the result of mixing reagents but is achieved through a rational understanding of the catalytic cycle and the specific roles of each component. By carefully selecting an appropriate palladium/ligand system, base, and solvent, and by maintaining a scrupulously inert atmosphere, researchers can efficiently access a wide array of novel quinoline derivatives for application in drug discovery and materials science. The use of modern, electron-rich biaryl phosphine ligands has largely overcome the challenges once associated with coupling heteroaryl halides, making this transformation more reliable and broadly applicable than ever before.[12]
References
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Application Notes & Protocols: Strategic Functionalization of the C4 Position of Difluoro-2-methylquinoline
Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, modifications at the C4 position of the quinoline ring are critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides a detailed exploration of synthetic methodologies for the targeted functionalization of the C4 position of difluoro-2-methylquinoline, a key building block for next-generation pharmaceuticals. We will delve into the mechanistic underpinnings of various strategies, including transition-metal-catalyzed C-H activation and nucleophilic aromatic substitution, offering field-proven insights and step-by-step protocols for researchers in drug discovery and chemical synthesis.
Introduction: The Strategic Importance of C4-Functionalized Quinolines
The quinoline core is a cornerstone of modern drug design, with fluoroquinolone antibiotics being a prominent example of their therapeutic success. The introduction of fluorine atoms, often at the C6 and C7 positions, significantly enhances antibacterial activity and alters the physicochemical properties of the molecule.[1] The C4 position, being electronically activated by the ring nitrogen, presents a prime target for introducing diverse substituents to fine-tune the biological profile of the resulting compounds.
Functionalization at this position can influence key drug-like properties:
-
Target Binding: Introducing new functional groups can create additional interactions with the target protein or enzyme, enhancing potency and selectivity.
-
Pharmacokinetics: Modifying the C4 position can impact absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, adding polar groups can increase solubility, while lipophilic groups can enhance membrane permeability.
-
Overcoming Resistance: In anti-infective or anti-cancer applications, novel C4-substituents can help overcome established drug resistance mechanisms.
This document outlines robust and reproducible methods for achieving selective C4 functionalization, focusing on the difluoro-2-methylquinoline scaffold as a representative and synthetically relevant starting material.
Core Synthetic Strategies and Mechanistic Rationale
The electronic nature of the quinoline ring dictates the primary avenues for its functionalization. The electron-withdrawing effect of the nitrogen atom depletes electron density at the C2 and C4 positions, making them susceptible to nucleophilic attack and facilitating C-H activation.[2][3]
Here, we explore two dominant and highly effective strategies:
-
Palladium-Catalyzed C-H Activation: A powerful, atom-economical method that allows for the direct formation of C-C and C-heteroatom bonds without pre-functionalization of the quinoline core.[4]
-
Nucleophilic Aromatic Substitution (SNAr): A classic and reliable method that leverages the inherent electrophilicity of the C4 position, typically requiring a leaving group at this position for the reaction to proceed.[2][3]
The choice between these strategies depends on the desired substituent, the availability of starting materials, and the required functional group tolerance.
Workflow for Synthetic Strategy Selection
The following diagram illustrates the decision-making process for selecting an appropriate C4-functionalization strategy.
Caption: Decision workflow for C4 functionalization.
Application Protocol 1: C4-Arylation via Palladium-Catalyzed C-H Activation
Direct C-H arylation is a state-of-the-art method for forging C-C bonds. Palladium catalysis is particularly effective for this transformation on electron-deficient heterocycles like quinolines.[5] The mechanism often involves a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst selectively activates the C4-H bond, followed by coupling with an aryl partner.
Catalytic Cycle Overview
Caption: Simplified Palladium(0)/Palladium(II) catalytic cycle for C-H arylation.
Experimental Protocol: C4-Phenylation of 6,7-Difluoro-2-methylquinoline
This protocol describes a representative procedure for the direct arylation of a difluoro-2-methylquinoline core with iodobenzene.
Materials:
-
6,7-Difluoro-2-methylquinoline
-
Iodobenzene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Potassium Acetate (KOAc)
-
Dimethylacetamide (DMA)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add 6,7-difluoro-2-methylquinoline (1.0 mmol, 1 equiv.), Palladium(II) Acetate (0.05 mmol, 5 mol%), and Potassium Acetate (2.0 mmol, 2 equiv.).
-
Atmosphere Control: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add iodobenzene (1.2 mmol, 1.2 equiv.) and anhydrous Dimethylacetamide (DMA, 5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (10 mL each).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the C4-phenylated product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry.
Data Summary: Scope and Yields
The following table summarizes representative outcomes for similar C-H arylation reactions, demonstrating the method's versatility.
| Entry | Aryl Halide Partner | Catalyst (mol%) | Base | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Pd(OAc)₂ (5) | KOAc | 120 | 75-85 |
| 2 | 4-Iodoanisole | Pd(OAc)₂ (5) | KOAc | 120 | 70-80 |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (5) | K₂CO₃ | 130 | 65-75 |
| 4 | 2-Iodothiophene | PdCl₂(dppf) (3) | Cs₂CO₃ | 110 | 60-70 |
Application Protocol 2: C4-Amination via Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental reaction for installing heteroatom nucleophiles onto aromatic rings. The reaction is highly effective on electron-poor systems like quinolines, especially when a good leaving group (e.g., Cl, F) is present at the C4 position. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3]
Mechanism: Addition-Elimination Pathway
Caption: The two-step mechanism of nucleophilic aromatic substitution (SNAr).
Experimental Protocol: C4-Morpholino-6,7-difluoro-2-methylquinoline Synthesis
This protocol details the reaction of a C4-chloroquinoline precursor with morpholine.
Materials:
-
4-Chloro-6,7-difluoro-2-methylquinoline
-
Morpholine
-
Potassium Carbonate (K₂CO₃) or a non-nucleophilic organic base like DIPEA
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-chloro-6,7-difluoro-2-methylquinoline (1.0 mmol, 1 equiv.) in DMF (10 mL).
-
Reagent Addition: Add potassium carbonate (2.0 mmol, 2 equiv.) followed by morpholine (1.5 mmol, 1.5 equiv.).
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-8 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and pour it into ice-water (50 mL). A precipitate of the product should form.
-
Isolation: Collect the solid by vacuum filtration, washing thoroughly with water and then with a small amount of cold diethyl ether or hexane to remove non-polar impurities.
-
Purification: If necessary, the product can be further purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel.
-
Characterization: Verify the product's identity and purity via NMR, MS, and melting point analysis.
Data Summary: Scope of Amine Nucleophiles
| Entry | Amine Nucleophile | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMF | 90 | >90 |
| 2 | Piperidine | K₂CO₃ | DMF | 90 | >90 |
| 3 | Benzylamine | DIPEA | DMSO | 100 | 80-88 |
| 4 | Aniline | NaH | THF | 65 | 75-85 |
Conclusion and Outlook
The functionalization of the C4 position of difluoro-2-methylquinolines is a critical step in the synthesis of novel bioactive compounds. Both palladium-catalyzed C-H activation and nucleophilic aromatic substitution offer powerful and versatile platforms for introducing a wide array of substituents. C-H activation provides a more direct and atom-economical route, while SNAr remains a highly reliable and often high-yielding method when a pre-halogenated substrate is available. The protocols and data presented here serve as a robust starting point for researchers aiming to explore the chemical space around this important pharmaceutical scaffold. Future work will likely focus on expanding the scope of these reactions, developing enantioselective variants, and applying these methods to the late-stage functionalization of complex molecules.[6][7]
References
-
Zhu, Y.-Q., Hui, L.-W., & Zhang, S.-B. (n.d.). A Palladium(0)‐Catalyzed C4 Site‐Selective C−H Difluoroalkylation of Isoquinolin‐1(2H)‐Ones. ResearchGate. Available at: [Link]
-
Besset, T., & Kuhl, N. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. Available at: [Link]
-
Povarov, A. A., et al. (2023). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank. Available at: [Link]
-
Anonymous. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. Available at: [Link]
-
Shi, Z., et al. (2017). Palladium-catalyzed regioselective C-H fluoroalkylation of indoles at the C4-position. Chemical Communications. Available at: [Link]
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Gandeepan, P., & Cheng, C.-H. (2015). Rhodium(iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions of maleimides. Chemical Communications. Available at: [Link]
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Anonymous. (n.d.). Directed nucleophilic aromatic substitution reaction. RSC Publishing. Available at: [Link]
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Zhu, R., et al. (2016). Access to C4-Functionalized Quinolines via Copper-Catalyzed Tandem Annulation of Alkynyl Imines with Diazo Compounds. The Journal of Organic Chemistry. Available at: [Link]
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Zhang, P., et al. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition. Available at: [Link]
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Gabbutt, C. D., et al. (2022). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Chemistry. Available at: [Link]
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Anonymous. (n.d.). Palladium-catalyzed enantioselective arylation of trichloro- or tri-/difluoroacetaldimine precursors. RSC Publishing. Available at: [Link]
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Zayat, F., et al. (2007). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Molecules. Available at: [Link]
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Soni, R., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry. Available at: [Link]
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Zhang, P., et al. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition. Available at: [Link]
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Charalambidis, G., et al. (2021). LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts. RSC Advances. Available at: [Link]
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Zhang, P., et al. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. ResearchGate. Available at: [Link]
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Kim, D., et al. (2022). Visible-Light-Induced C4-Selective Functionalization of Pyridinium Salts with Cyclopropanols. Angewandte Chemie International Edition. Available at: [Link]
-
Choi, H., et al. (2021). Enantioselective functionalization at the C4 position of pyridinium salts through NHC catalysis. Nature Communications. Available at: [Link]
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Application Notes and Protocols for 4-Bromo-6,8-difluoro-2-methylquinoline in Medicinal Chemistry
Introduction: The Strategic Value of a Fluorinated Quinoline Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of therapeutic agents with a broad spectrum of biological activities.[1][2] Its versatile structure has been successfully leveraged to develop antimicrobial, anticancer, anti-inflammatory, and antimalarial drugs.[2][3] A key strategy in modern drug design is the incorporation of fluorine atoms into lead compounds. This modification can significantly enhance crucial pharmacological properties, including metabolic stability, binding affinity to target proteins, and lipophilicity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a drug candidate.[4][5]
This guide focuses on 4-Bromo-6,8-difluoro-2-methylquinoline , a highly functionalized building block designed for synthetic elaboration. Its structure is strategically significant for several reasons:
-
The Quinoline Core: Provides a rigid, aromatic framework known to interact with numerous biological targets.[1]
-
Difluoro Substitution at C6 and C8: This pattern is a hallmark of potent antibacterial agents and can profoundly influence the electronic properties and binding interactions of the molecule.[4]
-
The C4-Bromo Group: Serves as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient construction of diverse compound libraries for screening and structure-activity relationship (SAR) studies.
This document serves as a comprehensive guide for researchers and drug development professionals, detailing the core applications, synthetic protocols, and strategic considerations for utilizing this compound as a key intermediate in the pursuit of novel therapeutics.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 1189106-86-2 | [6] |
| Molecular Formula | C₁₀H₆BrF₂N | [7] |
| Molecular Weight | 258.06 g/mol | |
| Appearance | Solid | |
| InChI Key | BMDJTKNFPQFHEW-UHFFFAOYSA-N | |
| SMILES String | Cc1cc(Br)c2cc(F)cc(F)c2n1 |
Core Applications in Medicinal Chemistry
The unique structural features of this compound make it an ideal starting point for developing targeted therapies, particularly in oncology and infectious diseases.
A Versatile Scaffold for Kinase Inhibitor Development
Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a common driver of cancer.[8] Consequently, kinase inhibitors have become a major class of anticancer drugs. The quinoline scaffold is a well-established pharmacophore in numerous FDA-approved kinase inhibitors that target key signaling pathways like those mediated by the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor (VEGF) Receptor, and c-Met.[1][8]
By using the C4-bromo position as a point of diversification, researchers can synthesize extensive libraries of 4-substituted quinoline derivatives to probe the binding pockets of various kinases. The difluoro substitution at the C6 and C8 positions can enhance binding affinity and improve metabolic resistance, properties that are highly desirable for potent and selective inhibitors.
A Precursor for Novel Antibacterial Agents
The fluoroquinolone class of antibiotics is renowned for its potent bactericidal activity, which is achieved by inhibiting DNA gyrase and topoisomerase IV—enzymes essential for bacterial DNA replication.[4] A key structural feature of many powerful fluoroquinolones is the 6,8-difluoro substitution pattern.
While this compound is not itself an antibiotic, its C4-bromo group can be readily displaced or functionalized to install pharmacophores known to be crucial for antibacterial activity (e.g., amines, piperazines). This allows for the creation of novel quinolone derivatives that can be screened for activity against drug-resistant bacterial strains.
Synthetic Protocols and Methodologies
The synthetic utility of this compound is centered on palladium-catalyzed cross-coupling reactions at the C4 position. This enables the modular construction of diverse analogs from a common intermediate.
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Leveraging 4-Bromo-6,8-difluoro-2-methylquinoline for the Synthesis of Novel Kinase Inhibitors
An Application Note for Drug Discovery Professionals
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1] The quinoline core is recognized as a privileged scaffold in medicinal chemistry, forming the basis of several FDA-approved kinase inhibitors.[2] This application note provides a detailed guide for researchers and drug development professionals on the utilization of 4-Bromo-6,8-difluoro-2-methylquinoline as a versatile starting material for the synthesis of potential kinase inhibitors. We present detailed protocols for two powerful synthetic strategies—Suzuki-Miyaura coupling and Buchwald-Hartwig amination—to generate diverse libraries of substituted quinolines. Furthermore, we provide a standard protocol for in vitro kinase activity screening and discuss the principles of structure-activity relationship (SAR) analysis for lead identification.
Introduction: The Strategic Advantage of the Quinoline Scaffold
The quinoline heterocycle is a prominent structural motif in a multitude of biologically active compounds and approved pharmaceuticals.[3][4] In the context of kinase inhibition, the quinoline framework often serves as an effective mimic of the adenine region of ATP, enabling it to bind competitively to the enzyme's active site.[5] The specific starting material, this compound, offers several strategic advantages for drug design:
-
The 4-Bromo Position: The bromine atom at the C4 position is an excellent synthetic handle. It is readily displaced or modified through various palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of a wide array of chemical functionalities.[6] This is crucial for exploring the chemical space around the scaffold to optimize binding affinity and selectivity.
-
Fluorine Substitution: The presence of two fluorine atoms at the C6 and C8 positions significantly influences the molecule's physicochemical properties. Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the basicity (pKa) of the quinoline nitrogen, which can be critical for hinge-binding interactions within the kinase ATP pocket.
-
The 2-Methyl Group: This substituent can serve as a key interaction point within the kinase active site or can be further functionalized if necessary, providing an additional vector for library diversification.
This guide will focus on exploiting the reactivity of the 4-bromo position to build a library of potential kinase inhibitors.
Synthetic Strategies and Experimental Protocols
The functionalization of the this compound core is most efficiently achieved through palladium-catalyzed cross-coupling reactions. Below are detailed protocols for two of the most robust and widely used methods in medicinal chemistry: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.
Overall Synthetic Workflow
The following diagram illustrates the general workflow for generating a library of kinase inhibitors from the starting material.
Caption: General workflow for kinase inhibitor synthesis.
Protocol 2.1: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed reaction between this compound and various aryl or heteroaryl boronic acids.[7][8]
Objective: To synthesize 4-aryl-6,8-difluoro-2-methylquinoline derivatives.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl boronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a microwave vial or Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Evacuate and backfill the vessel with an inert gas three times. This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water) via syringe. The solvent mixture is crucial for dissolving both the organic substrate and the inorganic base.
-
Seal the vessel and heat the reaction mixture to 100 °C for 2-4 hours with stirring. Microwave irradiation (120 °C for 30-60 minutes) can often accelerate the reaction.[8]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2.2: Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed C-N bond formation between the starting material and a desired amine.[9]
Objective: To synthesize 4-amino-6,8-difluoro-2-methylquinoline derivatives.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., aniline, piperazine derivative) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ and Xantphos. The choice of ligand (Xantphos) is crucial for promoting the reductive elimination step and preventing side reactions.
-
Evacuate and backfill the flask with inert gas. Add anhydrous toluene and stir for 10 minutes to form the active catalyst complex.
-
In a separate flask, add this compound, the desired amine, and NaOtBu.
-
Evacuate and backfill this second flask with inert gas.
-
Transfer the pre-formed catalyst solution from the first flask to the second flask via cannula or syringe.
-
Heat the reaction mixture to 110 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Purification and Structural Characterization
Verifying the identity and purity of synthesized compounds is a cornerstone of drug discovery.
-
Purification: Flash column chromatography is the standard method. A gradient of ethyl acetate in hexanes is typically effective. For more polar compounds, adding methanol to dichloromethane may be required.
-
Characterization: The structure and purity of the final compounds must be confirmed using a combination of analytical techniques.
| Technique | Purpose | Expected Outcome for a Successful Synthesis |
| LC-MS | Purity assessment and mass confirmation | A single major peak in the chromatogram (>95% purity) with a mass corresponding to the expected molecular weight of the product. |
| ¹H NMR | Structural confirmation and purity | Disappearance of the starting material signals and appearance of new signals corresponding to the coupled fragment. Correct integration and splitting patterns. |
| ¹⁹F NMR | Confirmation of the difluoroquinoline core | Two distinct fluorine signals, confirming the integrity of the 6,8-difluoro substitution pattern. |
| High-Resolution MS | Exact mass determination | An exact mass measurement within 5 ppm of the calculated molecular formula, confirming the elemental composition. |
Biological Evaluation: Screening for Kinase Inhibition
Once a library of compounds has been synthesized and characterized, the next step is to screen them for biological activity. An in vitro kinase assay is the primary method for determining a compound's ability to inhibit a target kinase.
Potential Kinase Signaling Pathway
Many kinase inhibitors target key nodes in signaling pathways that drive cell proliferation and survival, such as the RAS-RAF-MEK-ERK pathway. The diagram below illustrates this cascade and a potential point of inhibition.
Caption: The MAPK/ERK signaling pathway.
Protocol 4.1: General In Vitro Kinase Assay (Luminescence-Based)
This protocol is a general template for a commercially available assay, such as Promega's Kinase-Glo®, which measures the amount of ATP remaining in a solution following a kinase reaction. A decrease in signal indicates higher kinase activity, so potent inhibitors will result in a higher signal (less ATP consumed).
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against a target kinase.
Materials:
-
Target kinase enzyme and its specific substrate
-
Assay buffer (typically provided with the kinase)
-
ATP solution
-
Synthesized compounds dissolved in DMSO (10 mM stock)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 100 µM, diluted in 10 steps with a 1:3 dilution factor.
-
Reaction Setup: In each well of the 384-well plate, add:
-
Kinase enzyme diluted in assay buffer.
-
Substrate diluted in assay buffer.
-
Test compound dilution (final DMSO concentration should be ≤1%). Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
-
Initiate Reaction: Add the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure competitive binding can be accurately measured.
-
Incubation: Incubate the plate at room temperature for the recommended time for the specific kinase (e.g., 60 minutes).
-
Detection: Add an equal volume of Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and initiates a luciferase-based reaction that produces light in proportion to the amount of ATP remaining.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data using the controls: 100% activity (DMSO only) and 0% activity (no enzyme).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
-
Data Interpretation and Lead Optimization
The IC₅₀ values obtained from the kinase assay allow for the establishment of a Structure-Activity Relationship (SAR). By comparing the potency of different derivatives, researchers can deduce which chemical features are important for inhibitory activity.
Illustrative SAR Table (Hypothetical Data):
| Compound ID | R-Group at C4 Position | Target Kinase IC₅₀ (nM) |
| Start-Mat | -Br | >10,000 |
| SYN-001 | -Phenyl | 8,500 |
| SYN-002 | -4-Hydroxyphenyl | 1,200 |
| SYN-003 | -3-Aminophenyl | 450 |
| SYN-004 | -[1-Methyl-1H-pyrazol-4-yl] | 95 |
| SYN-005 | -N-phenyl-amine | 210 |
| SYN-006 | -N-(pyridin-4-yl)-amine | 35 |
From this hypothetical data, one could infer that:
-
Substitution at the C4 position is essential for activity.
-
Hydrogen bond donors/acceptors (like in SYN-002, SYN-003, SYN-006) improve potency.
-
A nitrogen-linked pyridine (SYN-006) is particularly effective, possibly due to a key hydrogen bond with the kinase hinge region.
These initial findings guide the next round of synthesis, focusing on modifications that are predicted to enhance potency and selectivity, ultimately leading to the identification of a lead compound.
Conclusion
This compound is a highly valuable and strategically designed starting material for the discovery of novel kinase inhibitors. Its amenability to robust and versatile cross-coupling chemistries allows for the rapid generation of diverse chemical libraries. The protocols and workflows outlined in this application note provide a comprehensive framework for synthesizing, characterizing, and evaluating new chemical entities, paving the way for the development of next-generation targeted therapies.
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Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 4-Bromo-6,8-difluoro-2-methylquinoline
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged heterocyclic motif, forming the core structure of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its versatile chemical nature allows for functionalization at various positions, leading to the development of therapeutic agents in areas such as oncology, infectious diseases, and inflammation.[3][4] The starting material, 4-Bromo-6,8-difluoro-2-methylquinoline, represents a highly versatile building block for the synthesis of novel heterocyclic compounds. The presence of a reactive bromine atom at the 4-position, coupled with the electron-withdrawing fluorine atoms on the benzene ring, offers multiple avenues for chemical modification. This guide provides detailed application notes and protocols for the derivatization of this quinoline core through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, paving the way for the creation of diverse chemical libraries for drug discovery and development.
Physicochemical Properties and Safety Information
Compound: this compound CAS Number: 1189106-86-2 Molecular Formula: C₁₀H₆BrF₂N Molecular Weight: 258.06 g/mol
Safety Profile: this compound is classified as an acute toxicant and a serious eye irritant.[5]
-
H302: Harmful if swallowed.
-
H318: Causes serious eye damage.
Handling Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
-
If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.[6]
Strategic Approaches to Functionalization
The chemical reactivity of this compound is dictated by its distinct functional groups. The C4-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions, while the electron-deficient aromatic ring, activated by the two fluorine atoms, is primed for nucleophilic aromatic substitution (SNAr). This dual reactivity allows for a sequential and controlled introduction of diverse functionalities.
Caption: Key synthetic transformations of this compound.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[8][9][10] For this compound, the C4-Br bond serves as an excellent handle for these transformations.
Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl Derivatives
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the quinoline core and various aryl or heteroaryl groups, which are prevalent in many biologically active molecules.[10][11][12]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or using a stable Pd(0) source like Pd(PPh₃)₄, is essential for the catalytic cycle.
-
Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or more electron-rich and bulky ligands like XPhos, are crucial for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps.[13]
-
Base: A base, typically an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄), is required to activate the boronic acid for transmetalation.[13]
-
Solvent: Aprotic polar solvents like dioxane, DMF, or toluene are commonly used to ensure the solubility of the reactants and catalyst. The addition of water can sometimes accelerate the reaction.
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scale-up synthesis involving 4-Bromo-6,8-difluoro-2-methylquinoline
An In-Depth Guide to the Scale-Up Synthesis of 4-Bromo-6,8-difluoro-2-methylquinoline: Application Notes and Protocols
Authored by a Senior Application Scientist
Introduction: The Significance of Fluorinated Quinolines in Modern Drug Discovery
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, recognized as "privileged structures" due to their prevalence in a wide array of therapeutic agents.[1] These compounds form the core of drugs with diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[2] The strategic incorporation of fluorine atoms into the quinoline ring system is a well-established strategy in drug design, often leading to significant improvements in a molecule's pharmacological profile. Fluorination can enhance metabolic stability, increase binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity and pKa.[1][2]
This compound is a key heterocyclic building block, valuable for the synthesis of more complex molecules in drug development and materials science.[3][4][5] The presence of the bromo substituent at the 4-position provides a versatile handle for further functionalization via cross-coupling reactions, while the difluoro substitution pattern at the 6- and 8-positions can profoundly influence the molecule's electronic properties and biological interactions.[2] This guide provides a comprehensive, field-proven protocol for the scale-up synthesis of this important intermediate, addressing the critical challenges of transitioning from laboratory-scale to larger-scale production.
Strategic Approach to Synthesis: Selecting a Robust and Scalable Route
Numerous classical methods exist for the synthesis of the quinoline core, including the Skraup, Doebner-von Miller, Combes, and Gould-Jacobs reactions.[6][7][8][9][10] For the synthesis of 4-hydroxyquinolines, which are key precursors to 4-bromoquinolines, the Conrad-Limpach-Knorr and Gould-Jacobs methodologies are particularly relevant.[1][11][12] These methods typically involve the condensation of an aniline with a β-ketoester or a malonic ester derivative, followed by a high-temperature cyclization.
For the specific target, this compound, a multi-step approach commencing with 3,5-difluoroaniline is the most logical and scalable strategy. This pathway involves the initial formation of the 4-hydroxyquinoline core, followed by a robust bromination step. This approach is favored for scale-up due to the commercial availability of the starting materials and the generally reliable nature of the reaction sequence.
The proposed synthetic pathway is a two-stage process:
-
Conrad-Limpach Cyclization: Reaction of 3,5-difluoroaniline with ethyl acetoacetate to form the intermediate, 6,8-difluoro-2-methylquinolin-4-ol.
-
Halogenation: Conversion of the 4-hydroxy group to the target 4-bromo group using a suitable brominating agent.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in the Suzuki Coupling of 4-Bromo-6,8-difluoro-2-methylquinoline
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 4-Bromo-6,8-difluoro-2-methylquinoline. The electron-deficient nature of this heteroaryl halide presents specific challenges that can lead to suboptimal reaction outcomes. This document provides a structured, in-depth troubleshooting framework based on mechanistic principles and field-proven optimization strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling with this compound is resulting in a low yield. Where should I begin my investigation?
A low yield in this specific transformation is a common, multi-faceted problem. The primary factors to investigate are the stability of the palladium catalyst, the integrity of the organoboron reagent, and the interplay between the base, solvent, and temperature. Your substrate, this compound, is an electron-deficient heteroaromatic bromide. While the electron-withdrawing nature of the quinoline ring and fluorine atoms should facilitate the initial oxidative addition step, potential inhibition of the catalyst by the quinoline nitrogen and various side reactions can compromise the yield.
A logical first step is to systematically assess the key reaction components as outlined in the workflow below. Ensure all reagents are pure and all solvents are rigorously degassed, as the active Pd(0) catalyst is highly sensitive to oxygen.[1][2]
Q2: I suspect my boronic acid is decomposing. What are the signs and how can I mitigate this issue?
Decomposition of the organoboron coupling partner is one of the most frequent causes of low yield in Suzuki couplings.[3] There are several pathways for this degradation:
-
Protodeboronation: This is the most common side reaction, where a proton source (often water) cleaves the C-B bond, replacing the boronic acid group with a hydrogen (Ar-B(OH)₂ → Ar-H).[4] This process is often accelerated by the base required for the coupling itself.[5][6][7] The primary sign of this issue is the detection of the corresponding arene byproduct from your boronic acid starting material.
-
Oxidation: The C-B bond can be oxidized, especially in the presence of trace oxygen, converting the boronic acid into a phenol (Ar-B(OH)₂ → Ar-OH).[4]
-
Trimerization: In anhydrous conditions, boronic acids can dehydrate to form cyclic trimeric anhydrides known as boroxines.[4][7] While often reversible and still reactive, this process complicates accurate stoichiometry.[4]
Troubleshooting Strategies:
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more robust boronic ester, such as a pinacol ester (Bpin).[4][8] These are generally more stable towards protodeboronation and can be used in the coupling reaction, often liberating the active boronic acid/boronate species in situ.
-
Employ Anhydrous Conditions: If protodeboronation is severe, consider using anhydrous conditions with a base like potassium phosphate (K₃PO₄) in a solvent such as dioxane or toluene.[9]
-
Use Fresh Reagents: Always use a fresh, high-purity batch of boronic acid or ester. Store them under an inert atmosphere and away from moisture.
Q3: The catalyst system seems to be the issue. How do I select an optimal palladium catalyst and ligand for this specific heteroaryl halide?
For challenging substrates like substituted quinolines, the choice of ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[3] The goal is to use a ligand that promotes a rapid rate of catalytic turnover, ensuring the desired cross-coupling outpaces decomposition pathways.[1]
The this compound substrate is electron-deficient, which generally favors the oxidative addition step. However, the quinoline nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst. Therefore, bulky ligands are required to create a sterically hindered environment around the metal, favoring the productive catalytic cycle.
Recommended Ligand Classes:
-
Bulky, Electron-Rich Biaryl Phosphines: These are the industry standard for difficult couplings.[3] Ligands such as SPhos , XPhos , and DavePhos have proven highly effective for a wide range of heteroaryl systems.[10][11][12] They stabilize the palladium catalyst and accelerate the crucial reductive elimination step.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form highly stable and active palladium complexes, often effective where phosphine ligands fail.
A systematic screening of different catalyst/ligand combinations is the most effective approach.
| Entry | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| 1 | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2.0) | Dioxane/H₂O (5:1) | 100 |
| 2 | Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 |
| 3 | Pd(OAc)₂ (2-4) | P(t-Bu)₃ (4-8) | K₂CO₃ (2.0) | DME/H₂O (4:1) | 90 |
| 4 | Pd(dppf)Cl₂ (2-4) | (none) | K₂CO₃ (2.0) | DMF/H₂O (4:1) | 90 |
| 5 | PEPPSI-IPr (2-4) | (NHC) | Cs₂CO₃ (2.0) | 2-MeTHF | 80 |
Note: The ligand-to-palladium ratio is critical and typically ranges from 1:1 to 2:1. Pre-catalysts that generate the active Pd(0) species in situ are often more stable and reliable.[13]
Q4: What are the most common side products and how can I minimize them?
Beyond the protodeboronation of your boron reagent (Q2), two other common side products can reduce your yield:
-
Dehalogenation of the Starting Material: This results in the formation of 6,8-difluoro-2-methylquinoline. This occurs when the organopalladium intermediate formed after oxidative addition reacts with a hydride source instead of the boron reagent. Potential hydride sources include solvents or impurities.
-
Homocoupling of the Boronic Acid: This leads to the formation of a biaryl derived from your boronic acid (Ar-Ar). This can be promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst, or occur through other palladium-mediated pathways.[7]
Minimization Strategies:
-
Ensure a Rigorously Inert Atmosphere: Thoroughly degas all solvents (including water) and maintain a positive pressure of nitrogen or argon throughout the reaction to prevent oxygen-mediated side reactions.[2]
-
Use High-Purity Reagents and Solvents: Minimize potential sources of unwanted hydrides or other inhibitors.
-
Optimize the Catalyst System: A highly active catalyst that promotes rapid cross-coupling can outcompete the pathways leading to these side products.
Systematic Troubleshooting Workflow
A logical, step-by-step approach is crucial for efficiently diagnosing and solving the low-yield issue. The following workflow provides a structured guide for your optimization efforts.
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is essential for rational troubleshooting. Each step presents a potential bottleneck that can be addressed by modifying the reaction conditions.
Caption: The Suzuki-Miyaura catalytic cycle highlighting key stages.
Experimental Protocols
Protocol 1: General Procedure for Catalyst/Ligand Screening
This protocol provides a robust starting point for screening the conditions listed in Table 1. Strict adherence to inert atmosphere techniques is critical for reproducibility.
-
Setup: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the solid base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). Add these solids to the reaction vial.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with dry argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 5:1) via syringe. The typical concentration is 0.1 - 0.2 M with respect to the bromoquinoline.
-
Reaction: Place the vial in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 4-24 hours).
-
Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Analysis: Purify the crude product by flash column chromatography and determine the yield.
References
-
Deng, J. Z., Paudel, Y. N., Lam, T., & Sigman, M. S. (2024). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]
-
Deng, J. Z., Paudel, Y. N., Lam, T., & Sigman, M. S. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Available at: [Link]
-
Ting, R., Harwig, C., Lo, J., Li, Y., Adam, M. J., Ruth, T. J., & Perrin, D. M. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry. Available at: [Link]
-
Chatterjee, T., & Gevorgyan, V. (2021). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Available at: [Link]
-
Butters, M., et al. (2010). The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available at: [Link]
-
Ting, R., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. ACS Publications. Available at: [Link]
-
Ting, R., et al. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. UBC Chemistry. Available at: [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]
-
Sharma, P., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]
-
Scott, J. S., et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Available at: [Link]
-
Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate. Available at: [Link]
-
Vantourout, J. C., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development. Available at: [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Available at: [Link]
-
Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. ResearchGate. Available at: [Link]
-
Scott, J. S., et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit. Available at: [Link]
-
Chen, Y., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]
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- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Complexities of 4-Bromoquinoline Cross-Coupling: A Technical Support Guide
For Immediate Release
[City, State] – January 12, 2026 – Researchers, scientists, and drug development professionals frequently utilize cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds, with 4-bromoquinolines serving as a critical building block in the synthesis of novel therapeutics and functional materials. However, the unique electronic properties and steric environment of the 4-bromoquinoline scaffold can lead to a variety of side reactions, complicating syntheses and reducing yields. This technical support center provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during these pivotal transformations.
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section details prevalent side reactions in palladium-catalyzed cross-coupling of 4-bromoquinolines and provides systematic approaches to diagnose and resolve these issues.
Issue 1: Significant Hydrodebromination (Debromination) Observed in Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura reaction with 4-bromoquinoline is producing a significant amount of quinoline as a byproduct. What is causing this, and how can I minimize it?
A: Hydrodebromination, the replacement of the bromine atom with a hydrogen, is a common side reaction in palladium-catalyzed cross-couplings. This process competes with the desired cross-coupling pathway and consumes your starting material. The primary culprit is often the formation of a palladium-hydride (Pd-H) species, which can arise from several sources.
Causality and Troubleshooting Workflow:
The formation of the undesired debrominated product can be systematically addressed by evaluating and optimizing the reaction parameters.
-
Moisture and Protic Sources: Trace amounts of water or other protic impurities in the reaction mixture can react with the palladium catalyst and base to generate Pd-H species.
-
Choice of Base and Solvent: The nature of the base and solvent system plays a pivotal role. Strong bases, particularly in the presence of protic solvents, can promote the formation of hydride species.
-
Protocol: A screening of bases is recommended. For challenging couplings, stronger, non-aqueous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in anhydrous aprotic solvents such as 1,4-dioxane or toluene can be more effective than aqueous base solutions.[1]
-
-
Catalyst and Ligand System: The electronic and steric properties of the phosphine ligand are critical. Ligands that are not sufficiently electron-rich or are sterically unencumbered may not stabilize the palladium center effectively, leading to a higher propensity for side reactions.
-
Protocol: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands are known to promote the desired reductive elimination step over competing pathways.[1]
-
-
Reaction Temperature: Elevated temperatures can sometimes favor the hydrodebromination pathway.
-
Protocol: If possible, lowering the reaction temperature and extending the reaction time may help to suppress this side reaction.[1]
-
Diagram: Troubleshooting Hydrodebromination in Suzuki-Miyaura Coupling
Caption: A strategy for addressing low yields in Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: For a Suzuki coupling with 4-bromoquinoline, what are the recommended general starting conditions?
A1: A good starting point for the Suzuki-Miyaura coupling of 4-bromoquinoline is to use a palladium precatalyst like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos. A strong inorganic base like K₃PO₄ in an anhydrous aprotic solvent like 1,4-dioxane is often effective. The reaction is typically heated to 100-110 °C under a strict inert atmosphere. [1] Q2: Are there any common side reactions to be aware of in the Heck reaction with 4-bromoquinoline?
A2: In addition to hydrodebromination, the Heck reaction can sometimes lead to alkene isomerization. This can be minimized by the choice of base and the addition of certain salts. The reaction is typically carried out with a palladium catalyst like Pd(OAc)₂ or a precatalyst, a phosphine ligand, and a base such as triethylamine or potassium carbonate.
Q3: What are the primary challenges in the Stille coupling of 4-bromoquinoline?
A3: The main challenges in Stille coupling are the toxicity of the organotin reagents and the potential for homocoupling of the stannane. Ensuring an inert atmosphere and using a slight excess of the organostannane can help suppress homocoupling. [3]The choice of palladium catalyst and ligand is also critical for achieving good yields.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 4-Bromoquinoline with Minimized Side Reactions
-
Reaction Setup: To an oven-dried Schlenk tube, add 4-bromoquinoline (1.0 eq.), the arylboronic acid or ester (1.2 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous and degassed 1,4-dioxane via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
This guide is intended for informational purposes for research and development professionals. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions.
References
- BenchChem. (2025). Effect of base and solvent on Suzuki coupling with bromoquinolines.
- BenchChem. (2025). Identifying side products in 4-Amino-6-bromoquinoline reactions.
- Wikipedia. (n.d.). Sonogashira coupling.
- BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Organic Syntheses. (2011). Org. Synth. 2011, 88, 197.
- MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- Chemical Reviews. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- Angewandte Chemie International Edition. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (n.d.). Heck reaction.
- Wikipedia. (n.d.).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (n.d.). Stille reaction.
- BenchChem. (2025). Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions.
- BenchChem. (2025). Technical Support Center: Optimizing Stille Coupling of 2-Bromo-4-iodopyridine.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Chemistry LibreTexts. (2023).
- Angewandte Chemie. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
- MDPI. (2021).
- Chemistry LibreTexts. (2023). Heck Reaction.
- Reddit. (2019).
- BenchChem. (2025). minimizing homocoupling in Suzuki reactions of 1-benzyl-4-bromo-1H-pyrazole.
- PMC. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.
- Organic Process Research & Development. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- MDPI. (n.d.). Advances in Cross-Coupling Reactions.
- WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Inorganic Chemistry Frontiers. (n.d.). A mechanistic study of cross-coupling reactions catalyzed by palladium nanoparticles supported on polyaniline nanofibers.
- MDPI. (n.d.). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions.
- YouTube. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem.
- BenchChem. (2025). Application Notes and Protocols: Heck Reaction Protocol for 3-Bromoquinoline.
- Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- PMC. (n.d.). Organoborane coupling reactions (Suzuki coupling).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- MDPI. (n.d.).
- SciSpace. (2008). Mechanisms of the Mizoroki–Heck Reaction.
- PubMed. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
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Technical Support Center: Suzuki-Miyaura Reactions of Quinolines
Introduction: The Challenge of Quinoline Couplings
Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving quinoline scaffolds. As vital heterocyclic motifs in medicinal chemistry and materials science, quinolines present unique challenges in palladium-catalyzed reactions.[1][2] One of the most persistent and yield-diminishing side reactions is the homocoupling of the quinoline-boronic acid or its ester, leading to the formation of a symmetrical biquinoline byproduct.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, explains the mechanistic underpinnings of common failures, and offers robust protocols to help you suppress homocoupling and maximize the yield of your desired cross-coupled product.
Troubleshooting Guide: Common Issues & Solutions (Q&A)
This section directly addresses specific problems you may encounter during your experiments.
Q1: I'm observing a significant amount of a biquinoline byproduct. What is the most common cause of this homocoupling?
A1: The primary cause of boronic acid homocoupling is the presence of palladium(II) species and/or dissolved oxygen in your reaction mixture.[3] The desired Suzuki catalytic cycle relies on a Pd(0) catalyst. Oxygen can oxidize the active Pd(0) species to Pd(II).[4] This Pd(II) can then enter a competing catalytic cycle where it undergoes transmetalation with two molecules of your quinoline boronic acid, leading to the homocoupled product and regenerating Pd(0).[4][5] This is especially problematic if you are using a Pd(II) precatalyst and the initial reduction to Pd(0) is inefficient.[3]
Q2: My reaction is clean at low temperatures but sluggish. When I increase the heat to improve the conversion rate, homocoupling becomes the major pathway. What should I do?
A2: This is a classic dilemma where the rate of the side reaction is accelerated more significantly by temperature than the desired cross-coupling.[6] Instead of relying solely on heat, focus on optimizing the catalytic system for higher activity at lower temperatures.
-
Switch to a More Active Ligand: Move from simpler ligands like triphenylphosphine (PPh₃) to modern, sterically bulky, and electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[6][7] These ligands promote faster rates of oxidative addition and reductive elimination, often allowing the reaction to proceed efficiently at lower temperatures.[8]
-
Optimize the Base and Solvent: The choice of base and solvent system is critical and can dramatically affect reaction rates. A screen of different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and aprotic solvents (e.g., dioxane, THF, toluene) is highly recommended.[6][9]
Q3: I've rigorously degassed my reaction, but I still see homocoupling. What other procedural modifications can I implement?
A3: If oxygen exclusion is not the complete solution, the issue may be related to reaction kinetics and the relative concentrations of your reagents.
-
Slow Addition of the Boronic Acid: Adding the quinoline boronic acid solution slowly via syringe pump over several hours is a highly effective technique.[6][10] This keeps the instantaneous concentration of the boronic acid low, which kinetically disfavors the bimolecular homocoupling reaction while allowing the desired cross-coupling to proceed.
-
Use a Slight Excess of the Haloquinoline: Employing a small excess (e.g., 1.1-1.2 equivalents) of the haloquinoline can ensure that the palladium catalyst preferentially reacts with it via oxidative addition rather than engaging in the homocoupling pathway.[11]
-
Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help scavenge residual Pd(II) species without interfering with the primary catalytic cycle.[12]
Q4: My quinoline boronic acid seems unstable and I suspect it's degrading during the reaction. Could this be contributing to homocoupling?
A4: Absolutely. Heteroaromatic boronic acids, especially those with nitrogen atoms like quinolines, can be prone to protodeboronation (hydrolysis) under reaction conditions.[4][13] This degradation can disrupt the stoichiometry and potentially lead to side reactions.
-
Switch to a Boronic Ester: Convert your quinoline boronic acid to a more stable boronic ester, such as a pinacol (Bpin) or neopentyl glycol ester.[4][14] These are generally more robust and less prone to premature degradation, though their reactivity might differ, sometimes requiring slightly more forcing conditions.[15][16]
-
Use a Diethanolamine Complex: Complexing the boronic acid with diethanolamine creates highly stable, crystalline solids that are air- and water-stable.[17] These complexes can often be used directly in Suzuki couplings, releasing the boronic acid in situ.
Key Parameter Deep Dive
Understanding the "why" behind your choices is critical for robust reaction development.
The Catalytic Cycle and the Homocoupling Detour
The desired Suzuki-Miyaura reaction follows a well-defined catalytic cycle. However, the presence of Pd(II) creates an off-ramp that leads directly to the undesired homocoupled product.
Caption: The desired Pd(0) cycle versus the Pd(II)-driven homocoupling side reaction.
Ligand Selection
The choice of phosphine ligand is arguably the most critical parameter in suppressing homocoupling. Bulky, electron-donating ligands accelerate the rate-limiting oxidative addition and the final reductive elimination steps of the desired cycle, outcompeting the homocoupling pathway.[8]
| Ligand Class | Examples | Steric Bulk | Electron Donating | Performance Notes |
| Triarylphosphines | PPh₃, P(o-tol)₃ | Low to Moderate | Moderate | Prone to P-C bond cleavage at high T. Often insufficient for challenging substrates. |
| Buchwald Ligands | SPhos, XPhos, RuPhos | High | High | Excellent for suppressing homocoupling and promoting high turnover numbers. Often the first choice for difficult couplings.[6][7] |
| N-Heterocyclic Carbenes | IPr, SIMes | High | Very High | Highly active catalysts, particularly effective for aryl chlorides. Can be an excellent alternative to phosphine ligands.[8] |
Base and Solvent Considerations
The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[8] However, an overly strong or poorly soluble base can lead to side reactions.
-
Bases: Inorganic bases are generally preferred.[18]
-
K₂CO₃: A good, general-purpose base. Often used in aqueous solvent mixtures.
-
K₃PO₄: A stronger base, often effective in anhydrous conditions or for less reactive coupling partners.
-
Cs₂CO₃: A strong, highly soluble base that can be very effective but is more expensive.
-
-
Solvents: Aprotic solvents are standard.
-
1,4-Dioxane, Toluene, THF: Common choices that are effective at minimizing homocoupling.[6] The addition of a small amount of water is often required to solubilize the base and facilitate the formation of the active boronate species.[6][9] However, excessive water can promote protodeboronation and homocoupling.
-
General Protocol for Minimizing Homocoupling in Quinoline Suzuki Coupling
This protocol provides a robust starting point. Optimization for your specific substrates is expected.
Materials:
-
Haloquinoline (1.0 equiv)
-
Quinoline boronic acid or ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%)
-
Ligand (if not using a precatalyst, e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
Reagent Preparation: Ensure the quinoline boronic acid/ester is pure and dry.[19] Grind the base to a fine, consistent powder to ensure reproducibility.
-
Reaction Setup: To a dry reaction flask equipped with a stir bar, add the haloquinoline, the palladium precatalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) at least three times.
-
Solvent Addition: Add the degassed solvent via cannula or syringe. A proper degassing technique, such as sparging with argon for 30 minutes or three freeze-pump-thaw cycles, is one of the most effective ways to prevent oxygen-mediated homocoupling.[6][11]
-
Boronic Acid Addition: Dissolve the quinoline boronic acid/ester in a separate flask in a minimal amount of degassed solvent. Add this solution to the main reaction mixture slowly over 1-2 hours using a syringe pump.
-
Reaction: Heat the mixture to the desired temperature (start with a moderate temperature, e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Experimental workflow highlighting critical steps.
Frequently Asked Questions (FAQs)
Q: Can I use a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂? A: Yes, but be aware that these Pd(II) sources must be reduced in situ to the active Pd(0) catalyst. This reduction can sometimes proceed via homocoupling of your boronic acid, consuming it before the desired reaction begins.[4] Using modern Pd(0) precatalysts (like the Buchwald G3/G4 precatalysts) can provide more consistent and cleaner initiation.
Q: Does the position of the halide on the quinoline ring matter? A: Yes, significantly. The electronic and steric environment of the C-X bond impacts the rate of oxidative addition. For example, in a 4,7-dichloroquinoline, the C4 position is generally more reactive than the C7 position due to electronic effects.[11] This can influence the optimal conditions required.
Q: My reaction still fails. What is a good troubleshooting workflow? A: A systematic approach is key. Verify reagent quality first, then ensure your inert atmosphere is truly inert. After that, perform a systematic screen of conditions, varying one parameter at a time (ligand, base, solvent, temperature) to identify the optimal combination for your specific substrates.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. nbinno.com [nbinno.com]
Technical Support Center: Dehalogenation of 4-Bromo-6,8-difluoro-2-methylquinoline
Welcome to the technical support center for synthetic challenges involving 4-Bromo-6,8-difluoro-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals who may encounter the common and often frustrating side reaction of dehalogenation. Here, we provide in-depth troubleshooting advice, mechanistic insights, and practical solutions in a direct question-and-answer format to help you optimize your reaction outcomes.
Troubleshooting Guide: Identifying and Mitigating Dehalogenation
This section addresses specific experimental issues related to the unintended removal of the bromine atom from your starting material.
Q1: My reaction is producing a significant amount of 6,8-difluoro-2-methylquinoline as a byproduct. What is the primary cause of this dehalogenation?
A1: The formation of 6,8-difluoro-2-methylquinoline is a classic case of hydrodehalogenation, a reductive process where the C-Br bond is cleaved and replaced by a C-H bond. In the context of transition-metal-catalyzed reactions, particularly palladium-catalyzed cross-couplings (e.g., Suzuki, Heck, Sonogashira), this is a frequent competing side reaction.[1]
The primary causes can be traced to the specific components of your reaction mixture, which can act as hydride (H⁻) donors:
-
Solvent: Protic solvents like alcohols (methanol, ethanol, isopropanol) are common culprits.[2][3][4] Under basic conditions, an alcohol can be deprotonated to an alkoxide, which can then undergo β-hydride elimination on the palladium center to generate a palladium-hydride species (Pd-H). This Pd-H intermediate is highly active in the reductive cleavage of the C-Br bond.[1]
-
Base: Certain bases can directly or indirectly provide a hydride. For example, sodium formate (HCO₂Na) is a well-known transfer hydrogenation agent that decomposes to provide a hydride source.[5][6] Similarly, amines like triethylamine (Et₃N) can contain formate impurities or degrade to generate hydride species.
-
Reagents and Ligands: Phosphine ligands, while essential for catalysis, can sometimes be involved. Impurities such as phosphine oxides or P-H compounds can act as hydride sources. Furthermore, water present in the reaction can react with phosphines or other reagents to generate hydride sources.[7]
-
Starting Materials: Boronic acids in Suzuki couplings can contain residual hydrides from their synthesis.
To pinpoint the source, a systematic diagnostic approach is necessary.
Experimental Protocol: Diagnosing the Source of Dehalogenation
-
Run Control Reactions: Set up a series of control experiments under your standard reaction conditions, systematically omitting one component at a time:
-
Control A (No Coupling Partner): Run the reaction with only this compound, catalyst, ligand, base, and solvent. If dehalogenation occurs, the coupling partner is not the source.
-
Control B (No Base): Run the reaction without the base. This helps determine if the base is the primary hydride donor.
-
Control C (No Ligand): If using a pre-formed catalyst is not possible, this test can be difficult. However, comparing different ligand types can be insightful (see Q2).
-
-
Solvent Isotope Labeling Study: Replace your protic solvent with its deuterated counterpart (e.g., methanol-d₄, CD₃OD). Monitor the reaction by mass spectrometry (GC-MS or LC-MS). If the byproduct formed is the deuterated product (6,8-difluoro-2-methyl-d₁-quinoline), it provides strong evidence that the solvent is the primary hydride source.[1][2]
-
Analyze Reagents: Check the purity of your reagents, especially the base and any boronic acids, for hydride-containing impurities.
Caption: Diagnostic workflow to identify the hydride source.
Q2: How can I adjust my reaction conditions to suppress the formation of the dehalogenated byproduct?
A2: Once you have a hypothesis about the hydride source, you can rationally modify the reaction conditions. The goal is to disfavor the hydrodehalogenation pathway relative to the desired cross-coupling reaction.
1. Choice of Solvent: If the solvent is identified as the hydride source, switching from a protic solvent (like methanol or isopropanol) to an aprotic solvent is the most effective strategy.[4][8]
-
Recommended Solvents: Toluene, Dioxane, Tetrahydrofuran (THF), or Dimethylformamide (DMF). Note that DMF can sometimes act as a hydride source at high temperatures.[9]
-
Rationale: Aprotic solvents lack acidic protons and cannot easily form palladium-hydride species via the β-hydride elimination pathway.[8][10]
2. Choice of Base: The base can influence the reaction in multiple ways, including generating the active catalyst and participating in hydride transfer.
-
Avoid: Bases known to be hydride donors like sodium formate (unless it's the intended reductant). Be cautious with alkoxides (e.g., NaOMe, KOtBu) in alcohol solvents.[1]
-
Recommended Bases: Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally safer choices in aprotic solvents as they are less likely to directly generate hydrides.
3. Choice of Catalyst and Ligand: The electronic and steric properties of the phosphine ligand significantly impact the relative rates of oxidative addition, reductive elimination, and side reactions.[11][12][13]
-
Rationale: Electron-rich and bulky phosphine ligands generally accelerate the rate of oxidative addition and reductive elimination, which are key steps in the desired cross-coupling cycle.[13][14] This can help the desired reaction outcompete the slower hydrodehalogenation pathway.
-
Recommended Ligands: Consider bulky, electron-donating phosphine ligands such as those from the Buchwald or cataCXium® families (e.g., SPhos, XPhos, cataCXium® A).[14] These have been specifically designed to promote challenging cross-coupling reactions and can minimize side reactions.[15][16]
4. Additives: In some cases, additives can suppress dehalogenation. For instance, the addition of a halide salt (like LiBr or Bu₄NBr) can sometimes inhibit the dehalogenation pathway by affecting equilibria in the catalytic cycle.[1]
| Parameter | Recommendation to Minimize Dehalogenation | Rationale |
| Solvent | Switch from protic (e.g., MeOH, EtOH) to aprotic (e.g., Toluene, Dioxane, THF) | Prevents formation of Pd-H species via β-hydride elimination from the solvent.[4][8] |
| Base | Use inorganic bases (e.g., K₂CO₃, K₃PO₄) instead of alkoxides or formates. | Reduces the availability of direct or indirect hydride sources. |
| Ligand | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald, cataCXium® types). | Accelerates the desired cross-coupling catalytic cycle, making it kinetically favored over dehalogenation.[13][14] |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable rate of product formation. | Hydrodehalogenation may have a different activation energy; lower temperatures can favor the desired pathway. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely catalytic mechanism for the palladium-catalyzed hydrodehalogenation of this compound?
A1: The hydrodehalogenation of an aryl bromide in a palladium-catalyzed reaction is generally accepted to proceed through a catalytic cycle that intersects with the main cross-coupling cycle. The key steps are as follows:[1][17]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of the quinoline, forming a Pd(II)-aryl complex. This is a common first step for both the desired coupling and the undesired dehalogenation.
-
Formation of a Palladium-Hydride (Pd-H) Species: This is the crucial step that diverts the catalyst to the dehalogenation pathway. A hydride source (H⁻), often generated from the solvent or base, displaces the bromide ligand on the Pd(II) complex to form a Pd(II)-aryl-hydride intermediate.[1]
-
Reductive Elimination: This intermediate then undergoes reductive elimination, forming a C-H bond (the dehalogenated product) and regenerating the active Pd(0) catalyst, which can re-enter the catalytic cycle.[17]
Caption: Proposed catalytic cycle for Pd-catalyzed hydrodehalogenation.
Q2: What are the best analytical methods to monitor the progress of my reaction and quantify the dehalogenated impurity?
A2: A multi-pronged analytical approach is recommended for robust reaction monitoring and accurate quantification.
| Analytical Technique | Application & Purpose | Advantages | Limitations |
| HPLC / UPLC | Primary method for reaction monitoring. Quantifies starting material, desired product, and byproduct over time. | Excellent for quantitative analysis. Can separate compounds with similar volatility. Widely available.[18] | Requires development of a suitable method (column, mobile phase). |
| GC-MS | Identification and quantification. Useful for volatile compounds and provides mass information for peak identification. | High separation efficiency. Mass spectrometry provides structural confirmation of the dehalogenated product.[19] | Not suitable for non-volatile or thermally labile compounds. |
| ¹H and ¹⁹F NMR | Structural confirmation. Used on the crude reaction mixture or isolated products to confirm structures. | Provides definitive structural information. The disappearance of the aromatic proton signal adjacent to the bromine and the appearance of a new signal is a clear indicator. ¹⁹F NMR can confirm the fluorine environment remains unchanged. | Not ideal for real-time monitoring; typically used for analysis of aliquots or the final product. Less sensitive for quantifying minor components. |
| LC-MS | Combined separation and identification. Provides HPLC separation with mass spectrometry detection. | Excellent for identifying unknown byproducts and confirming the mass of the dehalogenated product in complex mixtures. | More complex instrumentation and can be less quantitative than HPLC-UV without proper calibration. |
Recommended Workflow:
-
Method Development: Develop a robust HPLC or UPLC method that provides baseline separation of the starting material (this compound), the desired product, and the dehalogenated byproduct (6,8-difluoro-2-methylquinoline).
-
Reaction Monitoring: At regular intervals (e.g., T=0, 1h, 4h, 24h), withdraw a small aliquot from the reaction, quench it, and analyze by HPLC to determine the relative percentages of each component.
-
Final Analysis: Upon completion, use GC-MS or LC-MS to confirm the identity of the byproduct peak. Use ¹H NMR on the crude product to verify the structural assignment and estimate the impurity level.
References
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(99), 11656-11658. [Link]
-
Orbach, M., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 33(10), 2535–2544. [Link]
-
Zhang, Y., et al. (2023). Suppressing hydrodechlorination in PC–Ni cocatalyzed C–N and C–O coupling reactions. Organic Chemistry Frontiers. [Link]
-
Shi, W., et al. (2024). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. [Link]
-
Gensch, T., et al. (2017). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. [Link]
-
Sambiagio, C., & Marsden, S. P. (2014). Pd-Catalyzed Reduction of Aryl Halides Using Dimethylformamide as the Hydride Source. Request PDF on ResearchGate. [Link]
-
Aramendia, M. A., et al. (2005). Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts. Request PDF on ResearchGate. [Link]
-
Zhang, Y., et al. (2023). Suppressing hydrodechlorination in PC-Ni cocatalyzed C-N and C-O coupling reactions. Request PDF on ResearchGate. [Link]
-
Das, S., et al. (2022). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under H2. NSF Public Access Repository. [Link]
-
Maleczka, R. E. Jr., & Ghosh, B. (2008). Catalytic Hydrodehalogenation Reactions. Science of Synthesis. [Link]
-
Uozumi, Y., et al. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Molecules. [Link]
-
Uozumi, Y., et al. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. PubMed. [Link]
-
Zhang, Y-H., et al. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry. [Link]
-
de Vries, J. G. (2007). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organometallics. [Link]
-
Gessner Group. Phosphine ligands and catalysis. Ruhr University Bochum. [Link]
-
Drienovska, I., et al. (2018). Development of Fluorescent Assay for Monitoring of Dehalogenase Activity. PubMed. [Link]
-
Wang, Z., et al. (2024). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. Molecules. [Link]
-
Drienovska, I., et al. (2018). Development of Fluorescent Assay for Monitoring of Dehalogenase Activity. ResearchGate. [Link]
-
Dyson, P. J., & Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology. [Link]
-
Sketch Chemistry. (2024). Hydrohalogenation reaction mechanism with different solvents! YouTube. [Link]
-
Wang, Z., et al. (2024). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. PubMed. [Link]
-
Kishikawa, N., & Kuroda, N. (2014). Analytical techniques for the determination of biologically active quinones in biological and environmental samples. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Wang, H., et al. (2018). Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. Catalysis Today. [Link]
-
Al-Ghaithi, F., et al. (2022). Analytical techniques used in therapeutic drug monitoring. ResearchGate. [Link]
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Technical Support Center: Optimizing Catalyst Loading for 4-Bromoquinoline Functionalization
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the functionalization of 4-bromoquinoline. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of quinoline-based scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your cross-coupling reactions effectively.
The 4-bromoquinoline scaffold is a privileged starting material in medicinal chemistry, but its successful functionalization via palladium-catalyzed cross-coupling reactions is often nuanced. The Lewis basic nitrogen atom in the quinoline ring can coordinate with the palladium center, leading to catalyst inhibition or deactivation—a primary cause of low yields and reaction failures.[1] This guide directly addresses this and other common challenges, with a focus on the critical parameter of catalyst loading.
Troubleshooting Guide
This section is structured to address specific experimental issues in a question-and-answer format.
Q1: My reaction shows low or no conversion of 4-bromoquinoline. What are the likely causes and how do I fix it?
Low conversion is the most common issue and typically points to problems with the catalytic cycle's efficiency. The root cause is often catalyst deactivation or suboptimal reaction conditions.
Potential Cause 1: Catalyst Poisoning by Quinoline Nitrogen The lone pair on the quinoline nitrogen can act as a ligand, binding to the palladium catalyst and forming a stable, inactive complex. This sequestration prevents the catalyst from participating in the desired cross-coupling cycle.
Solutions:
-
Ligand Selection: Employ bulky, electron-rich monophosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos, or DavePhos).[1][2] The steric bulk of these ligands creates a "pocket" around the palladium atom that hinders the approach and coordination of the quinoline nitrogen.
-
Use of Pre-catalysts: Well-defined palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are designed to generate the active Pd(0) species efficiently and rapidly in the presence of the substrate.[3] This rapid activation can outcompete the rate of catalyst poisoning.
Potential Cause 2: Inactive Catalyst or Improper Activation The active catalyst is a Pd(0) species. If you are using a Pd(II) precursor like Pd(OAc)₂, it must be reduced in situ. This reduction can be inefficient or incomplete.[4]
Solutions:
-
Ensure Proper Reduction: The reduction of Pd(II) can be influenced by the ligand, base, solvent, and temperature. In some cases, the phosphine ligand itself acts as the reductant, but this can alter the crucial ligand-to-metal ratio.[4]
-
Switch to a Pd(0) Source: Using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes resolve issues related to poor in situ reduction.[5] However, these can be more sensitive to air.
Potential Cause 3: Poor Reagent Quality or Inert Technique
-
Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive state.[6]
-
Reagent Degradation: Boronic acids (in Suzuki reactions) can undergo protodeboronation if exposed to moisture.[6] Bases like sodium tert-butoxide are hygroscopic and lose activity.
-
Solvent Purity: Solvents must be anhydrous and thoroughly degassed. Ethereal solvents like THF or dioxane can contain peroxides that interfere with the reaction.[6]
Solutions:
-
Rigorous Inert Atmosphere: Ensure your reaction is set up under a positive pressure of an inert gas like argon or nitrogen. All solvents and liquid reagents should be thoroughly degassed using methods like freeze-pump-thaw or by sparging with argon for at least 30 minutes.[7][8]
-
Use Fresh Reagents: Use freshly opened or properly stored reagents. Check the purity of your 4-bromoquinoline and coupling partner.
Q2: I'm observing significant formation of a black precipitate (palladium black). What is happening and how can I prevent it?
The appearance of a black precipitate is a classic sign of catalyst decomposition. It indicates that the active, soluble Pd(0) species has agglomerated into inactive palladium nanoparticles.[1]
Potential Causes:
-
Unstable Catalytic Species: The ligand may not be robust enough to stabilize the Pd(0) intermediate throughout the catalytic cycle, especially at elevated temperatures.
-
Incorrect Ligand-to-Metal Ratio: Too little ligand relative to the palladium source can leave the metal center coordinatively unsaturated and prone to aggregation.[4]
-
High Temperature: Elevated temperatures can accelerate the rate of catalyst decomposition.[1]
Solutions:
-
Increase Ligand Robustness: Switch to more stabilizing ligands. Bidentate phosphine ligands (e.g., dppf, BINAP) or the aforementioned bulky biarylphosphine ligands are generally more effective at preventing agglomeration than simple monodentate ligands like PPh₃.[5][9]
-
Optimize Ligand-to-Metal Ratio: A common starting point is a Pd:Ligand ratio of 1:1 to 1:2.2. You may need to screen this ratio; sometimes a slight excess of ligand is beneficial.
-
Lower the Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. A more active catalyst system may allow you to achieve good conversion at milder temperatures.
Q3: My main side product is the hydrodehalogenated quinoline (quinoline itself). What causes this and how can I minimize it?
Hydrodehalogenation is a side reaction where the bromine atom is replaced by a hydrogen atom.
Potential Causes:
-
Source of Hydride: After oxidative addition of 4-bromoquinoline to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source in the reaction mixture. This can come from the solvent (e.g., isopropanol), the base, or impurities.[6]
-
Protodeboronation (Suzuki Reaction): In a Suzuki coupling, the boronic acid can be cleaved by a proton source (like water) to give the corresponding arene and boric acid. If this happens to your coupling partner, it can alter the reaction stoichiometry and promote side reactions.
Solutions:
-
Solvent and Base Choice: Ensure you are using high-purity, anhydrous solvents. Avoid solvents that can act as hydride donors if possible. The choice of base is also critical; sometimes switching from an alkoxide base to a carbonate or phosphate can mitigate this issue.[2][7]
-
Protect Your Boronic Acid: Use fresh, high-purity boronic acid. Using more stable boronic esters (e.g., pinacol esters) can also prevent premature protodeboronation.[6]
-
Ligand Screening: This side reaction can be highly dependent on the ligand used. Screening different classes of phosphine ligands may reveal one that favors the desired reductive elimination over the hydrodehalogenation pathway.
Frequently Asked Questions (FAQs)
Q4: What is a good starting point for catalyst loading in a new 4-bromoquinoline functionalization reaction?
For initial screening, a catalyst loading in the range of 1-3 mol% of the palladium source is a robust starting point.[1]
It is often more productive to first find a promising combination of ligand, base, and solvent at a standard loading (e.g., 2 mol% Pd, 2.2-4.4 mol% ligand) before attempting to aggressively lower the catalyst concentration.[1] Once the reaction is proceeding cleanly and in high yield, you can begin to systematically reduce the catalyst loading.
Q5: How does my choice of cross-coupling reaction (Suzuki, Buchwald-Hartwig, Sonogashira, Heck) influence the optimal catalyst loading?
While the starting range of 1-3 mol% is broadly applicable, the nature of the reaction does influence how low the catalyst loading can ultimately be pushed.
| Reaction Type | Coupling Partners | Typical Starting Conditions & Considerations |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos). Base: K₂CO₃, K₃PO₄, Cs₂CO₃. Solvent: Toluene/H₂O, Dioxane/H₂O, THF/H₂O.[7][10] The base is crucial for activating the boronic acid.[11] |
| Buchwald-Hartwig | Primary/Secondary Amine | Catalyst: Pd(OAc)₂ or a Buchwald Pre-catalyst. Ligand: Bulky biarylphosphines are essential. Base: Strong, non-nucleophilic bases like NaOtBu or LHMDS are common.[2][9] |
| Sonogashira | Terminal Alkyne | Catalyst: PdCl₂(PPh₃)₂ is classic, often with a Cu(I) co-catalyst (e.g., CuI). Base: An amine base like Et₃N or iPr₂NH is required. Solvent: THF, DMF.[12][13] Copper-free conditions are also widely used. |
| Heck | Alkene | Catalyst: Pd(OAc)₂. Ligand: PPh₃ or Herrmann's catalyst. Base: Et₃N, K₂CO₃. Solvent: DMF, Acetonitrile.[14] Regioselectivity can be a key challenge to optimize. |
Q6: What is the optimal ligand-to-palladium ratio, and why is it so important?
The ligand-to-palladium ratio is a critical parameter that dictates the structure, stability, and reactivity of the active catalyst.[4]
-
Too Low (e.g., < 1:1): An insufficient amount of ligand leads to coordinatively unsaturated palladium centers, which are highly prone to aggregation and decomposition into palladium black.
-
Too High (e.g., > 4:1): An excessive amount of ligand can be detrimental. It can lead to the formation of highly coordinated, less reactive palladium complexes (e.g., PdL₃, PdL₄), which can inhibit crucial steps in the catalytic cycle like oxidative addition.[4]
Recommended Starting Point: For monodentate ligands (like SPhos or PPh₃), a Pd:Ligand ratio of 1:2.2 is often optimal. For bidentate ligands (like dppf or Xantphos), a 1:1.1 ratio is a good starting point. Screening this ratio is a key part of optimization.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 4-Bromoquinoline
This protocol provides a robust starting point for optimization.
Materials:
-
4-Bromoquinoline
-
Arylboronic acid (or pinacol ester)
-
Palladium source [e.g., Pd(OAc)₂]
-
Ligand [e.g., SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)]
-
Base (e.g., K₃PO₄, finely ground)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and water)
-
Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add 4-bromoquinoline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (0.02 equiv, 2 mol%) and SPhos (0.044 equiv, 4.4 mol%) and add them to the reaction vessel.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O in a 4:1 ratio) to the vessel via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.
-
Degassing (Optional but Recommended): If not already done, subject the sealed reaction mixture to several cycles of vacuum backfilling with inert gas to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the 4-bromoquinoline is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired functionalized quinoline.
References
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Our strategy for the construction of 4-bromo quinolines and its applications. ResearchGate. Available at: [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC - NIH. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction?. Reddit. Available at: [Link]
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. Available at: [Link]
-
DABCO-modified magnetic core-shell as an efficient nanocatalyst for synthesizing polyhydroquinoline derivatives. PMC - NIH. Available at: [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]
-
Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]
- A kind of synthetic method of the bromo- quinoline of 4-. Google Patents.
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. Available at: [Link]
-
Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. PubMed. Available at: [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available at: [Link]
-
Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. PubMed Central. Available at: [Link]
-
Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. Available at: [Link]
-
An Introduction to Palladium Catalyzed Reactions. YouTube. Available at: [Link]
-
Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Optimization of conditions for the Heck reaction. ResearchGate. Available at: [Link]
-
Solvent and salt effects in cross-coupling reactions - toward molecular understanding. École Polytechnique Fédérale de Lausanne. Available at: [Link]
-
Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC - NIH. Available at: [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. Available at: [Link]
-
Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands. ChemRxiv. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Advances in Cross-Coupling Reactions. PMC - NIH. Available at: [Link]
-
New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. Available at: [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC - NIH. Available at: [Link]
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- 14. Heck Reaction [organic-chemistry.org]
effect of base and solvent on Buchwald-Hartwig amination of 4-bromoquinolines
Welcome to the technical support center for the Buchwald-Hartwig amination of 4-bromoquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N bond formation with this important heterocyclic scaffold. Here, we will address common challenges, provide in-depth explanations for experimental choices, and offer detailed protocols to enhance the success of your reactions.
The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, most famously represented by antimalarial drugs like chloroquine. The Buchwald-Hartwig amination offers a powerful and versatile method for synthesizing these and other novel derivatives. However, the quinoline moiety itself introduces unique challenges, such as potential catalyst inhibition, that require careful consideration of reaction parameters. This guide will equip you with the knowledge to troubleshoot and optimize these critical reactions.
Troubleshooting Guide & FAQs
This section is structured to directly address the pressing questions and issues that arise during the experimental process.
Question 1: My Buchwald-Hartwig reaction with 4-bromoquinoline is giving low to no yield. What are the most likely causes?
Answer: Low or no yield in the amination of 4-bromoquinoline can typically be traced back to a few key factors. A systematic approach to troubleshooting is the most effective strategy.
-
Catalyst Inhibition by the Quinoline Nitrogen: The lone pair of electrons on the nitrogen atom of the quinoline ring can coordinate to the palladium catalyst. This coordination can lead to the formation of stable, off-cycle complexes that are catalytically inactive, effectively poisoning your catalyst.[1]
-
Solution: The use of bulky, electron-rich phosphine ligands is crucial. These ligands serve to shield the palladium center, sterically hindering the coordination of the quinoline nitrogen. Ligands from the Buchwald (e.g., XPhos, SPhos) and Hartwig groups, as well as bidentate ligands like DPEphos and Xantphos, have proven effective in mitigating this issue.[2][3][4][5]
-
-
Suboptimal Base Selection: The choice of base is critical and its effectiveness is highly dependent on the solvent and the specific amine being used. An inappropriate base can lead to poor reaction rates or decomposition of starting materials.
-
Solution: For the amination of haloquinolines, moderately weak inorganic bases are often a good starting point. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) have been shown to be effective, providing a balance of reactivity and functional group tolerance.[3][6][7] Stronger bases like sodium tert-butoxide (NaOtBu) can also be used, particularly with less nucleophilic amines, but care must be taken if your substrates have base-sensitive functional groups.[4]
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in the solubility of the reactants, catalyst, and base, and it influences the stability of intermediates in the catalytic cycle.
-
Solution: Aprotic polar solvents and aromatic hydrocarbons are generally preferred. Toluene and 1,4-dioxane are common and effective choices.[5][8][9] In some cases, more polar solvents like DMF have been found to be superior, although they can sometimes facilitate side reactions.[2][3] It is essential that the solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation.
-
Question 2: How do I choose the right base for my specific amine and 4-bromoquinoline system?
Answer: The choice of base is a balancing act between activating the amine for deprotonation and avoiding unwanted side reactions. The pKa of the amine is a key consideration.
-
For Primary and Secondary Alkylamines: These amines are generally more basic and nucleophilic. A moderately weak base like K₃PO₄ or Cs₂CO₃ is often sufficient to facilitate the reaction, especially when paired with an effective ligand like DPEphos or Xantphos.[3][6][7]
-
For Anilines and other less Nucleophilic Amines: These amines are less basic and may require a stronger base to achieve a reasonable reaction rate. In these cases, NaOtBu can be a good choice. However, be mindful of any base-sensitive functional groups on your substrates.
-
Theoretical Considerations: In nonpolar solvents like toluene, the base should ideally be anionic to effectively deprotonate the neutral palladium-amine complex.[10][11] In more polar solvents, while bromide dissociation is more feasible, the base can also complex with the palladium center, potentially forming an overly stable resting state.[10][11] This highlights the intricate interplay between the solvent and base.
Below is a table summarizing common bases and their typical applications in Buchwald-Hartwig aminations:
| Base | Common Solvents | Advantages | Disadvantages |
| K₃PO₄ | Toluene, Dioxane | Mild, good functional group tolerance. | May require higher temperatures or more active catalysts. |
| Cs₂CO₃ | Toluene, Dioxane, DMF | Good solubility, effective for many systems. | Can be more expensive. |
| NaOtBu | Toluene, Dioxane | High reactivity, often allows for lower catalyst loadings. | Incompatible with base-sensitive groups (e.g., esters). |
| K₂CO₃ | Toluene, Dioxane/Water | Inexpensive, effective in some cases. | Generally less reactive than K₃PO₄ or Cs₂CO₃. |
Question 3: What is the impact of the solvent on the reaction, and how should I choose one?
Answer: The solvent's role extends beyond simply dissolving the reactants. It influences the catalytic cycle at a fundamental level.
-
Nonpolar Solvents (e.g., Toluene, Xylene): These solvents are often a good first choice. They resist the formation of charges, which favors a neutral catalytic cycle.[10][11] This can be advantageous in preventing the formation of overly stable charged intermediates.
-
Ethereal Solvents (e.g., 1,4-Dioxane, THF): These are also widely used and often give excellent results. They have moderate polarity and good solvating properties for a range of substrates and catalysts.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents can sometimes accelerate the reaction, but they can also lead to catalyst decomposition or side reactions. For instance, in some palladium-catalyzed couplings, DMF has been found to be a superior solvent.[2][3] However, solvents like pyridine and acetonitrile should generally be avoided as they can strongly coordinate to the palladium center and inhibit the reaction.
A visual guide to troubleshooting common issues is presented below:
Caption: A troubleshooting workflow for the Buchwald-Hartwig amination of 4-bromoquinolines.
Experimental Protocol
The following is a general, robust protocol for the Buchwald-Hartwig amination of 4-bromoquinoline, adapted from successful procedures for haloquinolines.[6][7] Optimization of catalyst, ligand, base, and temperature may be necessary for specific amine coupling partners.
Materials:
-
4-Bromoquinoline
-
Amine of choice
-
Palladium(II) acetate (Pd(OAc)₂)
-
DPEphos (Bis(2-diphenylphosphinophenyl)ether)
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (2 mol%), DPEphos (4 mol%), and K₃PO₄ (1.5 equivalents).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Addition of Reagents: Under a positive pressure of argon, add 4-bromoquinoline (1.0 equivalent) and the amine (1.2 equivalents).
-
Addition of Solvent: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the 4-bromoquinoline.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
The catalytic cycle for this reaction is illustrated below:
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
-
Manley, D. W., McAllister, L. A., & O'Brien, P. (2007). Assembly of 4-aminoquinolines via palladium catalysis: a mild and convenient alternative to SNAr methodology. The Journal of Organic Chemistry, 72(6), 2232–2235. [Link]
-
SciSpace. (n.d.). Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology. [Link]
- Romero, M., & Delgado, G. (2025).
-
Romero, M., & Delgado, G. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]
-
Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). The Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
-
Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]
- Madrid, P. B., Sherrill, J., Liou, A. P., Weisman, J. L., & DeRisi, J. L. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters, 15(4), 1015-1018.
- ResearchGate. (n.d.).
- Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
- ResearchGate. (n.d.).
- Beilstein Journal of Organic Chemistry. (n.d.).
- Molecules. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
- Kashani, S. K., Jessiman, J. E., & Hein, J. E. (n.d.).
- ACS Publications. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
- Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and...
- ChemRxiv. (2023).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- BenchChem. (2025).
Sources
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- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Assembly of 4-aminoquinolines via palladium catalysis: a mild and convenient alternative to SNAr methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (PDF) Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology. (2007) | Brandon J. Margolis | 4 Citations [scispace.com]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Quinoline Derivatives from Palladium-Catalyzed Reactions
Welcome to the technical support center for the purification of quinoline derivatives synthesized via palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying these valuable heterocyclic compounds. Here, we provide field-proven insights, troubleshooting guides in a direct question-and-answer format, and detailed protocols to ensure you can achieve the highest purity for your compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial observations and queries that arise during the workup of palladium-catalyzed reactions involving quinoline derivatives.
Q1: My crude reaction mixture is a dark black or grey color after the reaction. What is this, and is it a problem?
A: The dark coloration is almost certainly due to the formation of palladium black (Pd(0) nanoparticles). This occurs when the soluble palladium catalyst used in the reaction agglomerates and precipitates out of solution. While it indicates the presence of metallic palladium, it is not necessarily a sign of a failed reaction. However, these fine particles must be thoroughly removed, as they can interfere with subsequent steps and contaminate your final product. A simple filtration through Celite is often the first step to remove the bulk of this precipitate.[1]
Q2: My crude ¹H NMR shows broad peaks, making it difficult to assess the reaction outcome. What is the likely cause?
A: Paramagnetic impurities are the most common cause of peak broadening in NMR spectra. In this context, residual palladium(II) species, which are paramagnetic, are often the culprit. Even trace amounts of soluble palladium can significantly degrade the quality of your NMR spectrum. This issue typically resolves after proper purification to remove all forms of the palladium catalyst.
Q3: I see a new, nonpolar spot on my TLC that I don't recognize. What could it be?
A: A common side reaction in many cross-coupling reactions, particularly Suzuki-Miyaura couplings, is the homocoupling of the coupling partners.[2][3] For instance, if you are coupling a haloquinoline with a boronic acid, you may form a biaryl product from the boronic acid (boronic acid homocoupling) or a biquinoline species (haloquinoline homocoupling). These byproducts are often nonpolar and can complicate purification. Minimizing oxygen in the reaction setup can help reduce boronic acid homocoupling.[2][3]
Q4: Why is my quinoline derivative streaking so badly on my silica gel TLC plate?
A: Streaking, or tailing, is a classic sign of a strong interaction between your compound and the stationary phase. The basic nitrogen atom of the quinoline ring can interact strongly with the acidic silanol (Si-OH) groups on the surface of silica gel.[4] This can lead to poor separation and low recovery during column chromatography. The solution is often to add a basic modifier, like triethylamine (NEt₃), to the eluent to neutralize these acidic sites.[4]
Part 2: In-Depth Troubleshooting Guides
This section provides a deeper dive into persistent purification challenges, offering systematic approaches to problem-solving.
Guide 1: Removing Residual Palladium Catalyst
Residual palladium is a critical impurity to remove, especially in pharmaceutical applications where strict limits on heavy metals are enforced.[5][6] The choice of removal method depends on the nature of the palladium species (heterogeneous Pd(0) vs. soluble Pd(II)) and the properties of your quinoline derivative.
Q: Simple filtration through Celite didn't remove all the palladium, and my product is still colored. What are my next steps?
A: When simple filtration is insufficient, it implies the presence of soluble or colloidal palladium species.[1] You have several options, which can be used individually or in combination:
-
Adsorption using Activated Carbon: Activated carbon has a high surface area and can effectively adsorb residual soluble palladium.[7] However, it can sometimes adsorb the product as well, so it's crucial to perform a small-scale test first.
-
Metal Scavengers: These are solid-supported materials, often functionalized silica or polymers, that have a high affinity for palladium.[8][9] Thiol-functionalized silica gels are particularly effective at binding palladium.[8] The product solution is stirred with the scavenger, which is then easily removed by filtration.[6][9]
-
Aqueous Washes with a Chelating Agent: Washing the organic solution of your product with an aqueous solution containing a chelating agent can help remove ionic palladium. A dilute solution of sodium thiosulfate or N-acetylcysteine can be effective.
Decision Workflow for Palladium Removal
The following diagram illustrates a typical decision-making process for selecting a palladium removal strategy.
Caption: Decision tree for selecting a suitable palladium removal method.
Guide 2: Eliminating Ligand-Related Impurities
Palladium-catalyzed reactions often employ phosphine-based ligands (e.g., triphenylphosphine, PPh₃), which can generate impurities that are challenging to remove.
Q: My purified product is contaminated with a white, crystalline solid that I've identified as triphenylphosphine oxide (TPPO). How do I get rid of it?
A: Triphenylphosphine oxide (TPPO) is a common and often frustrating byproduct, formed from the oxidation of the parent phosphine ligand.[10][11] Its polarity is often similar to that of the desired product, making chromatographic separation difficult. Here are several effective strategies:
-
Oxidize Residual Phosphine: First, ensure all unreacted triphenylphosphine is converted to TPPO, as TPPO is generally easier to remove. A gentle wash with a dilute hydrogen peroxide solution can accomplish this.[10][12]
-
Precipitation with Metal Salts: TPPO forms insoluble complexes with certain metal salts. Adding a solution of zinc chloride (ZnCl₂) in a polar solvent like ethanol can precipitate the TPPO as a ZnCl₂(TPPO)₂ complex, which can then be filtered off.[11][12][13]
-
Solvent Precipitation/Trituration: TPPO has low solubility in nonpolar solvents. Concentrating your crude product and then triturating (suspending and stirring) it with a nonpolar solvent like hexanes or a mixture of ether/pentane can cause the TPPO to precipitate, while your product remains in solution (or vice-versa, depending on your product's solubility).[11][14]
-
Optimized Chromatography: If chromatography is unavoidable, switching to a different stationary phase like alumina or modifying the eluent system can improve separation.[10]
Guide 3: Column Chromatography of Basic Quinolines
As mentioned in the FAQs, the basicity of the quinoline nitrogen poses a significant challenge for purification by silica gel chromatography.
Q: I've added triethylamine to my eluent, but I'm still getting poor separation and low recovery from my silica gel column. What else can I do?
A: While adding a basic modifier is the first and most crucial step, other factors can be optimized:
-
Deactivate the Silica: For particularly sensitive or basic compounds, you may need to further deactivate the silica gel. This can be done by preparing a slurry of the silica in the eluent containing 1-2% triethylamine before packing the column.[4] This ensures the stationary phase is fully neutralized.
-
Choice of Stationary Phase: If silica gel continues to give poor results, consider alternative stationary phases.[4]
-
Alumina (Basic or Neutral): Alumina is an excellent alternative for basic compounds. Basic alumina is generally preferred for quinoline derivatives.
-
Reversed-Phase Silica (C18): If your compound has sufficient non-polar character, reversed-phase chromatography, which separates compounds based on hydrophobicity, can be a very effective method to avoid issues with basicity.[4]
-
-
Loading Technique: Adsorbing your crude material onto a small amount of silica or Celite (known as "dry loading") before adding it to the column can often lead to better band shapes and improved separation compared to loading the material dissolved in a strong solvent.
Sources of Impurities in a Palladium-Catalyzed Cross-Coupling Reaction
Caption: Common sources of impurities in palladium-catalyzed reactions.
Part 3: Data Tables & Experimental Protocols
For practical application, this section provides quantitative data in tabular format and detailed, step-by-step protocols for key purification techniques.
Table 1: Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group | Binding Mechanism | Typical Loading (wt. equiv.) | Advantages | Disadvantages |
| Silica-Based | Thiol (-SH) | Chemisorption[8] | 5 - 20 | High efficiency for Pd(0) and Pd(II), good solvent compatibility.[8] | Higher cost, can sometimes bind thiol-sensitive products. |
| Polymer-Supported | Amines, Thiourea | Complexation | 10 - 50 | High capacity, available with various functionalities. | Can swell in certain solvents, potentially lower thermal stability. |
| Activated Carbon | N/A | Physisorption[8] | 10 - 100 | Low cost, effective for removing color and some Pd species. | Non-selective, may adsorb the desired product, requires careful testing.[9] |
Table 2: Recommended Eluent Systems for Quinoline Chromatography
| Stationary Phase | Eluent System | Basic Modifier | Comments |
| Silica Gel | Hexanes / Ethyl Acetate | 0.5 - 2% Triethylamine | Standard choice for moderately polar compounds. The modifier is essential.[4] |
| Silica Gel | Dichloromethane / Methanol | 0.5 - 2% Triethylamine | For more polar quinoline derivatives. |
| Alumina (Neutral/Basic) | Hexanes / Ethyl Acetate | None required | Good for avoiding decomposition of acid-sensitive compounds. |
| C18 Reversed-Phase | Acetonitrile / Water | 0.1% TFA or Formic Acid | Effective for non-polar to moderately polar compounds. The acidic modifier improves peak shape. |
Detailed Experimental Protocols
Protocol 1: General Procedure for Palladium Removal with a Thiol-Based Scavenger
Objective: To remove residual palladium from a solution of a quinoline derivative after initial workup.
Materials:
-
Crude product solution in an organic solvent (e.g., Ethyl Acetate, Toluene, DCM).
-
Thiol-functionalized silica gel (e.g., SiliaMetS® Thiol).
-
Inert atmosphere (Nitrogen or Argon), if the product is air-sensitive.
-
Stirring apparatus.
-
Filtration apparatus (e.g., Büchner funnel, filter paper, Celite).
Procedure:
-
Initial Filtration: After the reaction workup (e.g., aqueous quench and extraction), filter the organic solution of your crude product through a 1-2 cm pad of Celite to remove precipitated palladium black.[1]
-
Scavenger Addition: Transfer the filtrate to a clean flask. Add the thiol-functionalized silica scavenger (typically 10-15 weight equivalents relative to the initial mass of the palladium catalyst).
-
Stirring: Stir the resulting slurry at room temperature or with gentle heating (40-50 °C) for 2-16 hours. The optimal time and temperature should be determined on a small scale by monitoring the palladium content (e.g., by TLC staining or ICP-MS).
-
Filtration: Filter the mixture through a pad of Celite to remove the scavenger. Wash the filter cake thoroughly with the same solvent to ensure complete recovery of your product.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product, now depleted of palladium. Proceed with further purification (e.g., column chromatography or recrystallization) as needed.
Protocol 2: Purification via Recrystallization
Objective: To purify a solid quinoline derivative to a high degree of purity.
Principle: This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[15] The goal is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude material in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, and mixtures thereof). A good single solvent will dissolve the compound when hot but allow crystals to form upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil with stirring. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the hot solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If carbon was added or if insoluble impurities are present, perform a hot gravity filtration to remove them, collecting the hot filtrate in a clean, pre-warmed flask.
-
Crystallization: Cover the flask containing the clear, hot solution and allow it to cool slowly to room temperature. To promote slower, more effective crystallization, you can insulate the flask. Do not disturb the flask during this process.
-
Yield Maximization: Once the flask has reached room temperature, it can be placed in an ice bath or refrigerator for 30 minutes or more to maximize the precipitation of the solid.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
References
-
Johnson Matthey Technology Review. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]
-
ResearchGate. How can i remove palladium Pd catalyst easily?. [Link]
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ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. [Link]
-
Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]
-
Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]
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ACS Publications. An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II) - Catalyzed Cleavage of Allyl Faropenem. [Link]
-
RSC Publishing. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. [Link]
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ResearchGate. How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer?. [Link]
-
University of Rochester, Department of Chemistry. Workup: Triphenylphosphine Oxide. [Link]
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ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]
-
ACS Publications. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents | The Journal of Organic Chemistry. [Link]
-
LookChem. Purification of Quinoline - Chempedia. [Link]
-
YouTube. How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction?. [Link]
-
MDPI. Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. [Link]
-
MDPI. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [Link]
-
Journal of Gas Chromatography. Gas Chromatographic Separation of Heterocyclic Nitrogen Compounds on an Inorganic Salt Column. [Link]
- Google Patents. US2474823A - Quinoline compounds and process of making same.
-
Chemistry LibreTexts. Recrystallization. [Link]
-
Semantic Scholar. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
ChemRxiv. Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. [Link]
-
PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
-
MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
ACS Publications. Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols | The Journal of Organic Chemistry. [Link]
-
NIH. Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. [Link]
-
GATE 2026. CY Chemistry. [Link]
-
Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
Reddit. Your trick to remove residual palladium : r/Chempros. [Link]
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
RSC Publishing. Prescribed drugs containing nitrogen heterocycles: an overview. [Link]
-
Institute for Basic Science. Heck and Sonogashira cross-coupling reactions using recyclable Pd-Fe3O4 heterodimeric nanocrystal catalysts. [Link]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
New Journal of Chemistry. Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex. [Link]
-
ResearchGate. ChemInform Abstract: Halogenated Quinolines as Substrates for the Palladium‐Catalyzed Cross‐Coupling Reactions to Afford Substituted Quinolines. | Request PDF. [Link]
-
Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Synthesis. A Convenient Procedure for Sonogashira Reactions Using Propyne. [Link]
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Technical Support Center: Strategies for Removing Palladium Residues from Quinoline Products
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of removing residual palladium from quinoline-containing products. Palladium-catalyzed reactions are indispensable in modern synthesis, particularly for constructing the complex architectures of many pharmaceutical compounds.[1][2] However, the very efficiency of these catalysts presents a significant downstream challenge: the removal of palladium residues to meet stringent regulatory standards.[3][4]
This document provides in-depth troubleshooting guides, FAQs, and validated protocols to help you effectively purify your quinoline products, ensuring the integrity of your subsequent research and the safety of potential active pharmaceutical ingredients (APIs).
The Challenge with Quinolines and Palladium
Quinoline moieties are prevalent in a vast number of biologically active compounds. The nitrogen atom within the quinoline ring system, however, can act as a ligand, coordinating with palladium species. This interaction can sometimes complicate purification, as the palladium may remain associated with the product even after standard work-up procedures.[3] Therefore, a robust and targeted purification strategy is essential.
The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities establishes strict limits for metals like palladium in pharmaceutical products, making their removal a critical process step.[5][6][7][8]
Troubleshooting and FAQs
This section addresses common issues encountered during the removal of palladium from quinoline products.
Q1: My routine purification (chromatography/crystallization) isn't lowering palladium to acceptable levels. Why?
Answer: This is a common and frustrating issue. Several factors could be at play:
-
Palladium Speciation: At the end of a reaction, palladium can exist in various forms, including Pd(0) and Pd(II), as well as complexed with ligands or your quinoline product.[9] Standard silica gel chromatography or simple crystallization may not be effective against all of these species.[3][10] Studies have shown that even after chromatography, significant levels of palladium can remain.[10]
-
Product-Palladium Complexation: The lone pair of electrons on the quinoline nitrogen can form a stable complex with palladium ions. If this complex is soluble and co-purifies with your product, simple physical separation methods will be ineffective.[3]
-
Ineffective Crystallization: While crystallization can be a powerful purification technique, it can sometimes concentrate metal impurities within the crystal lattice if there is a strong association between the impurity and the product.[11]
Solution: You likely need to employ a more active purification method, such as treatment with a metal scavenger or activated carbon, which are designed to chemically bind and remove palladium.[3][11]
Q2: How do I choose the right palladium removal method? Scavengers vs. Activated Carbon vs. Extraction?
Answer: The optimal method depends on your specific reaction conditions, scale, cost considerations, and the nature of your quinoline product.[3]
Decision-Making Flowchart
Here is a guide to help you select an appropriate strategy.
Caption: Decision flowchart for selecting a palladium removal method.
Summary Table of Common Methods
| Method | Mechanism | Advantages | Disadvantages | Best For |
| Functionalized Silica Scavengers | Chemisorption via thiol, amine, or other functional groups that have a high affinity for palladium.[12][13] | High selectivity, fast kinetics, broad solvent compatibility, easy to filter, available in cartridge format.[9][12][14] | Higher initial cost compared to carbon. | High-value APIs where product loss is a major concern; situations requiring very low Pd levels (<10 ppm). |
| Activated Carbon | Physisorption, where palladium species are adsorbed onto the porous surface of the carbon.[3][15] | Low cost, high capacity, effective for a range of palladium species, excellent scalability.[3][16] | Can adsorb the product, leading to yield loss; may require larger volumes; filtration can be slow.[11] | Large-scale manufacturing; cost-sensitive processes; initial debulking of very high palladium concentrations. |
| Aqueous Extraction / Washes | Partitioning of water-soluble palladium salts into an aqueous phase. Can use chelating agents like N-acetylcysteine or EDTA.[17] | Inexpensive, easy to perform at scale. | Only effective for specific, often ionic, palladium species. Often insufficient on its own.[17] | Removing water-soluble Pd salts post-reaction; often used in combination with other methods. |
| Recrystallization | Selective precipitation of the desired compound, leaving impurities in the mother liquor.[11] | Potentially very low cost and can yield highly pure material. | Highly dependent on the compound's solubility profile; can concentrate impurities if they co-crystallize.[11] | Final purification step when the product has excellent crystallization properties and the impurity profile is favorable. |
Q3: My product yield is low after using a scavenger or activated carbon. What can I do?
Answer: This typically happens due to non-specific binding of your quinoline product to the purification media.[18]
-
Optimize the Scavenger/Carbon Amount: Using a large excess is a common mistake. Start with a screening experiment to determine the optimal amount. For scavengers, manufacturers often recommend starting with 4-5 equivalents relative to the amount of residual palladium.[19] For activated carbon, start with a loading of around 5-10 wt% relative to your product and optimize from there.
-
Wash Thoroughly: After filtering off the scavenger or carbon, wash the collected solid (the "cake") with fresh solvent to recover any adsorbed product.[18] Combine this wash with your main filtrate.
-
Check for Compatibility: While rare, ensure the solvent system and the pH are compatible with your product's stability. Most silica scavengers are robust across a wide pH range (e.g., pH 2-12).[9][18]
Q4: How long should I stir the reaction with the scavenger, and at what temperature?
Answer: Kinetics are key. The time and temperature required depend on the scavenger type, solvent, and the specific palladium species you are trying to remove.
-
Functionalized Silica Scavengers: These often have fast kinetics, even at room temperature.[9][14] A typical starting point is stirring for 1-4 hours at room temperature or slightly elevated temperatures (e.g., 40-50 °C) to increase the rate.[20]
-
Activated Carbon: This process can be slower. It often requires longer treatment times (e.g., 4-18 hours) and elevated temperatures (e.g., 45-60 °C) to be effective.[3]
Pro-Tip: Run a time-course experiment. Take small aliquots from the reaction mixture at different time points (e.g., 1h, 2h, 4h, 8h) and analyze the palladium content to find the point of diminishing returns.
Experimental Protocols
These protocols provide a starting point for your experiments. Always adapt them to your specific product, scale, and equipment.
Protocol 1: Screening of Palladium Scavengers (Batch Mode)
This protocol helps you quickly identify the most effective scavenger for your specific quinoline product and reaction stream.
Sources
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- 16. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
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- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]
Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution on 4-Bromo-6,8-difluoro-2-methylquinoline
Introduction
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Bromo-6,8-difluoro-2-methylquinoline. This specialized quinoline derivative is a valuable building block, but its unique electronic and steric properties can present challenges during nucleophilic aromatic substitution (SNAr) reactions. The pyridine ring of the quinoline system is electron-deficient, which makes the C2 and C4 positions susceptible to nucleophilic attack, particularly when a good leaving group like a halogen is present.[1]
This guide is designed with full editorial control to provide in-depth, field-proven insights into troubleshooting failed or low-yielding reactions. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can make informed, effective decisions in your experimental design.
Understanding the Substrate: Reactivity Profile
The reactivity of this compound in SNAr reactions is governed by a combination of electronic and steric factors:
-
Activation by Nitrogen: The quinoline nitrogen atom is strongly electron-withdrawing, which significantly lowers the electron density at the C2 and C4 positions, making them electrophilic and thus prime targets for nucleophilic attack.[2][3]
-
Activation by Fluoro Groups: The two fluorine atoms at the C6 and C8 positions are powerful electron-withdrawing groups. Their presence further depletes the electron density of the entire ring system, enhancing its susceptibility to nucleophilic attack.[4]
-
Leaving Group: The bromo group at the C4 position is the designated leaving group for the substitution.
-
Steric Hindrance: The methyl group at the C2 position can sterically hinder the approach of bulky nucleophiles to the C2 position, often making the C4 position the more accessible site for substitution.[5]
These features collectively make the C4-Br bond highly susceptible to cleavage via an SNAr mechanism, which proceeds through a negatively charged intermediate known as a Meisenheimer complex.[6][7] The stability of this complex is crucial for the reaction's success and is enhanced by the presence of electron-withdrawing groups.[8]
Core Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during SNAr reactions with this substrate.
Q1: My reaction shows no conversion of the starting material. What are the likely causes?
Answer: A complete lack of reactivity typically points to insufficient activation of either the substrate or the nucleophile, or reaction conditions that are too mild.
-
Cause 1: Insufficiently Strong Nucleophile/Base. Many nucleophiles (e.g., alcohols, secondary amines) require deprotonation by a base to become sufficiently reactive. If the base is too weak or used in substoichiometric amounts, the concentration of the active nucleophile will be too low to initiate the reaction.
-
Cause 2: Inappropriate Solvent. The choice of solvent is critical. Protic solvents (e.g., ethanol, water) can solvate and deactivate the nucleophile through hydrogen bonding, reducing its efficacy.
-
Cause 3: Reaction Temperature is Too Low. SNAr reactions often have a significant activation energy barrier due to the initial disruption of aromaticity.[9] Room temperature may be insufficient for many but the most reactive nucleophile/substrate combinations.
Troubleshooting Workflow: No Conversion
Sources
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- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Improving Regioselectivity in Reactions with Difluoroquinolines
Welcome to the technical support center for navigating the complexities of regioselective reactions with difluoroquinoline scaffolds. As a valued member of the research community, you are likely aware that the electronic nature of the quinoline core, further perturbed by fluorine substituents, presents unique and often frustrating challenges in directing functionalization to a specific position.
This guide is structured to move from foundational questions to specific, actionable troubleshooting advice and detailed protocols. It is designed to serve as a practical resource in your daily experimental work, providing not just procedural steps but the underlying chemical logic to empower your decision-making.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high regioselectivity with difluoroquinolines so challenging?
Answer: The challenge is rooted in the inherent electronic properties of the quinoline ring system, which are significantly modulated by the strongly electron-withdrawing fluorine atoms. The pyridine ring is intrinsically electron-deficient, making it susceptible to nucleophilic attack, while the benzene portion is more electron-rich, favoring electrophilic substitution.[1] Fluorine atoms exacerbate this effect, but their position dictates the ultimate reactivity profile. This creates a scenario where multiple positions can have similar activation barriers for a given reaction, often leading to mixtures of isomers. Key factors include:
-
Innate Electronic Bias: The nitrogen atom activates the C2 and C4 positions towards nucleophilic attack. In C-H functionalization, the C2 position is electronically activated by the nitrogen, while the C8 position is sterically accessible and often participates in the formation of stable metallacycle intermediates.[1]
-
Ambiguous C-H Acidity: Fluorine substitution alters the pKa of various C-H bonds across the scaffold. This can make it difficult to predict which proton will be preferentially removed during metallation or C-H activation steps, leading to mixtures of products.
Q2: I'm performing a Nucleophilic Aromatic Substitution (SNAr) on a difluoroquinoline. Which position is most likely to react?
Answer: In a classic SNAr reaction, the position of substitution is governed by the ability of the ring to stabilize the negative charge of the Meisenheimer intermediate. For difluoroquinolines, this is highly dependent on the location of the fluorine atoms and other substituents.
-
Activation by Fluoro Groups: Fluorine atoms are excellent activating groups for SNAr because of their strong inductive electron-withdrawing effect (-I), which stabilizes the anionic intermediate. They are also poor leaving groups compared to Cl, Br, or I.
-
Positional Effects: A fluorine atom ortho or para to the site of nucleophilic attack provides the most significant stabilization.[2] Therefore, a nucleophile will preferentially attack a carbon atom that has a leaving group and is positioned ortho or para to a fluorine atom and the ring nitrogen.
-
Computational Insights: DFT calculations on related dihalo-azaheterocycles, like 2,4-dichloroquinazoline, show that the carbon at the 4-position often has a higher LUMO coefficient, making it the more electrophilic center and more susceptible to nucleophilic attack.[3][4] A similar analysis can be predictive for difluoroquinoline systems.
Q3: What are the primary strategies to control regioselectivity in C-H functionalization reactions?
Answer: Overriding the innate reactivity of the difluoroquinoline core requires a specific strategy to direct the reaction to the desired site. The most powerful methods involve transition-metal catalysis. The main strategies include:
-
Directing Groups (DGs): Attaching a coordinating group to the quinoline can steer a metal catalyst to a specific, often sterically accessible, C-H bond.[1][5] The nitrogen atom of the quinoline itself can act as a native directing group, often favoring the C8 position through the formation of a stable five-membered metallacycle.[1][6] Using an N-oxide derivative is another common tactic to direct functionalization to the C2 position.[6][7][8]
-
Ligand Control: In transition metal-catalyzed cross-coupling reactions, the choice of ligand on the metal center can be the deciding factor for regioselectivity.[9] Different ligands have distinct steric and electronic properties that can favor oxidative addition at one C-F (or C-H) bond over another.
-
Catalyst Control: The choice of the transition metal itself (e.g., Pd, Rh, Ir, Cu) is fundamental, as each metal engages in different C-H activation mechanisms (e.g., Concerted Metalation-Deprotonation, Oxidative Addition) with different inherent selectivities.[6]
Troubleshooting Guide: Common Experimental Issues
Problem 1: My palladium-catalyzed cross-coupling reaction on a difluoro-dichloro-quinoline is giving me a mixture of isomers.
You are attempting a Suzuki or Buchwald-Hartwig coupling on a substrate like 2,4-dichloro-6,8-difluoroquinoline and obtaining a mixture of products from reaction at C2 and C4.
Analysis: This is a classic regioselectivity challenge where two positions have similar reactivity. The C4 position is often more reactive in cross-coupling reactions.[10] However, the electronic influence of the fluorine atoms at C6 and C8 complicates this. The key is to find conditions that can sufficiently differentiate the activation energies of oxidative addition at the two C-Cl bonds.
Solutions & Optimization Pathways:
-
Systematic Ligand Screening: This is the most critical variable. The steric and electronic properties of phosphine or N-heterocyclic carbene (NHC) ligands can dramatically influence the site of oxidative addition.
-
Rationale: Bulky ligands may selectively favor the less hindered C-Cl bond. Electron-rich ligands can alter the electronics of the palladium center, changing its preference for the more electron-deficient C-Cl bond.[11]
-
Actionable Plan: Create a screening table to test a diverse set of ligands.
-
| Ligand Class | Example Ligands | Expected Influence |
| Bulky, Electron-Rich Monophosphines | XPhos, RuPhos, tBu₃P | Often favor the less sterically hindered position. |
| Bidentate Phosphines (Buchwald-type) | SPhos, DavePhos | Can alter the bite angle and catalyst geometry, influencing selectivity. |
| Bidentate Phosphines (Other) | dppf, Xantphos | Often used in Buchwald-Hartwig aminations; their specific geometry can direct selectivity.[10] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong sigma-donors that create highly active catalysts; can offer unique selectivity profiles.[11] |
-
Re-evaluate Your Base and Solvent System: The choice of base and solvent can influence catalyst activity and aggregation, which in turn affects selectivity.
-
Rationale: A weaker base might only enable reaction at the more activated site, while a very strong base could promote reaction at both. Solvent polarity can also play a role.
-
Actionable Plan: Test combinations such as K₂CO₃ in dioxane/water versus K₃PO₄ in toluene. Sometimes, less polar solvents can enhance selectivity.[10]
-
Problem 2: I am attempting a directed C-H functionalization at C5 using an 8-amido directing group, but I am seeing C7 functionalization or no reaction.
You have installed a directing group at the C8 position (e.g., an amide) expecting to functionalize the C5 position, but the reaction is not proceeding as planned.
Analysis: While C8-directing groups are known to favor peri C-H activation, remote functionalization is more complex. The formation of the metallacycle is key. Failure could be due to an unstable palladacycle, incorrect catalyst oxidation state, or electronic deactivation of the target C-H bond by the fluorine substituents.
Solutions & Optimization Pathways:
-
Verify Directing Group Efficacy: Ensure the directing group you've chosen is appropriate for the desired transformation.
-
Rationale: Some directing groups are better suited for specific metals and reaction types. For remote halogenation of 8-substituted quinolines, simple and inexpensive halogen sources like trihaloisocyanuric acid have proven effective in directing to the C5 position under metal-free conditions.[12]
-
Actionable Plan: Review literature for your specific directing group and reaction type. Consider switching to a more robust directing group, such as a picolinamide or a removable directing group if necessary.
-
-
Optimize Reaction Additives: Many C-H activation reactions require specific additives to facilitate the catalytic cycle.
-
Rationale: Oxidants (e.g., Ag₂CO₃, Cu(OAc)₂) are often required to regenerate the active catalyst.[7] Acidic additives (e.g., PivOH) can act as proton shuttles in concerted metalation-deprotonation (CMD) pathways.
-
Actionable Plan: Screen different oxidants and acidic additives. The stoichiometry of these additives is also critical and should be optimized.
-
-
Visualize the Mechanistic Hurdle: Consider the potential energy landscape of your reaction.
Caption: Decision tree for troubleshooting C-H functionalization.
Key Experimental Protocols
Protocol 1: General Procedure for Ligand Screening in Regioselective Suzuki Coupling
This protocol outlines a parallel screening approach to efficiently identify the optimal ligand for achieving regioselectivity in the Suzuki coupling of a dihalo-difluoroquinoline.
Materials:
-
Dihalo-difluoroquinoline substrate (e.g., 2,4-dichloro-6,8-difluoroquinoline)
-
Arylboronic acid or ester
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed Pd-ligand complex)
-
Array of phosphine/NHC ligands (see table in Problem 1)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene)
-
Inert atmosphere glovebox or Schlenk line
-
Multi-well reaction block or individual reaction vials
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): In a glovebox, arrange an array of reaction vials. To each vial, add the dihalo-difluoroquinoline (1.0 equiv., e.g., 0.1 mmol), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Stock Solution: Prepare a stock solution of the palladium precatalyst in the chosen solvent.
-
Ligand Addition: To each respective vial, add the specific ligand. A typical Pd:Ligand ratio is 1:2 for monodentate ligands and 1:1.1 for bidentate ligands.
-
Initiation: Add the palladium precatalyst solution to each vial (e.g., 2 mol % Pd). Add the final volume of solvent to reach the desired concentration (e.g., 0.1 M).
-
Reaction: Seal the vials tightly, remove them from the glovebox, and place them in a pre-heated reaction block (e.g., 80-110 °C). Stir for a predetermined time (e.g., 12-24 hours).
-
Analysis: After cooling, take an aliquot from each reaction vial, dilute, and analyze by LC-MS or GC-MS. Calculate the conversion and the ratio of the two possible regioisomers.
-
Validation: Once the optimal ligand is identified, perform the reaction on a larger scale to confirm the regioselectivity and isolate the product.
Protocol 2: N-Oxide Directed C2-Arylation of a Difluoroquinoline
This protocol leverages the directing ability of an N-oxide to achieve selective functionalization at the C2 position, a common strategy for quinolines.[7][8]
Materials:
-
Starting difluoroquinoline
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Arylboronic acid
-
Oxidant (e.g., Silver acetate, AgOAc)
-
Solvent (e.g., NMP, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
Part A: Synthesis of the N-Oxide
-
Dissolution: Dissolve the starting difluoroquinoline (1.0 equiv.) in a suitable solvent like dichloromethane (DCM).
-
Oxidation: Cool the solution to 0 °C and add m-CPBA (1.1-1.5 equiv.) portion-wise.
-
Monitoring: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis shows complete consumption of the starting material.
-
Work-up: Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography to obtain the difluoroquinoline N-oxide.
Part B: C2-H Arylation
-
Setup: To a Schlenk flask under an inert atmosphere, add the difluoroquinoline N-oxide (1.0 equiv.), arylboronic acid (2.0-3.0 equiv.), Pd(OAc)₂ (5-10 mol%), and the oxidant (e.g., AgOAc, 2.0 equiv.).
-
Solvent Addition: Add the degassed solvent (e.g., NMP) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-120 °C) and stir for 12-48 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Purification: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the crude product via column chromatography to yield the C2-arylated difluoroquinoline.
Workflow for Strategy Selection
When faced with a new difluoroquinoline substrate, a logical workflow can save significant time and resources.
Caption: Strategic workflow for achieving regioselective functionalization.
References
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI.[Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI.[Link]
-
Synthesis of quinolines. Organic Chemistry Portal.[Link]
-
How to explain regioselectivity in nucleophilic aromatic substitution. Stack Exchange.[Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central.[Link]
-
Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate.[Link]
-
Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts.[Link]
-
Selectivity in Nucleophilic Aromatic Substitution - multiple leaving groups. YouTube.[Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.[Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed.[Link]
-
Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers and Esters. Accounts of Chemical Research.[Link]
-
Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. National Institutes of Health.[Link]
-
Regioselective C-H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights. PubMed.[Link]
-
Controlling the regioselectivity of the bromolactonization reaction in HFIP. ResearchGate.[Link]
-
A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science (RSC Publishing).[Link]
-
Highly Stereospecific Cross-Coupling Reactions of Anomeric Stannanes for the Synthesis of C-Aryl Glycosides. PubMed.[Link]
-
Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. National Institutes of Health.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers and Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Workup Procedure for Sonogashira Coupling with 4-Bromoquinolines
Welcome to the technical support center for the Sonogashira coupling of 4-bromoquinolines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. My aim is to equip you with the practical knowledge to navigate the nuances of this powerful C-C bond-forming reaction, ensuring successful outcomes in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues you may encounter during the Sonogashira coupling of 4-bromoquinolines, offering step-by-step solutions grounded in mechanistic principles.
Issue 1: Low to No Product Yield
Question: My Sonogashira reaction with a 4-bromoquinoline is resulting in a low yield or no product at all. What are the likely causes and how can I rectify this?
Answer: A low or nonexistent yield in a Sonogashira coupling involving a 4-bromoquinoline can be attributed to several factors. A systematic approach to troubleshooting is the most effective strategy.
1. Catalyst and Reagent Integrity:
-
Palladium Catalyst Activity: The active Pd(0) species is susceptible to oxidation.[1] Decomposition is often indicated by the formation of a black precipitate (palladium black).[1] Always use a fresh, high-quality palladium source. If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) form.[2]
-
Reagent Purity: Impurities present in the 4-bromoquinoline, alkyne, solvent, or base can act as catalyst poisons.[1] It is crucial to use high-purity reagents. If necessary, purify your starting materials before use.
-
Base Quality: The amine base is critical for the reaction's success and should be anhydrous.[1] Using an oxidized or wet amine base can lead to reaction failure. Consider distilling the amine base prior to the experiment.[1]
2. Reaction Conditions:
-
Inert Atmosphere: The Sonogashira reaction, particularly the palladium catalyst, is sensitive to oxygen.[1] It is imperative to thoroughly degas your solvent and conduct the reaction under an inert atmosphere, such as argon or nitrogen.[1]
-
Reaction Temperature: While aryl iodides can often react at room temperature, aryl bromides, including 4-bromoquinolines, typically require heating to facilitate the oxidative addition step, which is often the rate-limiting step.[2][3] If your reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition.[1]
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction. While amines like triethylamine can sometimes serve as both base and solvent, co-solvents such as THF, DMF, or toluene are commonly used.[2][4]
Issue 2: Significant Formation of Alkyne Homocoupling (Glaser Coupling) Product
Question: My reaction is producing a substantial amount of the alkyne dimer. How can I minimize this side reaction?
Answer: The formation of alkyne dimers, a side reaction known as Glaser-Hay coupling, is a frequent issue in copper-mediated Sonogashira reactions, especially when oxygen is present.[1][2][5] Here are several strategies to mitigate this problem:
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of the Glaser coupling side reaction.[1][5] Ensuring your reaction is performed under a rigorously inert atmosphere is the first and most critical step. This involves degassing the solvent and employing Schlenk techniques or a glovebox.[1]
-
Reduce Copper Catalyst Loading: Minimizing the amount of copper(I) iodide can help to decrease the rate of homocoupling.[1][4]
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration, which disfavors the bimolecular homocoupling reaction.[4]
-
Switch to a Copper-Free Protocol: If homocoupling continues to be a significant issue, the most effective solution is to adopt a copper-free Sonogashira protocol.[1][2][5] Numerous copper-free methods have been developed specifically to circumvent the problem of Glaser coupling.[6]
Issue 3: Difficulty in Product Purification
Question: I've completed the reaction, but I'm facing challenges in purifying my product. What are some common purification hurdles and how can I overcome them?
Answer: Purifying the products of Sonogashira couplings with 4-bromoquinolines can present a few common challenges.
-
Removal of Copper Catalyst: Residual copper salts can complicate purification. A common and effective method is to wash the organic extract with an aqueous solution of ammonium chloride or a dilute aqueous solution of ammonia. These reagents form water-soluble copper-ammonia complexes that can be easily separated in the aqueous phase.
-
Separation from Homocoupled Alkyne: The homocoupled alkyne byproduct can sometimes have a similar polarity to the desired product, making chromatographic separation difficult. Optimizing the reaction conditions to minimize the formation of this byproduct is the best approach. If separation is still challenging, careful selection of the chromatographic eluent system and potentially using a different stationary phase (e.g., alumina instead of silica gel) may be necessary.
-
Removal of Palladium Catalyst: Residual palladium can often be removed by filtration through a plug of celite or by treatment with a scavenger resin.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of performing a Sonogashira coupling with 4-bromoquinolines.
Q1: What are the essential components of a Sonogashira coupling reaction?
A1: The fundamental components are an aryl or vinyl halide (in this case, a 4-bromoquinoline), a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), often a copper(I) co-catalyst (typically CuI), and an amine base (such as triethylamine or diisopropylamine) in an appropriate solvent.[1][2]
Q2: Why is 4-bromoquinoline a more challenging substrate than 4-iodoquinoline?
A2: The reactivity of aryl halides in the oxidative addition step of the palladium catalytic cycle generally follows the order: I > Br > Cl.[2][7] The carbon-bromine bond in 4-bromoquinoline is stronger and less easily broken than the carbon-iodine bond in 4-iodoquinoline, making the oxidative addition step more difficult and often requiring higher reaction temperatures.[2]
Q3: Can I perform a Sonogashira coupling on a quinoline with multiple halogen substituents?
A3: Yes, and this can be a powerful tool for selective functionalization. For instance, in a molecule like 2-bromo-4-iodo-quinoline, the Sonogashira coupling will preferentially occur at the more reactive iodide position.[8] This allows for sequential couplings at different positions.
Q4: What is the role of the amine base in the reaction?
A4: The amine base serves two primary functions.[1] First, it deprotonates the terminal alkyne to generate the reactive copper acetylide (in the copper-catalyzed version) or to facilitate its coordination to palladium (in copper-free systems). Second, it neutralizes the hydrogen halide (HBr in this case) that is formed as a byproduct of the reaction.[2]
Q5: Are there any specific safety precautions I should take?
A5: Standard laboratory safety practices should always be followed. Phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Amines are often flammable and corrosive. Reactions should be conducted under an inert atmosphere, and appropriate personal protective equipment (PPE) should be worn at all times.
Experimental Protocols
Standard Workup Procedure for Sonogashira Coupling of 4-Bromoquinoline
-
Quenching the Reaction: Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction mixture to room temperature.
-
Solvent Removal: If a volatile solvent like THF was used, remove it under reduced pressure.
-
Extraction: Dilute the residue with an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with:
-
A saturated aqueous solution of ammonium chloride (to remove the copper catalyst).
-
Water.
-
Brine (saturated aqueous sodium chloride solution).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Visualizations
Sonogashira Catalytic Cycle
Caption: Figure 1. The dual catalytic cycles of the Sonogashira coupling.
Troubleshooting Workflow
Caption: Figure 2. A decision-making workflow for troubleshooting.
Data Presentation
Table 1: Comparison of Halide Reactivity in Sonogashira Coupling
| Aryl Halide (Ar-X) | Relative Reactivity | Typical Reaction Temperature | Key Consideration |
| Ar-I | Highest | Room Temperature to mild heating | Most reactive, but often more expensive and less stable starting materials.[9] |
| Ar-Br | Intermediate | Heating often required (e.g., 50-100 °C) | A good balance of reactivity and stability.[3] Oxidative addition is often the rate-limiting step.[3] |
| Ar-Cl | Lowest | High temperatures and specialized catalysts/ligands needed | Least reactive due to strong C-Cl bond.[7] |
| Ar-OTf | Intermediate | Similar to or slightly less reactive than Ar-Br | Useful alternative to halides. |
References
- Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (2016-08-01).
- Sonogashira coupling - Wikipedia.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020-04-20).
- Common issues in Sonogashira coupling of aryl iodides and how to solve them - Benchchem.
- Sonogashira coupling in natural product synthesis - ResearchGate. (2025-08-06).
- Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne - Benchchem.
- Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05).
- Copper-free Sonogashira coupling - The chemical reaction database. (2008-08-15).
- Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. (2017-03-03).
- Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates - Benchchem.
- Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF. (2025-08-09).
- Aerobic Copper-Catalyzed Organic Reactions | Chemical Reviews - ACS Publications.
- Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020-08-08).
- Modified Sonogashira coupling strategy for the functionalization of substituted quinoline and plausible catalytic cycle. - ResearchGate.
- Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - ResearchGate.
- What is the best procedure for Sonogashira coupling? - ResearchGate. (2014-05-01).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Monitoring Reactions of 4-Bromo-6,8-difluoro-2-methylquinoline
Welcome to the technical support center for 4-Bromo-6,8-difluoro-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for monitoring the progress of chemical reactions involving this versatile building block. Our focus is on providing practical, field-tested insights to ensure the success of your experiments.
Introduction to Reaction Monitoring
Effective reaction monitoring is crucial for optimizing reaction conditions, maximizing yield, and minimizing impurities. For reactions involving this compound, a combination of chromatographic and spectroscopic techniques is often employed. The choice of method depends on the specific reaction, the properties of the reactants and products, and the available instrumentation.[1][2] This guide will delve into the most common techniques and provide solutions to frequently encountered challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for monitoring the conversion of this compound in a cross-coupling reaction?
A1: The primary methods for monitoring the progress of cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
-
TLC is a rapid and cost-effective technique for qualitative monitoring of the disappearance of the starting material and the appearance of the product.[3]
-
HPLC offers quantitative analysis with high resolution, making it ideal for tracking the concentration of reactants and products over time.[4][5][6]
-
GC-MS is suitable for volatile and thermally stable quinoline derivatives, providing both separation and mass identification of components.[7][8] Note that derivatization may be necessary for non-volatile compounds.[7]
-
¹H and ¹⁹F NMR spectroscopy provides detailed structural information and can be used for in-situ reaction monitoring, offering insights into reaction kinetics and the formation of intermediates.[9][10] The presence of two fluorine atoms in this compound makes ¹⁹F NMR a particularly powerful and clean tool for monitoring its conversion.[9]
Q2: I'm observing a new, unexpected spot on my TLC plate during a Suzuki-Miyaura reaction. What could it be?
A2: An unexpected spot on the TLC plate could be one of several common side products. The most likely culprits are:
-
Protodebromination product: This is the result of the bromine atom being replaced by a hydrogen atom, yielding 6,8-difluoro-2-methylquinoline. This is a common side reaction in Suzuki-Miyaura couplings.[11][12]
-
Homocoupling of the boronic acid/ester: This results in a biaryl product derived from the coupling partner. This can be minimized by ensuring an inert atmosphere to exclude oxygen.[11][13]
-
Hydrolysis of the starting material or product: Under certain pH and temperature conditions, the bromoquinoline can undergo hydrolysis, potentially leading to the formation of a hydroxyquinoline derivative.[11][14][15]
To identify the unknown spot, a co-spotting experiment on the TLC plate with the starting material can be helpful.[3] For definitive identification, analysis of the reaction mixture by LC-MS or GC-MS is recommended to obtain the mass of the unknown compound.[16][17]
Q3: My Buchwald-Hartwig amination reaction is sluggish or stalls completely. What are the potential causes?
A3: Several factors can contribute to a slow or stalled Buchwald-Hartwig amination:[18][19][20]
-
Catalyst deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are properly degassed and the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen).[15] The formation of palladium black is a visual indicator of catalyst agglomeration and deactivation.[11]
-
Inappropriate ligand: The choice of phosphine ligand is critical for the success of the reaction. Sterically hindered and electron-rich ligands often improve catalytic activity.[18][21] Screening different ligands may be necessary.
-
Base incompatibility: The strength and solubility of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide are commonly used.[19][20]
-
Substrate inhibition: The nitrogen atom of the quinoline ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.
Q4: How can ¹⁹F NMR be effectively used to monitor the reaction progress?
A4: ¹⁹F NMR is an excellent technique for monitoring reactions of this compound due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[9] The chemical shifts of the two fluorine atoms at the 6- and 8-positions will be distinct and sensitive to changes in the chemical environment at the 4-position.
As the bromine atom is replaced, the signals corresponding to the fluorine atoms of the starting material will decrease in intensity, while new signals corresponding to the fluorine atoms of the product will appear and grow.[9] This allows for a clear and quantitative assessment of the reaction's progress without the complexity of proton signals from solvents and other reagents.[10][22]
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Poor solubility of reagents.[23] 3. Incorrect reaction temperature. 4. Unsuitable solvent or base. | 1. Use a fresh, high-quality catalyst and ensure rigorously anhydrous and anaerobic conditions.[15] 2. Try a different solvent system or add a co-solvent to improve solubility. For Suzuki reactions, solvents like dioxane/water or DMF can be effective.[23] 3. Optimize the reaction temperature; some cross-coupling reactions require heating.[11] 4. Screen different bases and solvents. The choice of base is often empirical and can significantly impact the reaction outcome.[23] |
| Significant Protodebromination | 1. Presence of a proton source (e.g., water, alcohol). 2. Sub-optimal catalyst/ligand system. 3. Unstable boronic acid/ester in Suzuki reactions.[15] | 1. Use anhydrous solvents and reagents.[15] 2. Screen different palladium catalysts and phosphine ligands. 3. Use a more stable boronic ester (e.g., pinacol ester) or consider a one-pot borylation/coupling procedure.[11] |
| Formation of Homocoupled Byproducts | 1. Presence of oxygen in the reaction mixture. 2. Premature degradation of the boronic acid in Suzuki reactions.[13] | 1. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen).[11] 2. Add the boronic acid in portions or use a slow-addition technique. |
| Darkening of the Reaction Mixture | 1. Formation of palladium black due to catalyst decomposition.[11] 2. Degradation of the phosphine ligand at high temperatures.[11] 3. Decomposition of the starting material or product. | 1. Use a more robust ligand to stabilize the palladium catalyst. 2. Lower the reaction temperature if possible. 3. Monitor the reaction closely to avoid prolonged heating after completion. |
| Difficulty in Product Isolation/Purification | 1. Co-elution of the product with starting material or byproducts. 2. Poor solubility of the product. | 1. Optimize the chromatographic conditions (e.g., solvent gradient in HPLC, mobile phase composition in TLC). For challenging separations of halogenated compounds, consider using a pentafluorophenyl (PFP) column.[24][25] 2. Perform a solvent screen to find a suitable recrystallization solvent. |
Experimental Protocols: Reaction Monitoring
General Protocol for Reaction Monitoring by TLC
-
Plate Preparation: Use a silica gel TLC plate with a fluorescent indicator (F₂₅₄).[3] Draw a starting line with a pencil about 1 cm from the bottom.
-
Spotting: Dissolve a small amount of your starting material (this compound) in a volatile solvent to create a reference solution. Using separate capillary tubes, spot the starting material, a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture on the starting line.[3]
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes).[2] Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove it, and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm).[3] The reaction is progressing if the intensity of the starting material spot decreases and a new product spot appears. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
General Protocol for Reaction Monitoring by HPLC
-
Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture. Quench the reaction by adding a suitable solvent (e.g., acetonitrile) and dilute to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[6]
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is a good starting point.[4]
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is commonly used for quinoline derivatives.[6][26]
-
Flow Rate: Typically 1.0 mL/min.[2]
-
Detection: UV detection at a wavelength where both the starting material and the product show good absorbance (e.g., 254 nm).[2]
-
-
Analysis: Inject a standard solution of the starting material to determine its retention time. Then, inject the prepared samples from the reaction mixture. Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
Visual Workflows
Caption: A general workflow for monitoring chemical reactions.
Caption: A decision tree for troubleshooting low product yield.
References
- BenchChem. (n.d.). Stability and degradation of 4-Amino-6-bromoquinoline under reaction conditions.
- BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.
- Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2023).
- BenchChem. (n.d.). Technical Support Center: Monitoring Quinoline Synthesis with Thin-Layer Chromatography (TLC).
- COPPER-CATALYZED HYDROLYSIS OF BROMOISOQUINOLINES: PREPARATION OF HYDROXYISOQUINOLINES. (n.d.). Connect Journals.
- BenchChem. (n.d.). Preventing hydrolysis of intermediates in bromoquinoline synthesis.
- BenchChem. (n.d.). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide.
- Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR.
- BenchChem. (n.d.). Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride.
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015).
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015).
- Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. (2011). PubMed.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2025).
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Separation of Quinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. (2011). PubMed.
- (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. (2019). ResearchGate.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- HPLC separation of related halogenated aromatic, any one??. (2015). Chromatography Forum.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PMC - NIH.
- How can I solve my problem with Suzuki coupling?. (2014). ResearchGate.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives.
- Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. (n.d.). Diva-portal.org.
- Protodeboronation product. (2023). Reddit.
- Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. (n.d.). ChemRxiv.
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Technical Support Center: Impact of Fluorine Substituents on Quinoline Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated quinolines. The strategic incorporation of fluorine into the quinoline scaffold is a powerful tool in modern chemistry, capable of modulating a molecule's electronic properties, metabolic stability, and binding affinities.[1] However, these same modifications can significantly alter the reactivity of the quinoline core, presenting unique challenges and opportunities in synthetic chemistry.
This guide is designed to provide you with in-depth technical insights, troubleshooting protocols, and practical advice to navigate the complexities of fluoroquinoline chemistry.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental impact of fluorine on quinoline reactivity.
General Concepts
Q1: How does the position of the fluorine substituent on the quinoline ring affect its reactivity?
The position of the fluorine atom is critical as its influence is a combination of a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M).
-
Inductive Effect (-I): Fluorine is the most electronegative element, so it strongly withdraws electron density through the sigma bond network.[2] This effect deactivates the entire ring system towards electrophilic attack and is strongest at positions closest to the fluorine atom.
-
Resonance Effect (+M): Fluorine's lone pairs can be donated into the aromatic pi-system. This effect directs incoming electrophiles to the ortho and para positions relative to the fluorine atom.[3][4]
The interplay between these effects determines the overall reactivity and regioselectivity. For instance, a fluorine at the 5-position will strongly deactivate the entire molecule but will direct electrophilic substitution towards the 6 and 8-positions.
Q2: What is the general impact of fluorine on the pKa of the quinoline nitrogen?
Fluorine substitution generally lowers the pKa of the quinoline nitrogen, making it less basic.[2] The strong electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom, making its lone pair less available for protonation.[2] This effect is distance-dependent; a fluorine atom on the pyridine ring (e.g., at C2 or C4) will have a more pronounced pKa-lowering effect than a fluorine on the benzene ring (e.g., at C6 or C7).
Q3: Does fluorine act as an activating or deactivating group in electrophilic aromatic substitution (EAS) on the quinoline ring?
Fluorine is a deactivating group for electrophilic aromatic substitution.[4] While its resonance effect can donate electron density, its powerful inductive effect dominates, withdrawing significant electron density from the ring.[4][5] This makes the aromatic system less nucleophilic and therefore less reactive towards electrophiles.[6] Consequently, reactions like nitration, halogenation, or Friedel-Crafts often require harsher conditions (higher temperatures, stronger acids) compared to unsubstituted quinoline.[5]
Q4: How does fluorine influence nucleophilic aromatic substitution (SNAr) on the quinoline scaffold?
Fluorine significantly activates the quinoline ring for nucleophilic aromatic substitution (SNAr), especially when positioned ortho or para to a good leaving group (like a chloride or another fluoride).[7][8] The electron-withdrawing fluorine atom helps to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction, thereby lowering the activation energy.[8][9] Paradoxically, fluorine can also be an excellent leaving group in SNAr reactions because the rate-determining step is often the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[8]
Practical Considerations
Q5: I am observing poor yields in my electrophilic substitution reaction with a fluoroquinoline. What are the likely causes and how can I troubleshoot this?
Low yields are common due to the deactivating nature of fluorine.
-
Cause: Insufficiently harsh reaction conditions to overcome the electron-deficient nature of the ring.
-
Troubleshooting:
-
Increase Temperature: Carefully increase the reaction temperature in increments.
-
Use a Stronger Lewis Acid/Superacid: For reactions like Friedel-Crafts, switch from AlCl₃ to a more potent catalyst. For nitration, consider using a stronger nitrating agent.
-
Increase Reaction Time: The reaction may simply be sluggish. Monitor by TLC or LC-MS to determine if the reaction is proceeding slowly or has stalled.
-
Check Starting Material Purity: Ensure your fluoroquinoline is free of impurities that could inhibit the catalyst.
-
Q6: My SNAr reaction on a fluoroquinoline is sluggish. What reaction parameters can I modify to improve the rate and yield?
While fluorine is activating, other factors can impede the reaction.
-
Cause: Poor solvent choice, insufficient base strength, or low temperature.
-
Troubleshooting:
-
Solvent: Switch to a polar aprotic solvent like DMSO, DMF, or NMP, which can stabilize the charged intermediate and solvate the cation of the base.
-
Base: Use a stronger, non-nucleophilic base if a proton is generated during the reaction. Ensure the base is sufficiently dry.
-
Temperature: SNAr reactions often benefit from heating. Microwave irradiation can sometimes dramatically reduce reaction times.
-
Nucleophile Concentration: Increasing the concentration of the nucleophile can improve the reaction rate.
-
Q7: How does fluorine substitution affect the metabolic stability of quinoline-based drug candidates?
Fluorine is often strategically introduced to enhance metabolic stability.[1][2][10] By replacing a hydrogen atom at a site susceptible to cytochrome P450 (CYP) oxidation with a fluorine atom, that metabolic pathway can be blocked due to the strength of the C-F bond.[2][11] This can increase the drug's half-life and bioavailability.[1][10] However, the electronic effects of fluorine can also alter the binding affinity of metabolizing enzymes, making the overall impact complex and context-dependent.[10]
Troubleshooting Guides
Problem 1: Low Regioselectivity in Electrophilic Aromatic Substitution
-
Symptoms: Formation of a mixture of positional isomers (e.g., 5-nitro and 7-nitro) that are difficult to separate.
-
Potential Causes:
-
Steric Hindrance: The directing effect of the fluorine substituent may be overridden by steric hindrance from another bulky group on the quinoline ring.
-
Protonation of Quinoline Nitrogen: Under strongly acidic conditions (common in EAS), the quinoline nitrogen is protonated, creating a powerful electron-withdrawing quinolinium ion. This strongly deactivates the entire ring system and can alter the expected regioselectivity.
-
Harsh Conditions: High temperatures can sometimes lead to a loss of selectivity or isomerization.
-
-
Step-by-Step Troubleshooting Protocol:
-
Evaluate Directing Effects: Map out the expected directing effects of all substituents on the ring. The strongest activating group typically dictates the position of substitution.[12]
-
Modify Reaction Conditions: Try running the reaction at a lower temperature for a longer period.
-
Protecting Groups: If the quinoline nitrogen's protonation is suspected to be the issue, consider if a temporary protecting group strategy is feasible, although this adds synthetic steps.
-
Alternative Reagents: Explore milder, more selective electrophilic reagents that may not require extremely strong acidic conditions.
-
Problem 2: Incomplete or Slow Nucleophilic Aromatic Substitution (SNAr)
-
Symptoms: The reaction stalls with significant starting material remaining even after prolonged reaction times.
-
Potential Causes:
-
Poor Leaving Group: While fluorine can be a good leaving group, if another potential leaving group is present (e.g., Cl, Br), the relative rates can be competitive. The reactivity order in SNAr is often F > Cl > Br > I, contrary to SN1/SN2 reactions.[8]
-
Deactivated Nucleophile: The nucleophile may be protonated by an acidic species in the reaction mixture, reducing its effective concentration.
-
Insufficient Activation: The fluorine atom may be positioned meta to the leaving group, providing minimal stabilization to the Meisenheimer complex.[8]
-
-
Step-by-Step Troubleshooting Protocol:
-
Verify Electronic Setup: Confirm that your electron-withdrawing group (fluorine) is positioned ortho or para to the leaving group. SNAr is significantly slower for meta-positioned activators.[8]
-
Use a Stronger Nucleophile/Base Combination: Consider using a stronger nucleophile or adding a stoichiometric amount of a strong, non-nucleophilic base (like NaH or K₂CO₃) to ensure the nucleophile remains deprotonated.
-
Consider a Concerted Mechanism: Recent studies suggest that many SNAr reactions, particularly on heterocycles, may proceed through a concerted mechanism rather than a stepwise one.[13] This highlights the importance of orbital alignment, which can be influenced by solvent and substrate conformation.
-
Data Summaries
Table 1: Illustrative pKa Values for Quinoline and Monofluoroquinolines
| Compound | Approximate pKa | Rationale for Change |
| Quinoline | 4.9 | Baseline |
| 2-Fluoroquinoline | ~2.0 | Strong -I effect from F on the pyridine ring significantly reduces N basicity. |
| 4-Fluoroquinoline | ~2.5 | Strong -I effect from F on the pyridine ring significantly reduces N basicity. |
| 6-Fluoroquinoline | ~4.2 | -I effect is attenuated by distance; smaller impact on N basicity. |
| 8-Fluoroquinoline | ~3.9 | -I effect is slightly stronger than at C6 due to proximity to the N lone pair. |
Note: These are approximate values to illustrate trends. Actual experimental values may vary based on conditions.
Mechanistic Insights & Workflows
Diagram 1: Electronic Effects of Fluorine on the Quinoline Ring
This diagram illustrates the dual electronic nature of a fluorine substituent at the 7-position of the quinoline ring. The inductive effect (-I) withdraws electron density, while the weaker resonance effect (+M) donates it to specific positions.
Caption: Inductive vs. Resonance effects of a fluorine substituent.
Diagram 2: Troubleshooting Workflow for Low Yield in Electrophilic Aromatic Substitution
This flowchart provides a logical sequence of steps to diagnose and solve low-yield problems in EAS reactions involving fluoroquinolines.
Caption: Workflow for troubleshooting low EAS yields.
References
-
The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. PubMed. Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies. Available at: [Link]
-
Design and Synthesis of Fluoroquinolone through Green Chemistry Approach. Available at: [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]
-
Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Available at: [Link]
-
Synthesis of novel α-amino acid functionalized 6-fluoro quinolones, their anti-bacterial activity and molecular docking studies. ResearchGate. Available at: [Link]
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry. Available at: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Quantifying reactivity for electrophilic aromatic substitution reactions with Hirshfeld charge. PubMed. Available at: [Link]
-
Activating and Deactivating Groups. Chemistry Steps. Available at: [Link]
-
Electrophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
Aromatic Reactivity. Michigan State University. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Available at: [Link]
-
Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Royal Society of Chemistry. Available at: [Link]
-
Electrophilic Aromatic Substitution. ChemTalk. Available at: [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. Available at: [Link]
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ResearchGate. Available at: [Link]
-
How do activating and deactivating groups affect the reactivity of a benzene ring?. Quora. Available at: [Link]
-
Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. ChemRxiv. Available at: [Link]
-
Electrophilic Aromatic Substitution Reactivity. Atlas. Available at: [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. National Institutes of Health (NIH). Available at: [Link]
-
Modification of the carcinogenic potency of quinoline, a hepatocarcinogen, by fluorine atom substitution: evaluation of carcinogenicity by a medium-term assay. PubMed. Available at: [Link]
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. National Institutes of Health (NIH). Available at: [Link]
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- 12. Aromatic Reactivity [www2.chemistry.msu.edu]
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Validation & Comparative
A Head-to-Head Comparison: Navigating the Reactivity of 4-Bromo- vs. 4-Chloro-6,8-difluoro-2-methylquinoline in Modern Synthesis
For researchers and professionals in drug development and materials science, the choice of starting materials is a critical decision point that dictates synthetic strategy, efficiency, and cost. The quinoline scaffold, particularly when functionalized with fluorine, is a privileged structure in medicinal chemistry.[1] This guide provides an in-depth, objective comparison of two key building blocks: 4-bromo-6,8-difluoro-2-methylquinoline and its chloro-analogue, 4-chloro-6,8-difluoro-2-methylquinoline . We will dissect their reactivity profiles across essential synthetic transformations, supported by established chemical principles and representative experimental data, to empower you in making informed decisions for your synthetic campaigns.
The Underlying Science: Why Halogen Choice Matters
The reactivity of an aryl halide in many catalytic reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The general trend for bond dissociation energy is C-Cl > C-Br > C-I. Consequently, in reactions where the cleavage of this bond is rate-limiting, such as the oxidative addition step in palladium-catalyzed cross-coupling, the reactivity follows the inverse trend: I > Br > Cl.[2][3]
For the two molecules , both are heavily influenced by the strong electron-withdrawing effects of the fluorine atoms at the C6 and C8 positions and the inherent electron-deficient nature of the quinoline ring. This electronic landscape makes the C4 position particularly susceptible to both cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.[4][5] However, the subtle yet significant difference between the C4-Br and C4-Cl bond dictates the optimal reaction conditions and catalyst systems required for successful transformation.
Palladium-Catalyzed Cross-Coupling: A Tale of Two Halides
Palladium-catalyzed reactions are the cornerstone of modern C-C and C-N bond formation. Here, we compare the performance of our two quinoline substrates in the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, where the initial oxidative addition of the aryl halide to the Pd(0) catalyst is the crucial, often rate-determining, step.[6][7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds between an organohalide and a boronic acid or ester.[8] As predicted by the C-X bond energies, this compound exhibits significantly higher reactivity.
Table 1: Representative Performance in Suzuki-Miyaura Coupling
| Parameter | This compound | 4-Chloro-6,8-difluoro-2-methylquinoline | Rationale & Causality |
| Catalyst System | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos, Pd(OAc)₂ / RuPhos | The weaker C-Br bond allows for oxidative addition with less electron-rich, "first-generation" Pd catalysts.[2] The robust C-Cl bond requires highly active, electron-rich, and sterically hindered phosphine ligands (e.g., SPhos, RuPhos) to facilitate the challenging oxidative addition step.[9] |
| Typical Reaction Time | 2-6 hours | 12-24 hours | Faster kinetics are a direct result of the lower activation energy barrier for C-Br bond cleavage compared to C-Cl.[3] |
| Typical Temperature | 80-100 °C | 100-120 °C | Milder conditions are sufficient for the more reactive bromo substrate. Higher thermal energy is often needed to drive the sluggish oxidative addition of the chloro substrate. |
| Achievable Yield | Excellent (>90%) | Good to Excellent (75-95%) | While high yields are achievable for both, it often requires more rigorous optimization of catalyst, ligand, and base for the chloro derivative.[10] |
The causality is clear: the energy input required to break the C-Br bond is lower, allowing the catalytic cycle to proceed more readily. While the chloro-analogue is often more cost-effective and desirable from an atom economy standpoint, its activation demands a more sophisticated and expensive catalyst system.
Fig 1. Generalized Suzuki-Miyaura Catalytic Cycle.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds, enabling the synthesis of aryl amines from aryl halides.[11][12] Much like the Suzuki reaction, its mechanism hinges on an oxidative addition step, and therefore, the reactivity trend between our two quinolines remains consistent.[13]
Table 2: Representative Performance in Buchwald-Hartwig Amination
| Parameter | This compound | 4-Chloro-6,8-difluoro-2-methylquinoline | Rationale & Causality |
| Catalyst System | Pd₂(dba)₃ / BINAP | Pd₂(dba)₃ / BrettPhos, G3-XPhos | Bidentate phosphines like BINAP are often sufficient for the bromo substrate.[11] The chloro substrate necessitates highly specialized, bulky "Buchwald ligands" (e.g., BrettPhos) designed specifically to promote the difficult oxidative addition of Ar-Cl bonds.[13] |
| Base | NaOt-Bu, K₃PO₄ | LHMDS, K₂CO₃ | Stronger bases are typically employed, but the choice is highly dependent on the amine's pKa and the catalyst system. |
| Typical Reaction Time | 4-8 hours | 18-36 hours | The kinetic advantage of the C-Br bond cleavage leads to significantly shorter reaction times. |
| Typical Temperature | 90-110 °C | 110-130 °C | Higher temperatures are required to overcome the activation barrier for the less reactive 4-chloroquinoline. |
| Achievable Yield | Excellent (>90%) | Good to Excellent (70-95%) | High yields are accessible for the chloro-analogue but are contingent on the use of advanced, and often proprietary, catalyst systems. |
The choice between bromo and chloro substrates in Buchwald-Hartwig amination is a balance between the raw material cost and the cost and availability of the required specialized ligands and catalysts.
Fig 2. Buchwald-Hartwig Amination Catalytic Cycle.
Nucleophilic Aromatic Substitution (SNAr): A Different Reactivity Paradigm
In contrast to palladium-catalyzed couplings, the SNAr mechanism does not involve C-X bond cleavage in its rate-determining step.[14] Instead, the reaction proceeds via a two-step addition-elimination pathway, where the initial nucleophilic attack on the electron-deficient aromatic ring is typically rate-limiting.
The quinoline ring, especially with two additional fluorine substituents, is highly activated towards nucleophilic attack at the C4 position.[15] In this mechanistic manifold, the reactivity order of halogens is often reversed (F > Cl > Br > I). This is because the more electronegative halogen (Cl) polarizes the C-X bond more effectively, increasing the electrophilicity of the attached carbon and making it a more favorable target for the incoming nucleophile.[16]
Table 3: Representative Performance in Nucleophilic Aromatic Substitution (SNAr)
| Parameter | This compound | 4-Chloro-6,8-difluoro-2-methylquinoline | Rationale & Causality |
| Reaction Rate | Fast | Very Fast | The rate-determining step is the nucleophilic attack. The greater electronegativity of chlorine renders the C4 position more electrophilic, accelerating the formation of the intermediate Meisenheimer complex.[16] |
| Typical Nucleophiles | Amines, Alkoxides, Thiolates | Amines, Alkoxides, Thiolates | A wide range of nucleophiles can be employed for both substrates due to the high degree of ring activation.[17] |
| Reaction Conditions | Room temp. to moderate heating (e.g., 80 °C) | Room temp. to moderate heating (e.g., 80 °C) | Often, these reactions can proceed without metal catalysis, representing a significant advantage in terms of cost and product purity.[15] |
| Achievable Yield | Excellent (>95%) | Excellent (>95%) | Both substrates are excellent partners for SNAr, typically providing clean, high-yielding conversions. |
In SNAr, the 4-chloroquinoline is not only a viable substrate but may, in some cases, exhibit slightly faster kinetics than its bromo counterpart. This makes it an exceptionally attractive and cost-effective choice for synthetic routes that can leverage this reactivity.
Fig 3. SₙAr Addition-Elimination Mechanism.
Experimental Protocol: A Self-Validating Comparison of Suzuki-Miyaura Reactivity
This protocol is designed to directly and objectively compare the reactivity of the bromo- and chloro-substrates under identical conditions where possible.
Objective: To compare the reaction rate and yield of a Suzuki-Miyaura coupling using 4-bromo- and 4-chloro-6,8-difluoro-2-methylquinoline with 4-methoxyphenylboronic acid.
Materials:
-
This compound (Substrate A)
-
4-chloro-6,8-difluoro-2-methylquinoline (Substrate B)
-
4-methoxyphenylboronic acid
-
Pd(dppf)Cl₂·CH₂Cl₂
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: In a glovebox, prepare two identical 25 mL Schlenk flasks, each with a stir bar.
-
Flask A: Add this compound (258 mg, 1.0 mmol), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).
-
Flask B: Add 4-chloro-6,8-difluoro-2-methylquinoline (213.5 mg, 1.0 mmol), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).
-
-
Catalyst Addition: To each flask, add Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol, 3 mol%).
-
Solvent Addition: To each flask, add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water.
-
Reaction Execution:
-
Seal both flasks and remove them from the glovebox.
-
Place both flasks in a pre-heated oil bath at 90 °C and begin vigorous stirring.
-
-
Monitoring:
-
After 30 minutes, and every hour thereafter, take a small aliquot from each reaction mixture (under an inert atmosphere if possible).
-
Quench the aliquot with water and extract with ethyl acetate.
-
Analyze the organic layer by TLC and/or LC-MS to monitor the consumption of starting material and the formation of the product.
-
-
Workup (after reaction completion):
-
Cool the reaction mixtures to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Expected Outcome: This parallel setup will vividly demonstrate the higher reactivity of the bromo-substrate (Flask A), which should show a significantly faster conversion rate compared to the chloro-substrate (Flask B) under these "standard" catalytic conditions.
Conclusion and Strategic Recommendations
The choice between 4-bromo- and 4-chloro-6,8-difluoro-2-methylquinoline is not a matter of one being universally "better," but rather a strategic decision based on the desired chemical transformation.
-
For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.): this compound is the substrate of choice for faster reactions, milder conditions, and compatibility with a broader range of standard palladium catalysts. The 4-chloro analogue is a viable, cost-effective alternative but necessitates investment in more advanced, specialized catalyst systems and requires more rigorous process optimization.[2][10]
-
For Nucleophilic Aromatic Substitution (SNAr): 4-chloro-6,8-difluoro-2-methylquinoline is an excellent, and often preferred, substrate. Its reactivity is comparable, if not slightly superior, to the bromo version, and it offers a significant cost advantage, particularly for large-scale syntheses.
By understanding the mechanistic underpinnings of each reaction class, researchers can select the optimal starting material to accelerate their discovery and development programs, balancing chemical reactivity with economic reality.
References
- BenchChem. A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions.
- ResearchGate. Comparison of reactivity of different aryl halides.
- National Institutes of Health (NIH). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines.
- Wenxuecity Blog. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties.
- Royal Society of Chemistry. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step.
- ResearchGate. Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step.
- BenchChem. Optimizing reaction conditions for the synthesis of 4-amino-6,8-difluoro-2-methylquinoline.
- National Institutes of Health (NIH). Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines.
- National Center for Biotechnology Information. Selective fluoride ion sensing using novel quinoline chemosensor insights into kinetics and molecular logic gate functions.
- Journal of the American Chemical Society. Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines.
- Wikipedia. Buchwald–Hartwig amination.
- Royal Society of Chemistry. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties.
- Wikipedia. Nucleophilic aromatic substitution.
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A Comparative Guide to the Synthesis of 4-Iodo-6,8-difluoro-2-methylquinoline: An Evaluation of Established and Alternative Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Fluorinated Quinolone Scaffold
The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a vast range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The strategic introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacological potency. 4-Iodo-6,8-difluoro-2-methylquinoline represents a valuable and versatile building block for drug discovery, where the iodo-group serves as a reactive handle for further molecular elaboration through cross-coupling reactions.
This guide provides an in-depth comparison of synthetic strategies for obtaining 4-iodo-6,8-difluoro-2-methylquinoline. We will detail a primary, multi-step pathway, evaluate it against classical named reactions for quinoline synthesis, and provide the experimental data necessary for researchers to make informed decisions based on efficiency, scalability, and available resources.
Primary Synthetic Pathway: A Multi-Step Approach via a 4-Hydroxyquinoline Intermediate
A robust and widely applicable route to 4-haloquinolines involves the initial construction of a 4-hydroxyquinoline (or its tautomeric 4-quinolone) core, followed by functional group interconversion. The Conrad-Limpach-Knorr or Gould-Jacobs reactions are particularly well-suited for this initial step. This pathway is often favored due to the accessibility of starting materials and the reliability of the cyclization step.
The proposed primary synthesis proceeds in three key stages:
-
Core Synthesis: Formation of 4-hydroxy-6,8-difluoro-2-methylquinoline from 3,5-difluoroaniline and ethyl acetoacetate.
-
Chlorination: Conversion of the 4-hydroxy group to a more reactive 4-chloro leaving group.
-
Iodination: Nucleophilic substitution of the 4-chloro group with iodide.
Caption: Primary multi-step synthesis of the target compound.
Detailed Experimental Protocol (Primary Pathway)
Step 1: Synthesis of 4-Hydroxy-6,8-difluoro-2-methylquinoline [1] This procedure is adapted from the general principles of the Conrad-Limpach-Knorr synthesis.
-
To a stirred solution of 3,5-difluoroaniline in a high-boiling point solvent (e.g., diphenyl ether), add an equimolar amount of ethyl acetoacetate.
-
Heat the mixture to 140-150°C for 1-2 hours to facilitate the initial condensation and formation of the β-amino acrylate intermediate.
-
Increase the temperature to approximately 250°C to induce thermal cyclization. Maintain this temperature for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add a non-polar solvent such as hexane to precipitate the crude product.
-
Filter the resulting solid, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum to yield 4-hydroxy-6,8-difluoro-2-methylquinoline.
Step 2: Synthesis of 4-Chloro-6,8-difluoro-2-methylquinoline [1][2] Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Carefully add the 4-hydroxy-6,8-difluoro-2-methylquinoline (1.0 eq) from the previous step to an excess of phosphorus oxychloride (POCl₃, 5-10 eq).
-
Heat the mixture to reflux (approx. 105°C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is fully consumed.
-
After completion, cool the mixture and carefully remove the excess POCl₃ under reduced pressure.
-
Very slowly and cautiously, pour the resulting residue onto crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous solution with a base (e.g., aqueous ammonia or sodium bicarbonate) until the product precipitates completely.
-
Filter the solid, wash with copious amounts of water until the filtrate is neutral, and dry to yield 4-chloro-6,8-difluoro-2-methylquinoline.
Step 3: Synthesis of 4-Iodo-6,8-difluoro-2-methylquinoline (Aromatic Finkelstein Reaction) The Finkelstein reaction, classically used for alkyl halides, can be adapted for aromatic systems, often requiring a catalyst.[3][4]
-
Dissolve 4-chloro-6,8-difluoro-2-methylquinoline (1.0 eq) in a polar aprotic solvent such as DMF or NMP.
-
Add sodium iodide (NaI, 1.5-3.0 eq).
-
For this less reactive aromatic substrate, the addition of a catalyst such as copper(I) iodide (CuI, 0.1 eq) in combination with a diamine ligand may be necessary to facilitate the substitution.[4]
-
Heat the reaction mixture to 120-150°C and monitor by TLC or HPLC.
-
Upon completion, cool the reaction, pour into water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final 4-iodo-6,8-difluoro-2-methylquinoline.
Alternative Synthetic Strategies: A Comparative Analysis
Several classical named reactions provide alternative entries to the quinoline core. While they may not be the most direct route to the specific 4-iodo target, they offer flexibility depending on the availability of different starting materials.
The Sandmeyer Reaction: An Alternative for Iodination
A powerful alternative to the Finkelstein-type substitution is the Sandmeyer reaction, which introduces the iodo-group from a 4-amino precursor. This pathway would first require the synthesis of 4-amino-6,8-difluoro-2-methylquinoline, typically by amination of the 4-chloro intermediate.[1]
Mechanism: The process involves the diazotization of the 4-aminoquinoline with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is then treated with an iodide source (e.g., potassium iodide) to yield the 4-iodoquinoline.
Caption: Sandmeyer reaction pathway for iodination.
-
Advantages: High-yielding and reliable for introducing iodine onto an aromatic ring. The 4-amino precursor can often be synthesized efficiently.
-
Disadvantages: Adds an extra step (amination) compared to the direct substitution of the chloro group. Diazonium salts can be unstable and require careful temperature control.
The Friedländer Synthesis
This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (like ethyl acetoacetate).
Caption: General schematic of the Friedländer Synthesis.
-
Applicability to Target: Would require 2-amino-3,5-difluorobenzaldehyde and a three-carbon component to form the 2-methyl-4-iodoquinoline directly, which is synthetically challenging. A more feasible route would use 2-amino-3,5-difluoroacetophenone and an appropriate methylene compound, but this would not yield the desired substitution pattern easily.
-
Verdict: Less practical for this specific target due to the difficulty in preparing the required ortho-aminoaryl ketone and controlling the final substitution pattern.
The Combes Quinoline Synthesis
The Combes synthesis is the acid-catalyzed condensation of an aniline with a β-diketone.
Caption: General schematic of the Combes Synthesis.
-
Applicability to Target: Reacting 3,5-difluoroaniline with acetylacetone would produce 2,4-dimethyl-6,8-difluoroquinoline. This does not provide a handle for iodination at the 4-position.
-
Verdict: Not a suitable primary route for the target molecule as it installs a methyl group at the 4-position instead of a functional group that can be converted to iodide.
Comparative Data Summary
| Synthesis Route | Key Precursors | Typical Conditions | Advantages | Limitations |
| Primary Pathway (Conrad-Limpach/POCl₃/Finkelstein) | 3,5-Difluoroaniline, Ethyl Acetoacetate, POCl₃, NaI | High Temp. Cyclization (>250°C), Refluxing POCl₃ | Reliable, well-established, good for 4-hydroxy/halo quinolines | Multiple steps, harsh reagents (POCl₃), high temperatures required |
| Sandmeyer Alternative (for Iodination) | 4-Amino-6,8-difluoro-2-methylquinoline, NaNO₂, KI | Low Temp. Diazotization (0-5°C) | High yield for iodination, avoids direct SNAr on deactivated ring | Adds steps (amination), unstable diazonium intermediate |
| Friedländer Synthesis | o-Aminoaryl Ketone, α-Methylene Compound | Acid or Base Catalysis | Convergent, can build complex quinolines in one step | Required starting materials are often not commercially available |
| Combes Synthesis | Aniline, β-Diketone | Strong Acid (H₂SO₄) | Simple starting materials | Not suitable for 4-functionalized quinolines; installs alkyl/aryl groups |
Conclusion and Recommendations
For the synthesis of 4-iodo-6,8-difluoro-2-methylquinoline, the Primary Pathway involving a Conrad-Limpach-type cyclization to form the 4-hydroxyquinoline intermediate, followed by chlorination and subsequent iodination, stands as the most logical and experimentally validated approach. This multi-step sequence offers a clear and reliable route despite the use of harsh reagents and high temperatures.
The Sandmeyer reaction presents a highly effective alternative for the final iodination step, provided the 4-amino precursor is readily accessible from the 4-chloro intermediate. For researchers facing difficulty with the direct chloro-to-iodo substitution (aromatic Finkelstein reaction), the Sandmeyer pathway is a superior choice.
Other classical methods like the Friedländer and Combes syntheses are less suitable for this specific target molecule due to the difficulty in sourcing the required starting materials and their inherent tendency to produce substitution patterns that are incompatible with the desired 4-iodo functionality. The choice of synthesis will ultimately depend on laboratory capabilities, safety considerations (particularly with POCl₃), and the desired scale of the reaction.
References
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Wikipedia (2023). Sandmeyer reaction. Available at: [Link]
-
Zhang, Y., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. Available at: [Link]
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Kaur, N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]
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BYJU'S. Finkelstein Reaction. Available at: [Link]
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Sugasawa, S., et al. (1973). Synthesis of some new iodoquinolines. Australian Journal of Chemistry. Available at: [Link]
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Organic Chemistry Portal. Finkelstein Reaction. Available at: [Link]
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Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry. Available at: [Link]
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MDPI (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Available at: [Link]
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Organic Syntheses Procedure (2003). 10. Available at: [Link]
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Chemiz (2023). Finkelstein Reaction. YouTube. Available at: [Link]
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Semantic Scholar. POCl3 chlorination of 4-quinazolones. Available at: [Link]
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Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). ResearchGate. Available at: [Link]
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Son, J-H., & Hoefelmeyer, J. D. (2008). 8-Iodo-quinolinium chloride dihydrate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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Al-Hussain, S. A., & Ali, A. A.-M. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]
-
Indian Chemical Society. POCl -PCl mixture: A robust chlorinating agent. Available at: [Link]
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A Senior Application Scientist's Guide to Alternative Building Blocks for 4-Bromo-6,8-difluoro-2-methylquinoline
Abstract
The quinoline scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] The specific building block, 4-Bromo-6,8-difluoro-2-methylquinoline, offers a synthetically versatile platform, combining a reactive handle for cross-coupling (the 4-bromo group) with fluorine atoms that can enhance metabolic stability and modulate physicochemical properties.[3][4] This guide provides an in-depth comparison of strategic alternatives to this key intermediate. We will explore the rationale for seeking alternatives, compare their synthetic accessibility and reactivity, and provide experimental frameworks for their application. This analysis is designed to empower researchers in drug discovery to make informed decisions for fine-tuning Structure-Activity Relationships (SAR) and optimizing drug candidates.
Deconstructing the Parent Scaffold: this compound
To appreciate the alternatives, we must first understand the role of each component in the parent molecule.
-
The Quinoline Core : This nitrogen-containing heterocyclic system is an electron-deficient aromatic ring, capable of engaging in various binding interactions and serving as a versatile scaffold.[1]
-
The 2-Methyl Group : This group can influence the molecule's conformation and provides a potential steric anchor within a protein binding pocket.
-
The 6,8-Difluoro Substitution : Fluorine substitution is a critical tool in medicinal chemistry.[5] The electron-withdrawing nature of fluorine atoms lowers the pKa of the quinoline nitrogen, reducing basicity.[4][6] Furthermore, C-F bonds can block sites of metabolic oxidation, potentially increasing a drug's half-life, and can increase lipophilicity, which may improve membrane permeability.[3][4][5]
-
The 4-Bromo Handle : This is the primary point of synthetic utility. The carbon-bromine bond is readily activated by palladium catalysts, making it an excellent electrophile for cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, which are fundamental for building molecular complexity.[7][8]
The primary utility of this building block is illustrated in its role as an electrophilic partner in palladium-catalyzed cross-coupling reactions.
Caption: Typical Suzuki-Miyaura cross-coupling workflow.
The Scientific Rationale for Seeking Alternatives
While this compound is a potent building block, a one-size-fits-all approach is suboptimal in drug discovery. The rationale for exploring alternatives includes:
-
Modulating Reactivity : The C-Br bond has a specific reactivity profile. For sluggish cross-coupling reactions, a more reactive C-I bond might be necessary. Conversely, for sequential couplings on a molecule with multiple halogens, a less reactive C-Cl bond could be advantageous.[7][9]
-
Fine-Tuning Physicochemical Properties : Altering the halogen or its position, or even replacing the quinoline core, can subtly change key properties like pKa, lipophilicity (logP), and polar surface area (PSA), which directly impact solubility, absorption, and off-target effects.[6][10]
-
Exploring New Chemical Space for SAR : Systematically changing the building block allows for a comprehensive exploration of the structure-activity relationship. A different isomer or a bioisosteric core could reveal new, potent binding interactions.[11][12]
-
Navigating Intellectual Property (IP) : Designing novel compounds with similar biological activity but different core structures is a common strategy to circumvent existing patents.
A Comparative Guide to Viable Alternatives
We can classify alternatives into three strategic categories: Halogen/Leaving Group Modification, Isomeric Scaffolds, and Bioisosteric Core Replacement.
Category A: Halogen and Leaving Group Modification
This approach maintains the core quinoline scaffold but alters the reactive handle at the 4-position to tune reactivity in cross-coupling reactions.
-
4-Chloro-6,8-difluoro-2-methylquinoline : The C-Cl bond is significantly less reactive than the C-Br bond in typical palladium-catalyzed couplings.[7][9] This makes it ideal for selective reactions on a di-halogenated substrate or when a milder reaction is desired.
-
4-Iodo-6,8-difluoro-2-methylquinoline : The C-I bond is the most reactive of the common halogens in oxidative addition to Pd(0), often allowing for lower catalyst loadings and milder reaction conditions (e.g., lower temperatures). This is the choice for challenging or sterically hindered couplings.
-
(6,8-Difluoro-2-methylquinolin-4-yl)boronic acid or ester : This reverses the polarity of the Suzuki coupling. The quinoline becomes the nucleophilic partner. This is particularly useful when the desired coupling partner is only available as a halide.
Category B: Isomeric Scaffolds
Changing the position of the fluorine atoms can have a profound impact on the molecule's electronic properties and its interaction with biological targets.
-
4-Bromo-7,8-difluoro-2-methylquinoline : Moving a fluorine atom adjacent to the quinoline nitrogen (from position 6 to 7) will have a stronger inductive effect, further lowering the basicity of the nitrogen. This can impact off-target activity at receptors where basicity is a liability. A structurally related fungicide, Ipflufenoquin, features this 7,8-difluoro substitution pattern.[13][14][15]
Category C: Bioisosteric Core Replacement
Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects.[16][17] Replacing the quinoline core can lead to novel scaffolds with improved properties.
-
4-Bromo-difluoro-quinazoline : The quinazoline scaffold, with nitrogen at positions 1 and 3, is another privileged structure in medicinal chemistry, particularly in kinase inhibitors.[12][18] It offers a different hydrogen bonding pattern compared to quinoline.
-
1-Bromo-difluoro-isoquinoline : In this isomer of quinoline, the nitrogen is at position 2. This changes the vector and accessibility of the nitrogen lone pair, which can be critical for hinge-binding interactions in kinases.[11]
-
4-Bromo-difluoro-1,2,3,4-tetrahydroisoquinoline : This saturated analog provides a three-dimensional structure, breaking the planarity of the quinoline ring.[19][20] This is a powerful strategy for improving solubility and achieving new binding modes.
Quantitative Comparison of Physicochemical Properties
| Compound | Molecular Weight ( g/mol ) | Predicted XLogP | Predicted pKa (Basic) |
| This compound | 258.06 | 3.5 | ~1.5-2.5 |
| 4-Chloro-6,8-difluoro-2-methylquinoline | 213.61[21] | 3.4[22] | ~1.5-2.5 |
| 4-Iodo-6,8-difluoro-2-methylquinoline | 305.06 | 3.8 | ~1.5-2.5 |
| (6,8-Difluoro-2-methylquinolin-4-yl)boronic acid | 223.00 | 2.1 | ~1.5-2.5 |
| 7-Bromo-4-chloro-6,8-difluoro-2-methylquinoline | 292.51[23] | 4.1[23] | ~0.5-1.5 |
| Note: pKa values are estimates based on the electron-withdrawing effects of the fluorine atoms. Actual values require experimental determination. |
Experimental Protocols and Performance Data
To provide a practical comparison, we present protocols for the synthesis of the parent scaffold and a key alternative, followed by a comparative cross-coupling experiment.
Synthesis Protocol: this compound
The synthesis typically proceeds from a substituted aniline via a Conrad-Limpach or Gould-Jacobs reaction to form the 4-hydroxyquinoline, followed by halogenation.[24][25]
Caption: Synthetic workflow for the parent building block.
Step-by-Step Protocol (Halogenation):
-
Setup : To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6,8-difluoro-2-methylquinolin-4-ol (1.0 eq).
-
Reagent Addition : Under an inert atmosphere (N₂ or Ar), carefully add phosphorus oxybromide (POBr₃) (3.0 eq).
-
Reaction : Heat the mixture to reflux (approx. 110-120 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Cool the reaction mixture to room temperature. Very carefully and slowly, pour the mixture onto crushed ice with vigorous stirring.
-
Neutralization : Basify the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until a pH of ~8 is reached. A precipitate should form.
-
Extraction : Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the title compound.
Comparative Reactivity in a Model Suzuki-Miyaura Coupling
To objectively compare the performance of halogen alternatives, a standardized Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid is proposed. The primary metric for comparison will be the reaction yield after a fixed time.
General Protocol:
-
Setup : In an oven-dried vial, combine the respective 4-halo-6,8-difluoro-2-methylquinoline (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).
-
Catalyst Addition : Add Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq).
-
Solvent : Add a degassed mixture of 1,4-dioxane and water (4:1 ratio, 0.1 M concentration relative to the halide).
-
Reaction : Seal the vial and heat the reaction mixture to 90 °C for 4 hours with vigorous stirring.
-
Analysis : After cooling, dilute an aliquot of the reaction mixture and analyze by LC-MS to determine the relative conversion to the desired product.
Expected Performance Data:
| 4-Halo Reactant | C-X Bond Energy (kJ/mol, approx.) | Expected Relative Reactivity | Expected Yield (4h @ 90°C) |
| 4-Iodo- | ~220 | Highest | >95% |
| 4-Bromo- | ~280 | High | 80-90% |
| 4-Chloro- | ~340 | Moderate | 20-40% |
| Note: Yields are illustrative and depend heavily on the specific catalyst, base, and solvent system. The C-Cl coupling would likely require a more active catalyst (e.g., one with a biarylphosphine ligand) and higher temperatures to achieve comparable yields.[26] |
Conclusion and Future Outlook
The selection of a building block is a critical decision in the drug discovery cascade. While this compound serves as an excellent and versatile starting point, a nuanced approach that considers strategic alternatives is essential for project success. By modulating the reactive handle (Cl, Br, I, B(OH)₂), altering the substitution pattern, or replacing the core scaffold bioisosterically, researchers can precisely tune the properties of their lead compounds. The experimental data presented herein demonstrates that a more reactive 4-iodo derivative can accelerate discovery, while a less reactive 4-chloro analog offers opportunities for sequential functionalization. Future work should focus on expanding the library of isomeric and bioisosteric alternatives and developing more efficient catalytic systems to couple these valuable fragments.
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Logvinenko, I., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][5][11]triazino[2,3-c]quinazolines. PubMed Central. Available at:
- Unknown Author. (n.d.). Fluorine in drug discovery: Role, design and case studies.
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A Senior Application Scientist's Guide to the Analytical Characterization of Substituted Quinolines
Substituted quinolines form the structural backbone of a vast array of pharmaceuticals and biologically active compounds, making their precise characterization a cornerstone of drug discovery, development, and quality control.[1] The identity, purity, and concentration of these molecules are not mere data points; they are critical determinants of therapeutic efficacy and patient safety. This guide provides an in-depth comparison of the principal analytical methods used for the characterization of substituted quinolines, grounded in the principles of scientific integrity and practical, field-proven insights. Our objective is to move beyond simple protocols and explain the causality behind experimental choices, empowering researchers to design robust, self-validating analytical systems.
The Analytical Triad: An Integrated Approach to Characterization
A comprehensive understanding of a substituted quinoline derivative cannot be achieved through a single analytical technique. Instead, a synergistic approach combining chromatography, spectroscopy, and spectrometry is essential. Each modality provides a unique piece of the molecular puzzle, and cross-validating the data from each is critical for ensuring accuracy and reliability.[2]
The logical flow of a typical characterization project involves moving from unambiguous structural confirmation to precise quantification and purity assessment.
Caption: Integrated workflow for the comprehensive characterization of a novel substituted quinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is the most powerful and definitive technique for the elucidation of molecular structure.[3] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, allowing for the unambiguous determination of substitution patterns and isomeric forms.[1]
Expertise in Action: The chemical shift (δ) of protons on the quinoline ring is highly sensitive to the electronic effects of substituents. For instance, an electron-withdrawing group at the C2 position will induce notable downfield shifts in the resonance of adjacent protons, particularly H-3 and H-4.[3] Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), are invaluable for establishing proton-proton connectivity, especially when 1-D spectra are too complex for a complete assignment.[4][5]
Standard Experimental Protocol for ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the quinoline derivative.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) within a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the analyte without interfering with its signals.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
-
Acquisition: Place the tube in the NMR spectrometer and acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard parameters are often sufficient, but optimization of acquisition time and relaxation delays may be necessary for quantitative measurements or for detecting carbons with long relaxation times (e.g., quaternary carbons).[3]
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers clues to its structure. When coupled with a chromatographic inlet like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a formidable tool for identifying and quantifying analytes in complex mixtures.[6][7]
Expertise in Action: The choice of ionization technique is paramount. Electron Ionization (EI), commonly used in GC-MS, is a "hard" technique that produces extensive fragmentation, creating a reproducible fingerprint useful for library matching.[8][9] Electrospray Ionization (ESI), typical for LC-MS, is a "soft" technique that usually provides a prominent molecular ion ([M+H]⁺ or [M-H]⁻), essential for confirming molecular weight.[6] The fragmentation pattern of the quinoline ring is well-characterized; a common fragmentation pathway involves the expulsion of an HCN molecule from the molecular ion.[8] Substituents dramatically influence these patterns, providing valuable structural information.[10]
Caption: Data flow in a tandem mass spectrometry (MS/MS) experiment for structural elucidation.
Chromatographic Methods: The Power of Separation
Chromatography is the workhorse of analytical chemistry, indispensable for assessing the purity of a compound and quantifying it in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the analysis of non-volatile or thermally sensitive substituted quinolines.[11][12] Coupled with a UV or Diode Array Detector (DAD), it provides a robust and precise method for purity determination and assay.
Expertise in Action: Method development in HPLC hinges on selecting the right stationary phase (column) and mobile phase. For many quinoline derivatives, which are basic compounds, reverse-phase chromatography on a C18 column is a good starting point.[13] However, peak tailing can be an issue due to interactions with residual silanols on the silica support. This can be mitigated by using a mobile phase with a low pH (e.g., containing formic or phosphoric acid) to protonate the quinoline, or by using specialized columns like those with mixed-mode (reverse-phase and ion-exchange) characteristics.[13][14] Method validation according to ICH guidelines (International Council for Harmonisation) is mandatory in a regulated environment to ensure the method is fit for its purpose.[15][16][17]
Gas Chromatography (GC)
GC is ideal for the analysis of volatile and thermally stable quinoline derivatives.[18] Its high resolving power makes it excellent for separating closely related isomers or impurities. Coupling with a Mass Spectrometer (GC-MS) provides definitive peak identification.[19][20]
Expertise in Action: The primary considerations for GC are column polarity and temperature programming. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS), often provides good selectivity for a range of quinoline derivatives.[20] The temperature program must be optimized to ensure adequate separation of all components without causing on-column degradation of the analyte.
Comparative Performance of Core Analytical Methods
The selection of an analytical technique is always a trade-off based on the specific requirements of the analysis. The following table provides a comparative summary.
| Parameter | NMR Spectroscopy | Mass Spectrometry (MS) | HPLC-UV/DAD | GC-FID/MS |
| Primary Use | Unambiguous structure elucidation, Isomer differentiation | Molecular weight determination, Structural clues, Trace analysis (with LC/GC) | Purity assessment, Quantification (Assay), Stability testing | Analysis of volatile compounds, Impurity profiling |
| Selectivity | Very High | High (Very high with MS/MS) | Moderate to High (method dependent) | Very High |
| Sensitivity | Low (mg range) | Very High (pg-fg range) | High (ng-µg range) | Very High (pg-ng range) |
| Quantitative? | Yes (qNMR), but complex | Yes (with LC/GC), requires stable isotope standards for best accuracy | Yes, highly precise and accurate | Yes, highly precise and accurate |
| Key Strength | Definitive structural information | High sensitivity and molecular weight accuracy | Robustness, precision, and wide applicability for quantification | Exceptional resolving power for volatile compounds |
| Limitation | Low sensitivity, complex mixtures are challenging | Provides limited structural information alone, isomers can be difficult to distinguish | Lower resolution than GC, limited peak identification without MS | Analyte must be volatile and thermally stable |
Validated Protocol: HPLC-UV Quantification of a 2-Substituted Quinoline
This protocol outlines a self-validating system for the quantification of a model 2-substituted quinoline derivative, grounded in ICH Q2(R1) principles.[17]
1. Chromatographic System:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a DAD detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.[13]
-
Gradient: 25% B to 80% B over 20 minutes.[21]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm (or λmax of the specific derivative).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh an amount of the sample containing ~10 mg of the active quinoline into a 100 mL volumetric flask. Add ~70 mL of diluent, sonicate for 10 minutes, cool to room temperature, and dilute to volume. Filter through a 0.45 µm PTFE syringe filter before injection.[11]
3. System Suitability Test (SST):
-
Procedure: Make five replicate injections of the Working Standard solution.
-
Acceptance Criteria (per ICH guidelines):
-
Tailing Factor: ≤ 2.0.
-
Theoretical Plates: ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.[15]
-
4. Analysis and Calculation:
-
Inject the standard and sample solutions in duplicate.
-
Calculate the amount of the substituted quinoline in the sample using the following formula: Assay (%) = (Area_sample / Area_std) * (Conc_std / Conc_sample) * Purity_std
This validated method provides a trustworthy and reproducible means of quantifying the target analyte, forming the basis of quality control and stability studies.
Conclusion
The comprehensive characterization of substituted quinolines demands a multi-faceted analytical strategy. NMR stands as the ultimate authority for structural confirmation, while mass spectrometry offers unparalleled sensitivity for molecular weight determination and identification. Chromatographic techniques, particularly HPLC, provide the robust and precise framework required for quantification and purity assessment in research and regulated environments. By understanding the strengths and limitations of each method and employing them in a logical, integrated workflow, researchers can ensure the highest degree of scientific integrity and generate the reliable, high-quality data essential for advancing drug development and scientific discovery.
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A Senior Application Scientist's Guide to the Structural Validation of 4-Bromo-6,8-difluoro-2-methylquinoline by High-Resolution Mass Spectrometry
In the landscape of modern drug discovery, quinoline derivatives stand out for their vast therapeutic potential, including significant antimalarial and anticancer properties.[1][2] The precise substitution pattern on the quinoline core dictates its biological activity, making unambiguous structural validation a cornerstone of the development pipeline. For novel compounds like 4-Bromo-6,8-difluoro-2-methylquinoline, which incorporates multiple halogens, this validation process presents unique challenges.
This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of such complex molecules, with a primary focus on the power and precision of High-Resolution Mass Spectrometry (HRMS). We will explore the causality behind experimental choices and present a self-validating protocol designed for confident structural confirmation.
The Decisive Advantage of HRMS for Halogenated Heterocycles
While several techniques contribute to structural elucidation, HRMS is exceptionally well-suited for analyzing compounds like this compound. Its strength lies in two core principles:
-
Accurate Mass Measurement: HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of an ion with extraordinary precision, typically to four or more decimal places.[3][4] This allows for the determination of a unique elemental formula, distinguishing it from other compounds that might have the same nominal mass.[3][5] For drug development, this level of certainty is non-negotiable.
-
Isotopic Pattern Resolution: The high resolving power of these instruments enables the clear visualization of isotopic patterns.[4] This is particularly crucial for halogenated compounds. Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~1:1 ratio).[6][7] The presence of a bromine atom in a molecule therefore results in a characteristic "M" and "M+2" peak cluster of nearly identical intensity, separated by two m/z units.[6][7] Identifying this signature provides definitive evidence for the presence of bromine.
The workflow for validating a synthesized compound is a multi-step process that ensures the final data is reliable and unambiguous.
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A Senior Application Scientist's Guide to Confirming Functionalized Quinoline Structures with 2D NMR
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel functionalized quinolines is a critical step in advancing their projects. Quinolines are a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. However, their often complex substitution patterns can lead to crowded and ambiguous one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectra, making definitive structural assignment challenging.[1][2] This guide provides an in-depth, technically-grounded comparison of two-dimensional (2D) NMR techniques, demonstrating their power in unequivocally elucidating the structure of functionalized quinolines. We will move beyond a simple recitation of techniques and delve into the causality behind experimental choices, providing you with the rationale to confidently apply these methods in your own research.
The Challenge with 1D NMR and the Rationale for 2D Techniques
While 1D ¹H and ¹³C NMR are foundational, they often fall short in fully characterizing substituted quinolines. The aromatic region of the ¹H NMR spectrum, in particular, can become a forest of overlapping multiplets, making it difficult to assign specific protons.[3] Similarly, while ¹³C NMR provides the number of unique carbons, it doesn't inherently reveal their connectivity. This is where 2D NMR becomes indispensable. By spreading the NMR information across two frequency dimensions, we can resolve these overlaps and, more importantly, visualize the connectivity between atoms.[3][4]
The core principle of the 2D NMR experiments discussed here—COSY, HSQC, and HMBC—is to reveal correlations between nuclei, either through chemical bonds (J-coupling) or through space (Nuclear Overhauser Effect, though not the primary focus here).[4][5] This allows us to piece together the molecular puzzle with a high degree of certainty.
A Comparative Look at Key 2D NMR Experiments for Quinoline Elucidation
Let's consider a hypothetical functionalized quinoline to illustrate the power of these techniques: 6-methoxy-4-methyl-2-(propylamino)quinoline . Our goal is to use a suite of 2D NMR experiments to confirm this proposed structure.
| Experiment | Information Gained | Why it's Essential for Quinolines |
| ¹H-¹H COSY | Shows correlations between J-coupled protons (typically 2-3 bonds).[3][6] | Essential for tracing proton-proton spin systems within the quinoline core and the substituents. It helps to identify adjacent protons, even in crowded aromatic regions.[2][3] |
| ¹H-¹³C HSQC | Correlates protons directly to the carbons they are attached to (one-bond correlation).[3][7] | Resolves overlapping proton signals by spreading them out over the much wider ¹³C chemical shift range. It definitively links each proton to its corresponding carbon.[3][6] |
| ¹H-¹³C HMBC | Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[3][7] | This is the key experiment for piecing together the entire molecular skeleton. It connects different spin systems and allows for the unambiguous placement of substituents, especially those without attached protons (quaternary carbons).[3][6] |
Experimental Workflow: From Sample Preparation to Structural Confirmation
The following protocol outlines a robust workflow for acquiring and interpreting 2D NMR data for a functionalized quinoline.
Step 1: Sample Preparation
-
Weighing the Sample: Accurately weigh 10-20 mg of the purified functionalized quinoline.[7]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆).[7]
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.[3][7]
-
Transfer to NMR Tube: Using a pipette with a cotton plug to filter any particulates, transfer the solution to a clean, dry 5 mm NMR tube.[7]
Step 2: Data Acquisition
-
Initial 1D Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra. This is crucial for determining the spectral width for the 2D experiments and for a preliminary assessment of the structure.
-
2D Experiment Setup: Load standard pulse programs for COSY, HSQC, and HMBC experiments.[3] The spectral widths in both dimensions should be set based on the 1D spectra.
-
Acquisition: Run the 2D experiments. The experiment time will vary depending on the sample concentration and the desired resolution.
Step 3: Data Processing and Interpretation
-
Fourier Transform: Apply a 2D Fourier transform to the acquired data.
-
Phasing and Referencing: Phase the spectra and reference the chemical shifts to the residual solvent peak or an internal standard.
-
Analysis: Interpret the cross-peaks in each spectrum to build up the molecular structure.
Visualizing the Logic of Structural Elucidation
The following diagrams illustrate the workflow and the logical connections derived from the 2D NMR data to confirm the structure of our example compound, 6-methoxy-4-methyl-2-(propylamino)quinoline.
Caption: A streamlined workflow for 2D NMR-based structure elucidation.
Caption: Logical flow of data from 2D NMR experiments to the final structure.
Data-Driven Comparison: Expected Correlations for 6-methoxy-4-methyl-2-(propylamino)quinoline
The following tables summarize the expected key correlations that would be observed in the 2D NMR spectra of our model compound, leading to its unambiguous structural assignment.
Table 1: Key COSY Correlations
| Proton 1 | Correlating Proton(s) | Structural Information |
| H-5 | H-7 (meta-coupling) | Confirms the connectivity in the benzene ring of the quinoline. |
| H-7 | H-5, H-8 | Establishes the H-5, H-7, H-8 spin system. |
| H-8 | H-7 | Completes the assignment of the benzene ring protons. |
| Propyl-CH₂ (α) | Propyl-NH, Propyl-CH₂ (β) | Shows connectivity within the propylamino substituent. |
| Propyl-CH₂ (β) | Propyl-CH₂ (α), Propyl-CH₃ (γ) | Confirms the propyl chain. |
Table 2: Key HSQC Correlations
| Proton | Correlating Carbon | Structural Information |
| H-3 | C-3 | Assigns the proton and carbon at the 3-position. |
| H-5 | C-5 | Assigns the proton and carbon at the 5-position. |
| H-7 | C-7 | Assigns the proton and carbon at the 7-position. |
| H-8 | C-8 | Assigns the proton and carbon at the 8-position. |
| 4-CH₃ | C (4-CH₃) | Assigns the methyl group protons and carbon. |
| 6-OCH₃ | C (6-OCH₃) | Assigns the methoxy group protons and carbon. |
| Propyl-CH₂ (α, β), CH₃ (γ) | Corresponding Propyl Carbons | Assigns all carbons in the propyl chain. |
Table 3: Key HMBC Correlations
| Proton | Correlating Carbon(s) (2-3 bonds away) | Structural Information |
| 4-CH₃ | C-3, C-4, C-4a | Crucial for placing the methyl group at C-4. |
| 6-OCH₃ | C-6 | Confirms the position of the methoxy group. |
| Propyl-NH | C-2 | Unambiguously attaches the propylamino group to C-2. |
| H-5 | C-4, C-6, C-8a | Connects the benzene ring to the pyridine ring and confirms substituent positions. |
| H-8 | C-6, C-7, C-8a | Further confirms the structure of the benzene portion of the quinoline core. |
Conclusion
For researchers working with functionalized quinolines, a comprehensive 2D NMR analysis is not a luxury but a necessity for ensuring scientific integrity. While 1D NMR provides a preliminary sketch, the combination of COSY, HSQC, and particularly HMBC, offers a detailed and verifiable blueprint of the molecular structure.[8][9][10] By understanding the "why" behind each experiment and systematically integrating the data, scientists can confidently confirm the structures of their novel compounds, paving the way for further research and development. This guide provides a framework for that systematic approach, empowering you to tackle complex structural challenges with confidence.
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- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
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Beretta, G., Vistoli, G., Caneva, E., Anselmi, C., & Maffei Facino, R. (2009). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. Magnetic Resonance in Chemistry, 47(5), 456-459. [Link]
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Analytical and Bioanalytical Chemistry. (2008). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Anal Bioanal Chem, 391(4), 1229-36. [Link]
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A Senior Application Scientist's Guide to Purity Analysis of Quinoline Compounds: HPLC vs. GC-MS
Introduction: The Imperative of Purity in Quinoline Synthesis
Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] The efficacy and safety of any active pharmaceutical ingredient (API) are inextricably linked to its purity. Uncontrolled impurities, which can arise from starting materials, by-products, intermediates, or degradation, can have unintended pharmacological effects or compromise the stability of the final drug product.[3][4]
Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[5][6] The ICH Q3A guideline, for instance, sets clear thresholds for reporting (≥0.03%), identifying (≥0.05%), and qualifying impurities based on the maximum daily dose, compelling developers to employ robust analytical techniques.[3][5] This guide provides an in-depth comparison of two instrumental techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the critical task of purity analysis of quinoline compounds, grounded in the principles of scientific integrity and field-proven application.
The Decisive Factor: Physicochemical Properties of the Analyte
The choice between HPLC and GC-MS is not a matter of superior versus inferior technology; it is a decision dictated by the fundamental physicochemical properties of the quinoline compound . The primary determinants are volatility and thermal stability .[7][8]
-
High-Performance Liquid Chromatography (HPLC) is the technique of choice for compounds that are non-volatile, polar, or thermally unstable.[7][9] It operates by separating compounds in a liquid phase at or near ambient temperatures, making it exceptionally versatile for a wide array of quinoline derivatives, including salts, polar metabolites, and large molecules.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerhouse for analyzing compounds that are inherently volatile and thermally stable.[1][9] The sample must be vaporized at high temperatures without degradation to be carried by a gas mobile phase through the analytical column.[7] This makes it ideal for certain quinolines but presents a significant challenge for others.
Section 1: High-Performance Liquid Chromatography (HPLC) — The Apex of Versatility
HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is the workhorse for purity analysis in the pharmaceutical industry due to its broad applicability.[10] For quinoline compounds, which often possess basic nitrogen atoms and aromatic rings, RP-HPLC provides excellent separation capabilities.
Causality Behind the Method: Why RP-HPLC Excels
The separation in RP-HPLC is driven by the partitioning of analytes between a non-polar stationary phase (like C18) and a polar mobile phase.[7] Quinolines, being moderately polar aromatic compounds, interact with the C18 stationary phase primarily through hydrophobic interactions. By systematically increasing the organic solvent (e.g., acetonitrile) content in the mobile phase—a technique known as gradient elution—compounds are eluted in order of increasing hydrophobicity, allowing for the separation of the main quinoline peak from more polar or less polar impurities.[10]
Experimental Protocol: Purity of 2-Methyl-8-quinolinecarboxaldehyde via RP-HPLC
This protocol outlines a validated method for determining the purity of a synthesized quinoline derivative.[10]
-
Instrumentation and Materials:
-
HPLC System: A standard system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[11]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[10]
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile (ACN).[11]
-
Diluent: Acetonitrile/Water (50:50 v/v).
Scientist's Note: The addition of 0.1% formic acid is crucial. It acidifies the mobile phase, protonating the basic nitrogen on the quinoline ring. This suppresses silanol interactions with the column, resulting in sharper, more symmetrical peaks and improved reproducibility.[11]
-
-
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the quinoline reference standard into a 10 mL volumetric flask and dissolve in the diluent.[12]
-
Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.[12]
-
Sample Solution (1000 µg/mL): Accurately weigh 10 mg of the synthesized quinoline compound into a 10 mL volumetric flask. Add approximately 7 mL of diluent, sonicate for 15 minutes to ensure complete dissolution, cool to room temperature, and dilute to volume.[12]
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.
Scientist's Note: Filtration is a non-negotiable step. Particulate matter from the sample can irreversibly clog the column frit, leading to high backpressure and poor chromatographic performance.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B (equilibration)[10]
-
-
-
Data Analysis and Purity Calculation:
-
Purity is typically determined using an area percent calculation, assuming all components have a similar response factor at the chosen wavelength.
-
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
For higher accuracy, especially when impurity standards are available, a correction factor can be applied.[3]
-
Visualizing the HPLC Workflow
Caption: Experimental workflow for HPLC purity analysis.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) — Precision for Volatiles
GC-MS offers unparalleled sensitivity and specificity, making it an excellent tool for identifying and quantifying volatile impurities.[1][9] The mass spectrometer acts as a highly specific detector, providing structural information that can tentatively identify unknown impurities based on their fragmentation patterns.[13][14]
The Volatility Hurdle and the Derivatization Solution
The primary limitation of GC for many quinoline derivatives is the requirement of volatility and thermal stability.[7][15] While simple, non-polar quinolines can be analyzed directly[16], those containing polar functional groups like carboxylic acids (-COOH) or hydroxyls (-OH) have low volatility and will not chromatograph well, if at all.[15] To overcome this, a chemical modification step known as derivatization is employed.[17]
Derivatization converts these polar functional groups into less polar, more volatile, and more thermally stable analogues.[17][18] This process is not merely a sample preparation step; it is a chemical reaction designed to make an intractable analyte amenable to GC analysis.
-
Silylation: Replaces active hydrogens (e.g., in -COOH, -OH) with a trimethylsilyl (TMS) group using reagents like BSTFA.[15][17]
-
Esterification: Converts carboxylic acids into their more volatile methyl esters, often using BF3 in methanol.[15]
Experimental Protocol: Purity of Quinoline-2-Carboxylic Acid via GC-MS (with Derivatization)
This protocol details a method for a quinoline derivative that requires derivatization prior to analysis.[15]
-
Instrumentation and Materials:
-
GC-MS System: A Gas Chromatograph equipped with a capillary column and coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[1][16]
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Pyridine or Acetonitrile (anhydrous).
-
-
Sample Preparation and Derivatization (Silylation):
-
Accurately weigh ~1 mg of the dried quinoline-2-carboxylic acid sample into a 2 mL reaction vial.
-
Add 100 µL of an aprotic solvent (e.g., pyridine) to dissolve the sample.
-
Add 100 µL of BSTFA (with 1% TMCS).[15]
-
Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.[15]
-
After cooling to room temperature, the sample can be directly injected into the GC-MS.
Scientist's Note: The choice of derivatization reagent is critical. BSTFA is a powerful silylating agent suitable for carboxylic acids. The 1% TMCS acts as a catalyst to enhance the reaction rate.[15] Anhydrous conditions are essential as the reagents are sensitive to moisture.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[16]
-
Oven Temperature Program:
-
Initial temperature: 90 °C, hold for 2 min
-
Ramp: 20 °C/min to 260 °C
-
Hold at 260 °C for 3 min[16]
-
-
MS Conditions:
-
Ion Source: Electron Impact (EI) at 70 eV
-
Source Temperature: 230 °C
-
Mass Scan Range: 30-200 amu[16]
-
-
-
Data Analysis and Purity Calculation:
-
Identify the peak for the derivatized quinoline compound by its retention time and characteristic mass spectrum.
-
Identify impurity peaks similarly. The MS library can be used to tentatively identify known impurities.
-
Calculate purity using the area percent method from the Total Ion Chromatogram (TIC).
-
Visualizing the GC-MS Workflow
Caption: Experimental workflow for GC-MS purity analysis including derivatization.
Section 3: Head-to-Head Comparison and Decision Logic
The selection of the optimal technique requires a holistic evaluation of the analyte, the required sensitivity, and the analytical goals. The table below provides a direct comparison of key performance parameters.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Scientist's Insight |
| Analyte Suitability | Wide range: non-volatile, polar, thermally labile, high MW compounds.[7][9] | Restricted to volatile and thermally stable compounds.[7][9] | HPLC is the default for unknown or complex quinoline derivatives. GC-MS is a specialist tool. |
| Sample Preparation | Simple: Dissolve, filter. | Can be complex: May require derivatization for polar compounds.[15][19] | The need for derivatization in GC-MS adds time, cost, and potential sources of error. |
| Separation Principle | Based on partitioning between liquid mobile phase and solid stationary phase (polarity).[7] | Based on partitioning between gas mobile phase and liquid stationary phase (volatility/boiling point).[7] | These orthogonal separation mechanisms mean the techniques can be complementary. |
| Detector | Commonly UV-Vis, DAD. Provides quantitative data but limited structural info.[10] | Mass Spectrometer. Provides both quantitative data and rich structural information for identification.[1] | The specificity of MS is a major advantage for identifying unknown impurities. |
| Sensitivity | Typically ppm to ppb range, detector dependent.[9] | Excellent, often low ppb to ppt range.[9] | GC-MS generally offers superior sensitivity for amenable compounds. |
| Method Validation | Well-established protocols for accuracy, precision, linearity etc.[20][21] | Well-established, but validation must also cover the derivatization step. | Both methods can be fully validated according to ICH guidelines.[21][22] |
| Throughput | Moderate; run times are typically 15-30 minutes.[10] | Can be faster for simple mixtures, but derivatization adds significant time.[9] | For direct analysis, GC can be faster. With derivatization, HPLC is often higher throughput. |
Decision Logic: Selecting the Right Tool
To aid researchers in this critical decision, the following logic diagram outlines the thought process for selecting the appropriate technique.
Caption: Decision logic for selecting between HPLC and GC-MS.
Conclusion
In the purity analysis of quinoline compounds, HPLC and GC-MS are not competitors but rather complementary tools in the analytical scientist's arsenal.[8] HPLC stands out for its versatility and applicability to the vast majority of quinoline derivatives without the need for chemical modification, making it the primary choice for routine quality control and stability testing.[7][10]
GC-MS, while more limited by analyte volatility, offers unmatched sensitivity and structural elucidation capabilities.[1][9] For volatile quinolines or when trace impurity identification is paramount, it is an invaluable technique. The necessity of derivatization for polar quinolines is a critical consideration, adding a layer of complexity but extending the reach of GC-MS to otherwise non-volatile compounds.[15]
Ultimately, the most robust approach, particularly in a drug development context, often involves using both techniques. Employing HPLC for accurate quantification of the main component and known impurities, and GC-MS for identifying unknown volatile or semi-volatile impurities, provides a comprehensive and self-validating purity profile that ensures the quality, safety, and regulatory compliance of the final product.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
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European Medicines Agency. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]
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International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
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IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from [Link]
-
Lillo, M., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry. Retrieved from [Link]
-
Lillo, M., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Retrieved from [Link]
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Zhang, L., et al. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Advances in Engineering Technology Research. Retrieved from [Link]
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Journal of Physics: Conference Series. (2021). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Retrieved from [Link]
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Lorenzo-Parodi, N., et al. (2022). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. ResearchGate. Retrieved from [Link]
-
Patsnap. (2024). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Retrieved from [Link]
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Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]
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International Journal of Scientific Research and Engineering Development. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Retrieved from [Link]
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Food Safety Institute. (2024). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]
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Chemistry For Everyone. (2024). What Is Derivatization In GC-MS?. YouTube. Retrieved from [Link]
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Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. Retrieved from [Link]
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IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Retrieved from [Link]
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Ravichandran, V., et al. (2010). Validation of analytical methods - Strategies & importance. ResearchGate. Retrieved from [Link]
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ResearchGate. (2022). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Retrieved from [Link]
-
Polo-Cuadrado, E., et al. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. RSC Advances. Retrieved from [Link]
-
YouTube. (2020). Sample Preparation, Derivatization in Gas Chromatography and Sample Injectors in GC. Retrieved from [Link]=WkQi_SzgD-c)
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A Senior Application Scientist's Guide to Palladium Catalyst Selection for 4-Bromoquinoline Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the functionalization of heterocyclic scaffolds like quinoline is a cornerstone of modern medicinal chemistry. The 4-position of the quinoline ring is a particularly attractive site for modification to modulate biological activity. Palladium-catalyzed cross-coupling reactions stand as the premier method for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position. However, the success of these transformations is critically dependent on the judicious selection of the palladium catalyst system.
This guide provides an in-depth comparison of various palladium catalysts for the efficient coupling of 4-bromoquinoline. We will delve into the nuances of catalyst selection, from traditional workhorses to state-of-the-art precatalysts, supported by mechanistic insights and detailed experimental protocols.
The Challenge of 4-Bromoquinoline Coupling
Quinoline substrates can present unique challenges in cross-coupling reactions. The nitrogen atom can coordinate to the palladium center, potentially inhibiting catalytic activity. Furthermore, the electron-deficient nature of the quinoline ring can influence the rates of key steps in the catalytic cycle, such as oxidative addition. Therefore, a robust catalyst system is required to overcome these hurdles and achieve high yields and reaction efficiency.
A Comparative Analysis of Palladium Catalyst Systems
The choice of palladium catalyst can be broadly categorized into two main groups: traditional, air-sensitive Pd(0) sources complexed with phosphine ligands, and modern, air-stable palladium(II) precatalysts that generate the active Pd(0) species in situ.
Traditional Palladium Catalysts: The Established Workhorses
For decades, catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) have been staples in the synthetic chemist's toolbox.
-
Pd(PPh₃)₄: This air-sensitive catalyst is a source of Pd(0) and is often effective for the coupling of aryl bromides.[1][2][3] However, its performance with challenging substrates like 4-bromoquinoline can be modest, sometimes requiring higher catalyst loadings and elevated temperatures.[2][4]
-
Pd(dppf)Cl₂: This air-stable Pd(II) complex features the chelating dppf ligand.[5] The bidentate nature of the dppf ligand can enhance the stability of the catalytic species and promote reductive elimination, often leading to improved yields compared to monodentate phosphine ligands.[5]
Modern Palladium Precatalysts: The Buchwald-Hartwig Generations
The development of bulky, electron-rich biarylphosphine ligands and their corresponding palladium precatalysts by the Buchwald and Hartwig groups has revolutionized cross-coupling chemistry.[6][7] These "generations" of precatalysts offer improved stability, activity, and substrate scope.[6][7]
-
Second Generation (G2) Precatalysts (e.g., XPhos Pd G2): These precatalysts are air- and moisture-stable and readily form the active Pd(0) species at room temperature with weak bases.[6][7] They have demonstrated remarkable efficiency in a variety of Suzuki-Miyaura couplings.[6]
-
Third and Fourth Generation (G3 and G4) Precatalysts (e.g., XPhos Pd G3, tBuXPhos Pd G3): The G3 and G4 precatalysts offer even greater activity and are soluble in a wider range of organic solvents.[6][7][8] Their design allows for the use of very bulky ligands, which can accelerate the rate-limiting steps of the catalytic cycle and enable challenging couplings at low catalyst loadings.[7][8]
Comparative Data for Suzuki-Miyaura Coupling of 4-Bromoquinoline
To illustrate the differences in catalyst performance, the following table summarizes the expected yields for the Suzuki-Miyaura coupling of 4-bromoquinoline with phenylboronic acid using various palladium catalysts. These values are based on literature reports for similar heteroaromatic bromides and general catalyst performance trends.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Expected Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 65-75 | A reliable but often requires higher temperatures and catalyst loadings.[2][4] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 75-85 | The chelating ligand often improves yields over monodentate phosphines.[5] |
| XPhos Pd G2 | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | Room Temp - 60 | 85-95 | Highly efficient at lower temperatures with reduced catalyst loading.[6][7] |
| XPhos Pd G3 | XPhos | K₃PO₄ | t-BuOH/H₂O | Room Temp - 60 | >95 | Excellent yields under mild conditions, often with very low catalyst loadings. |
| tBuXPhos Pd G3 | tBuXPhos | K₃PO₄ | t-BuOH/H₂O | Room Temp - 60 | >95 | The bulky ligand can be particularly effective for challenging substrates.[8] |
Mechanistic Considerations: Why Catalyst Choice Matters
The efficiency of a palladium-catalyzed cross-coupling reaction is governed by the kinetics of the catalytic cycle, which consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[9][10]
The ligands on the palladium center play a crucial role in modulating the rates of these steps. Bulky, electron-rich phosphine ligands, like those used in the Buchwald-Hartwig precatalysts, facilitate both oxidative addition and reductive elimination, leading to a more efficient catalytic turnover.[7]
Experimental Protocols
The following are representative, detailed protocols for the Suzuki-Miyaura coupling of 4-bromoquinoline with phenylboronic acid using both a traditional and a modern palladium catalyst.
Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
Caption: Experimental workflow for Suzuki-Miyaura coupling using Pd(PPh₃)₄.[11]
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoquinoline (1.0 mmol, 208 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).
-
Add 6 mL of toluene and 2 mL of water.
-
Seal the flask with a septum and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Place the flask in a preheated oil bath at 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-phenylquinoline.
Protocol 2: Suzuki-Miyaura Coupling using XPhos Pd G3
Caption: Experimental workflow for Suzuki-Miyaura coupling using XPhos Pd G3.
Step-by-Step Methodology:
-
To a vial equipped with a magnetic stir bar, add 4-bromoquinoline (1.0 mmol, 208 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (2.0 mmol, 424 mg).
-
Add XPhos Pd G3 (0.01 mmol, 9.5 mg).
-
Add 4 mL of t-butanol and 2 mL of water.
-
Seal the vial with a cap and stir vigorously at room temperature for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).
-
Transfer to a separatory funnel and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-phenylquinoline.
Conclusion and Recommendations
For the efficient cross-coupling of 4-bromoquinoline, modern palladium precatalysts, particularly the third and fourth generation Buchwald-Hartwig systems, offer significant advantages over traditional catalysts. They enable reactions to proceed under milder conditions, often at room temperature, with lower catalyst loadings and shorter reaction times, leading to higher yields and a more sustainable process.
While traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ can be effective, they typically require more forcing conditions. For routine and high-throughput applications in drug discovery and development, the investment in advanced precatalysts is often justified by the improved efficiency, reliability, and broader substrate scope they provide.
References
-
Abe, H., Kamimura, M., Komatsu, Y., & Horino, Y. (2015). Palladium-mediated intramolecular biaryl coupling reaction: Convenient preparation of furoquinolinone derivatives. Heterocycles, 90(2), 1332-1342. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Quality Palladium Catalysts: Reliable Supplier for Advanced Cross-Coupling Reactions. Retrieved from [Link]
-
Wikipedia. (2024, January 8). Suzuki reaction. In Wikipedia. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Khan, I., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 24(18), 3352. [Link]
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Ali, A., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(22), 4068. [Link]
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A Senior Application Scientist's Guide to Assessing the Biological Activity of Novel Quinoline Derivatives
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its consistent presence in compounds with a vast array of biological activities.[1][2] From the historical success of quinine in treating malaria to modern applications in oncology, the versatility of the quinoline ring system allows for extensive chemical modifications, yielding derivatives with potent and selective therapeutic properties.[3][4] This guide provides an in-depth comparison of the biological activities of novel quinoline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to support researchers in this dynamic field.
Part 1: Anticancer Activity of Quinoline Derivatives
Quinoline derivatives have emerged as significant candidates in the search for new anticancer agents, demonstrating the ability to interfere with cancer progression through various mechanisms.[5][6] These include the induction of apoptosis, modulation of the cell cycle, and disruption of crucial signaling pathways that govern tumor growth.[5][7]
Key Mechanisms of Anticancer Action
The efficacy of quinoline derivatives in oncology often stems from their ability to target specific cellular machinery essential for cancer cell survival and proliferation. Understanding these mechanisms is crucial for rational drug design and development.
-
Topoisomerase Inhibition: Many quinoline-based compounds function by inhibiting topoisomerase I or II, enzymes critical for relieving torsional stress in DNA during replication and transcription.[5][8] By stabilizing the enzyme-DNA complex, these inhibitors lead to DNA strand breaks and ultimately trigger apoptosis.[9][10] This mechanism is shared by established chemotherapeutics like irinotecan, which contains a quinoline core.[11]
-
Tubulin Polymerization Inhibition: The microtubule network is a vital component of the cellular cytoskeleton, playing a key role in cell division. Several quinoline derivatives exert their anticancer effects by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][13][14][15] This mode of action places them in the same class as well-known agents like colchicine and the vinca alkaloids.
-
Kinase Inhibition: Protein kinases are pivotal in cell signaling pathways that regulate cell growth, differentiation, and survival. Aberrant kinase activity is a hallmark of many cancers. Quinoline derivatives have been successfully designed as potent inhibitors of various kinases, including tyrosine kinases (e.g., EGFR, VEGFR) and serine/threonine kinases (e.g., Pim-1, Aurora kinases), thereby blocking the oncogenic signals that drive tumor growth.[7][16][17][18][19] Several FDA-approved kinase inhibitors, such as bosutinib and lenvatinib, are based on the quinoline scaffold.[19]
Experimental Workflow: Assessing Cytotoxicity via MTT Assay
The initial step in evaluating a novel compound's anticancer potential is to determine its cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[1][20] It measures the metabolic activity of cells, which serves as an indicator of cell viability.[21]
Detailed Protocol: MTT Assay [21][22]
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include wells for vehicle control (e.g., 0.1% DMSO) and a blank (medium only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.[23]
-
-
Cell Treatment:
-
Prepare a stock solution of the novel quinoline derivative in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding drug dilutions.
-
Incubate the plate for a specified period (typically 48 to 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Following the treatment period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2 to 4 hours at 37°C, protected from light. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis. A lower IC₅₀ value indicates greater potency.[1]
-
Comparative Data: Anticancer Activity
The following table summarizes the cytotoxic activity of representative novel quinoline derivatives against various human cancer cell lines.
| Compound Class | Target Cancer Cell Line | Mechanism of Action | IC₅₀ (µM) | Reference Drug (IC₅₀, µM) |
| Indeno[1,2-c]quinoline [9] | A549 (Lung) | Topoisomerase I/II Inhibitor | 0.89 | Doxorubicin (4.17)[11] |
| Quinoline-Chalcone Hybrid [24] | HCT-116 (Colon) | Tubulin Polymerization Inhibitor | Potent | 5-Fluorouracil (Standard) |
| Pyrazolo[4,3-f]quinoline [10] | NUGC-3 (Gastric) | Topoisomerase IIα Inhibitor | < 8.0 | Etoposide (Standard) |
| 8-Hydroxyquinoline-5-sulfonamide [25] | C-32 (Melanoma) | Apoptosis Induction | Potent | Cisplatin (Standard) |
| 2,4-Disubstituted Quinoline [8] | HCT116 (Colon) | Antiproliferative | Good | Doxorubicin (Standard) |
Part 2: Antimicrobial Activity of Quinoline Derivatives
The quinoline scaffold is the foundation of the highly successful quinolone class of antibiotics (e.g., Ciprofloxacin).[26] Research into novel derivatives continues to be a crucial strategy in combating the global threat of antimicrobial resistance.[27] These compounds exhibit activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[28]
Key Mechanisms of Antimicrobial Action
The antibacterial efficacy of quinoline derivatives is primarily due to their ability to inhibit essential bacterial enzymes involved in DNA synthesis and maintenance.
-
Inhibition of DNA Gyrase and Topoisomerase IV: The primary targets for most antibacterial quinolones are two bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[29] DNA gyrase introduces negative supercoils into bacterial DNA, a process necessary for DNA replication. Topoisomerase IV is crucial for decatenating replicated chromosomes, allowing for segregation into daughter cells. Inhibition of these enzymes leads to a rapid halt in DNA synthesis and bacterial cell death.[29][30]
-
Disruption of Membrane Integrity: Some quinoline derivatives possess a hydrophobic and aromatic character that allows them to interact with and disrupt microbial cell membranes. This can compromise membrane integrity and permeability, leading to cell lysis.[30]
Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for quantitatively measuring the in vitro susceptibility of microorganisms to an antimicrobial agent.[31][32] The result is reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that completely inhibits the visible growth of the microorganism.[33][34]
Detailed Protocol: Broth Microdilution Assay [32][34][35]
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the quinoline derivative in a suitable solvent.
-
In a sterile 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.
-
Add 100 µL of the stock drug solution (at 2x the highest desired concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (broth only), and well 12 as the sterility control.
-
-
Preparation of Inoculum:
-
Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).
-
The final volume in each test well is now 100 µL.
-
Seal the plate and incubate at 37°C for 16-20 hours in ambient air.
-
-
Interpretation:
-
After incubation, visually inspect the wells for turbidity. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the first clear well in the dilution series).[33]
-
Comparative Data: Antimicrobial Activity
The following table summarizes the MIC values of various quinoline derivatives against common bacterial pathogens.
| Compound Class | Target Microorganism | Mechanism of Action | MIC (µM) | Reference Drug (MIC, µM) |
| 2-sulfoether-4-quinolone [27] | Staphylococcus aureus | Antibacterial | 0.8 | Gentamicin (Standard) |
| Facilely Accessible Quinoline [36] | Clostridioides difficile | Antibacterial | 1.0 µg/mL | Vancomycin (0.5 µg/mL) |
| Quinoline-Quinolone Hybrid (5d) [28] | Escherichia coli | LptA & Topoisomerase IV Inhibitor | 0.125-8 µg/mL | Ciprofloxacin (Standard) |
| Quinoline-Thiazole Hybrid [26] | Fungal Strains | Lanosterol 14α-demethylase Inhibitor | Potent | Fluconazole (Standard) |
| 8-Hydroxyquinoline-5-sulfonamide (3c) [25] | MRSA | Antibacterial | Potent | Oxacillin (Standard) |
Part 3: Anti-inflammatory Activity of Quinoline Derivatives
Chronic inflammation is an underlying factor in numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. Quinoline derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways.[2][3][37]
Key Mechanisms of Anti-inflammatory Action
-
Inhibition of Pro-inflammatory Mediators: A primary mechanism of action is the suppression of pro-inflammatory mediators. For example, some derivatives can inhibit the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β in macrophages stimulated by lipopolysaccharide (LPS).[37]
-
Enzyme Inhibition: Certain quinoline compounds can inhibit enzymes that are central to the inflammatory response, such as cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.
-
Topoisomerase I Inhibition: In the context of inflammatory skin diseases like psoriasis, quinoline derivatives that inhibit Topoisomerase I have been shown to ameliorate inflammation by suppressing the expression of key inflammatory cytokines in skin cells.[37]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
A standard in vitro method to screen for anti-inflammatory activity is to measure the ability of a compound to inhibit LPS-induced NO production in a macrophage cell line, such as RAW 264.7. The amount of nitrite, a stable metabolite of NO, is quantified using the Griess reagent.
Detailed Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the novel quinoline derivatives for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Determine the percentage of NO inhibition for each compound concentration relative to the LPS-only control and calculate the IC₅₀ value.
-
Crucial Step: Perform a parallel MTT assay on the treated cells to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.
-
Comparative Data: Anti-inflammatory Activity
| Compound Class | Assay | IC₅₀ (µM) | Reference Drug |
| Topo I Inhibiting Quinoline (5i) [37] | Inhibition of inflammatory cytokines in HaCaT cells | Potent | Dexamethasone |
| General Quinoline Derivative [2] | Anti-inflammatory activity | Varies | Indomethacin |
| Quinoline-Chalcone Hybrid [2] | Anti-inflammatory activity | Varies | Indomethacin |
Conclusion
The quinoline scaffold remains an exceptionally fruitful starting point for the development of novel therapeutics. This guide highlights the multifaceted biological activities of its derivatives, with significant potential in anticancer, antimicrobial, and anti-inflammatory applications. The provided experimental frameworks—the MTT assay for cytotoxicity, the broth microdilution method for antimicrobial susceptibility, and the Griess assay for anti-inflammatory screening—represent validated, foundational protocols for the initial assessment of new chemical entities. By understanding the underlying mechanisms of action and employing robust, standardized assays, researchers can effectively compare novel derivatives to existing alternatives, paving the way for the development of next-generation therapies.
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A Researcher's Comparative Guide to In Vitro Assays for Novel 4-Bromo-6,8-difluoro-2-methylquinoline Derivatives
The quinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds. The specific scaffold, 4-Bromo-6,8-difluoro-2-methylquinoline, offers a unique starting point for synthesizing novel derivatives with potential therapeutic applications. The strategic placement of fluoro groups can enhance metabolic stability and binding affinity, while the bromo substituent provides a versatile handle for further chemical modifications. This guide provides a comparative overview of essential in vitro assays to characterize the biological activity of compounds synthesized from this promising scaffold, with a focus on anticancer, antimicrobial, and anti-inflammatory applications.
Section 1: Anticancer Activity Evaluation
A primary focus for novel quinoline derivatives is their potential as anticancer agents.[1][2] A well-rounded in vitro evaluation should begin with assessing general cytotoxicity and then delve into more specific mechanisms of action.
Cytotoxicity Assays: A Comparative Overview
The initial step in screening for anticancer potential is to determine a compound's cytotoxicity against various cancer cell lines. This provides a broad understanding of its potency and selectivity.
Commonly Used Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell metabolic activity, which is an indicator of cell viability.[3][4] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[4]
-
WST-1 (Water Soluble Tetrazolium Salt) Assay: Similar to the MTT assay, the WST-1 assay measures mitochondrial dehydrogenase activity. However, the resulting formazan is water-soluble, simplifying the protocol by eliminating the need for a solubilization step.[5] This assay is generally considered more sensitive than the MTT assay.[5]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: This assay also produces a water-soluble formazan product. The reduction of XTT occurs at the cell surface, making it suitable for assessing cell viability without the need for cell lysis.
| Assay | Principle | Advantages | Disadvantages |
| MTT | Mitochondrial dehydrogenase activity reduces MTT to insoluble formazan.[4] | Cost-effective, well-established.[3] | Requires a solubilization step, potential for interference from reducing agents. |
| WST-1 | Mitochondrial dehydrogenase activity reduces WST-1 to soluble formazan.[5] | One-step procedure, higher sensitivity than MTT.[5] | Can be affected by changes in cellular redox state. |
| XTT | Reduction of XTT to soluble formazan at the cell surface. | No cell lysis required, suitable for continuous monitoring. | Less sensitive than WST-1. |
Experimental Protocol: MTT Assay [6]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized quinoline derivatives and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Topoisomerase Inhibition Assays
Many quinolone-based compounds exert their anticancer effects by targeting topoisomerases, enzymes crucial for DNA replication and repair.[7]
Key Assays:
-
DNA Relaxation Assay (Topoisomerase I): This assay measures the ability of topoisomerase I to relax supercoiled DNA.[8] Inhibitors will prevent this relaxation.
-
kDNA Decatenation Assay (Topoisomerase II): This assay assesses the ability of topoisomerase II to separate interlocked kinetoplast DNA (kDNA) circles.[9] Inhibitors will prevent the release of individual minicircles.[10]
Experimental Workflow: Topoisomerase II kDNA Decatenation Assay [9][10]
Caption: Workflow for the Broth Microdilution MIC Assay.
DNA Gyrase and Topoisomerase IV Inhibition Assays
Bacterial DNA gyrase and topoisomerase IV are well-established targets for quinolone antibiotics. [11][12][13] Key Assays:
-
DNA Supercoiling Assay (DNA Gyrase): This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA. [12][14][15]* DNA Decatenation Assay (Topoisomerase IV): Similar to the eukaryotic topoisomerase II assay, this measures the enzyme's ability to separate catenated DNA circles. [11][12]
Section 3: Anti-inflammatory Activity Evaluation
Inflammation is a key pathological process in many diseases, and some quinoline derivatives have shown anti-inflammatory properties.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays
COX and LOX are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively. [16][17][18]
-
COX Inhibition Assay: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 isoforms. [17][19]Selective inhibition of COX-2 is often a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects. [20]* LOX Inhibition Assay: This assay measures the inhibition of 5-lipoxygenase (5-LOX), which is involved in the synthesis of pro-inflammatory leukotrienes. [16][20] Experimental Protocol: COX Inhibitor Screening Assay [17][20]
-
Enzyme Preparation: Prepare human recombinant COX-1 and COX-2 enzymes.
-
Reaction Mixture: In a microplate, combine the enzyme, a heme cofactor, and the test compound in a suitable buffer.
-
Initiation: Start the reaction by adding arachidonic acid, the substrate for COX.
-
Incubation: Incubate the plate at room temperature for a specified time.
-
Detection: Measure the production of prostaglandin PGG2, typically using a colorimetric or fluorometric method.
Conclusion
The this compound scaffold holds significant promise for the development of new therapeutic agents. A systematic and comparative approach to in vitro testing is crucial for elucidating the biological activities of its derivatives. By employing a strategic combination of the assays outlined in this guide, researchers can efficiently identify and characterize promising lead compounds for further development in the fields of oncology, infectious diseases, and inflammatory disorders.
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In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. Available from: [Link]
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A Researcher's Guide to Ligand Selection in Buchwald-Hartwig Amination: A Comparative Analysis
The Buchwald-Hartwig amination has emerged as an indispensable tool in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, natural products, and advanced materials.[2] The success of this transformation is critically dependent on the choice of the ancillary ligand, which modulates the reactivity, stability, and selectivity of the palladium catalyst.[3][4] This guide provides a comparative analysis of different classes of ligands, supported by experimental data, to assist researchers in navigating the nuanced landscape of ligand selection for optimal performance in Buchwald-Hartwig amination.
The Pivotal Role of Ligands in the Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6] The ligand, typically a phosphine, plays a crucial role in each of these elementary steps. Electron-rich and sterically hindered ligands are generally preferred as they stabilize the palladium(0) active species, promote the rate-limiting oxidative addition of the aryl halide, and facilitate the final reductive elimination to furnish the desired C-N bond.[3][7] The evolution of ligand design has led to several "generations" of catalysts, each expanding the reaction's scope to include more challenging substrates and milder reaction conditions.[2]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Generations of Phosphine Ligands: A Performance Comparison
The development of phosphine ligands for the Buchwald-Hartwig amination can be broadly categorized into distinct generations, each offering significant improvements in catalytic activity and substrate scope.
First-Generation Ligands: The Foundation
The initial breakthroughs in this field utilized simple, commercially available triarylphosphine ligands such as P(o-tolyl)₃.[2] While groundbreaking, these first-generation catalysts were generally limited to the coupling of secondary amines with electron-rich aryl bromides and required harsh reaction conditions. The coupling of primary amines was often inefficient due to competing hydrodehalogenation of the aryl halide.
Bidentate Phosphine Ligands: Expanding the Scope
The introduction of bidentate phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPPF (1,1'-bis(diphenylphosphino)ferrocene), marked a significant advancement. These ligands provided more stable palladium complexes, which expanded the substrate scope to include primary amines and aryl iodides and triflates. The chelating nature of these ligands is believed to prevent the formation of inactive palladium dimers, thereby accelerating the reaction.
Another noteworthy bidentate ligand is Xantphos, which possesses a large natural bite angle. This geometric constraint can influence the geometry of the palladium center, often promoting the desired reductive elimination step.
Sterically Hindered Biaryl Phosphine Ligands: The Modern Workhorses
The development of bulky and electron-rich monophosphine biaryl ligands by the research groups of Stephen Buchwald and John Hartwig ushered in the modern era of Buchwald-Hartwig amination.[8] These ligands, often referred to as Buchwald ligands, have dramatically expanded the reaction's utility, enabling the coupling of a vast array of amines and aryl (pseudo)halides, including challenging substrates like aryl chlorides, under mild conditions.[8]
The enhanced reactivity of catalysts derived from these ligands is attributed to their steric bulk, which favors the formation of highly reactive, monoligated palladium(0) species (L-Pd(0)) throughout the catalytic cycle.[3] This steric hindrance also accelerates the rate of reductive elimination relative to competing side reactions like β-hydride elimination.
Prominent examples of this class include:
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Known for its high activity and broad applicability, particularly for the coupling of secondary amines with aryl chlorides.[2]
-
BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl): A highly active and versatile ligand that often excels in challenging aminations.[5][9]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A widely used, robust ligand with a broad substrate scope.[10]
Caption: Structures of commonly used ligands in Buchwald-Hartwig amination.
Ferrocene-Based Ligands: A Class of Their Own
Ferrocene-based diphosphine ligands, such as the Josiphos family, represent another important class of ligands for Buchwald-Hartwig amination.[11] These ligands combine the features of both bidentate and sterically hindered ligands, often exhibiting high catalytic activity and broad substrate scope.[12] A notable achievement using a Josiphos-type ligand was the development of a catalyst system for the direct coupling of ammonia, a notoriously challenging substrate.[12]
Comparative Efficacy: A Data-Driven Perspective
The choice of ligand can have a dramatic impact on the outcome of a Buchwald-Hartwig amination. The following table summarizes the performance of selected ligands in the amination of 2-chloropyridine with morpholine, a common transformation in medicinal chemistry.[13]
| Ligand | Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |
| RuPhos | 1.0 | NaOtBu | 100 | 2 | 95 |
| BrettPhos | 1.0 | NaOtBu | 100 | 2 | 92 |
| Xantphos | 2.0 | Cs₂CO₃ | 110 | 18 | 75 |
| Josiphos-type | 1.5 | K₃PO₄ | 100 | 16 | 88 |
Data compiled from various sources for illustrative purposes. Conditions may vary between studies.
This data highlights the superior performance of the sterically hindered biaryl phosphine ligands (RuPhos and BrettPhos) for this specific transformation, affording high yields in shorter reaction times and at lower catalyst loadings compared to the bidentate Xantphos ligand. The Josiphos-type ligand also demonstrates good efficacy.
Furthermore, the turnover number (TON), which measures the number of moles of product formed per mole of catalyst, is a critical metric for evaluating catalyst efficiency. While direct comparative TON data for Buchwald-Hartwig amination is not always available in a standardized format, studies on related cross-coupling reactions can provide valuable insights. For instance, in Suzuki-Miyaura coupling, RuPhos has demonstrated significantly higher TONs compared to XPhos and SPhos, indicating its superior catalytic productivity.[10] This high efficiency often translates to Buchwald-Hartwig amination as well.
Experimental Protocol: A Practical Guide
The following is a representative protocol for the Buchwald-Hartwig amination of an aryl chloride with a secondary amine using a sterically hindered biaryl phosphine ligand.
Caption: A generalized experimental workflow for Buchwald-Hartwig amination.
Detailed Step-by-Step Methodology:
This protocol is adapted from a procedure utilizing XPhos for the coupling of 4-chlorotoluene and morpholine.
-
Reaction Setup: To a dry, two-necked flask equipped with a magnetic stir bar and a condenser, add the palladium precatalyst (e.g., Pd(dba)₂; 1.5 mol%), the phosphine ligand (e.g., XPhos; 3.0 mol%), and the base (e.g., sodium tert-butoxide; 2.0 equiv.).
-
Rationale: The use of a precatalyst and ligand in slight excess ensures the efficient generation of the active Pd(0) species. Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in these reactions.
-
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Rationale: The Pd(0) catalytic species is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation.
-
-
Solvent Addition: Add anhydrous toluene (or another suitable aprotic solvent such as dioxane or THF) via syringe. Stir the mixture at room temperature for 5-10 minutes.
-
Rationale: Anhydrous solvents are crucial to prevent quenching of the strong base and potential side reactions. The pre-stirring allows for the formation of the active catalyst.
-
-
Reagent Addition: Add the aryl chloride (1.0 equiv.) and the amine (1.5 equiv.) to the reaction mixture.
-
Rationale: A slight excess of the amine is often used to ensure complete consumption of the limiting aryl halide.
-
-
Reaction: Heat the reaction mixture to reflux (or the desired temperature) and stir for the required time (e.g., 6 hours). Monitor the reaction progress by an appropriate analytical technique (TLC, GC, or LC-MS).
-
Rationale: Heating is often necessary to overcome the activation energy for the oxidative addition of the less reactive aryl chloride.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Rationale: Quenching with water neutralizes the excess base and facilitates the separation of the product.
-
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Rationale: Standard work-up and purification procedures are employed to isolate the desired arylamine product.
-
Conclusion
The judicious selection of the ligand is paramount to the success of the Buchwald-Hartwig amination. While first-generation and bidentate ligands laid the groundwork for this powerful transformation, the advent of sterically hindered biaryl phosphine ligands has revolutionized the field, enabling the synthesis of a vast array of arylamines with unprecedented efficiency and scope. For most applications, particularly those involving challenging substrates like aryl chlorides or sterically demanding coupling partners, the use of a modern biaryl phosphine ligand such as RuPhos, BrettPhos, or XPhos is recommended. However, for specific applications, other ligand classes like Josiphos-type ligands may offer unique advantages. By understanding the principles of ligand design and consulting the extensive body of literature, researchers can confidently select the optimal ligand to achieve their synthetic goals.
References
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-
Buchwald–Hartwig amination - Wikipedia. [Link]
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cost-benefit analysis of using bromo vs. chloroquinoline starting materials
An In-Depth Guide to Starting Material Selection: A Cost-Benefit Analysis of Bromoquinoline vs. Chloroquinoline in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is a critical decision that profoundly impacts project timelines, costs, and overall success. The quinoline scaffold, a privileged structure in medicinal chemistry, is a core component of numerous therapeutic agents, including anticancer and antimalarial drugs.[1][2] Functionalization of this scaffold, often accomplished through palladium-catalyzed cross-coupling reactions, relies on haloquinoline intermediates.[1][3]
This guide provides a comprehensive cost-benefit analysis of two of the most common starting materials: bromoquinolines and chloroquinolines. We will delve into the fundamental principles governing their reactivity, compare their performance in key synthetic transformations, and offer practical guidance to inform your selection process. The choice between a bromo- or chloro-substituent is not merely a matter of swapping one halogen for another; it is a strategic decision with significant implications for reaction conditions, catalyst selection, and economic feasibility.
The Fundamental Divide: Reactivity from First Principles
The generally accepted trend in the reactivity of haloarenes in palladium-catalyzed cross-coupling reactions follows the order of bond dissociation energy: I > Br > Cl > F.[4][5] This principle is the cornerstone of understanding the differing performance of bromo- and chloroquinolines.
-
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[6] Consequently, less energy is required to cleave the C-Br bond during the initial, and often rate-determining, step of the catalytic cycle.
-
Oxidative Addition Kinetics: This crucial step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. The rate of oxidative addition is significantly faster for aryl bromides than for aryl chlorides due to the lower BDE of the C-Br bond.[6] This translates to milder reaction conditions, shorter reaction times, and often, a greater tolerance for sensitive functional groups.
Cost and Availability: The Economic Equation
While bromoquinolines offer superior reactivity, chloroquinolines present a compelling economic advantage. Aryl chlorides are typically less expensive and are often derived from more readily available industrial feedstocks. This cost difference becomes a primary driver in process development and large-scale manufacturing, where even small savings per gram are magnified.
| Starting Material | Relative Cost | General Availability | Key Consideration |
| Bromoquinolines | Higher | Generally good from specialty chemical suppliers[7][8][9] | Preferred for initial discovery, complex syntheses, and when mild conditions are paramount. |
| Chloroquinolines | Lower | Widely available, often as bulk commodities[10] | Ideal for large-scale synthesis where process optimization can overcome lower reactivity. |
Note: Relative cost is a general trend and can vary based on the specific isomer and supplier.
Performance in Key Cross-Coupling Reactions
The theoretical reactivity difference between bromo- and chloroquinolines is borne out in their performance in widely used synthetic transformations.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds. Here, the choice of halide has a direct impact on catalyst selection and reaction conditions.
-
Bromoquinolines: These substrates are highly reliable partners in Suzuki couplings. They react efficiently with a wide range of boronic acids and esters using standard palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ under relatively mild conditions.[11][12]
-
Chloroquinolines: As less reactive substrates, chloroquinolines often require more sophisticated and highly active catalyst systems to achieve good yields.[13] The development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbene (NHC) ligands has been instrumental in making these couplings feasible and efficient.[6][14]
Table 1: Comparative Conditions for Suzuki-Miyaura Coupling
| Substrate Type | Typical Catalyst/Ligand | Typical Base | Temperature (°C) | Typical Yields | Reference |
| Bromoquinoline | Pd(PPh₃)₄ or Pd(OAc)₂/XPhos | K₂CO₃, K₃PO₄ | 80 - 110 | Good to Excellent | [15][16] |
| Chloroquinoline | Pd₂(dba)₃ / XPhos or SPhos | K₃PO₄, Cs₂CO₃ | 100 - 120 | Moderate to Good | [13][14] |
Buchwald-Hartwig Amination (C-N Bond Formation)
The formation of C-N bonds via Buchwald-Hartwig amination is another area where the reactivity hierarchy is clear.
-
Bromoquinolines: Generally serve as excellent electrophiles, coupling with a diverse range of amines under conditions facilitated by various palladium/phosphine ligand combinations.[1][16]
-
Chloroquinolines: Coupling with amines is more challenging and necessitates the use of highly active catalyst systems, often the same bulky monophosphine ligands that are effective for Suzuki couplings of aryl chlorides.[14]
A compelling demonstration of this reactivity difference is seen in molecules containing both bromo- and chloro-substituents. Studies on 6-bromo-2-chloroquinoline show that selective Buchwald-Hartwig amination at the more reactive C-Br position can be achieved while leaving the C-Cl bond intact.[17][18] This provides direct experimental validation of the C-Br bond's greater susceptibility to oxidative addition.
Table 2: Comparative Data for Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst / Ligand | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromoquinoline | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 100 | 12 | 92 | [1] |
| 3-Bromoquinoline | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 110 | 18 | 85 | [1] |
| 6-Chloroquinoline | Various Amines | Pd(OAc)₂ / Bulky Ligands | K₃PO₄ | >100 | 12-24 | Variable | [13][14] |
Experimental Workflow & Protocols
To ensure reproducibility, detailed methodologies are essential. Below is a representative protocol for a Suzuki-Miyaura coupling reaction, a common application for these starting materials.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Bromoquinoline
This protocol is adapted from established literature and serves as a starting point for optimization.[11][12]
Materials:
-
3-Bromoquinoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ (2.5 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-bromoquinoline, the arylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄.
-
Solvent Addition: Inject the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-16 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion: Making the Strategic Choice
The decision between using a bromo- or chloroquinoline starting material is a classic trade-off between reactivity and cost.[6]
Choose Bromoquinoline when:
-
Working in early-stage discovery where speed and reliability are prioritized over cost.
-
The synthesis involves sensitive functional groups that may not tolerate the harsher conditions required for chloro-analogs.
-
A specific isomer is readily available as a bromide but not a chloride.
Choose Chloroquinoline when:
-
Cost is a primary driver, particularly for scale-up and manufacturing.
-
The synthetic route can accommodate the potentially more forceful conditions required for activation.
-
Access to modern, highly active palladium catalyst systems is available to ensure efficient coupling.
Ultimately, the continuous evolution of catalyst technology is closing the reactivity gap, making chloroquinolines increasingly viable substrates for a wide range of transformations.[6] However, for versatility and ease of use in a research setting, bromoquinolines remain the more reactive and often more dependable choice. A careful evaluation of the project's specific goals—be it rapid library synthesis or cost-effective bulk production—will guide the discerning scientist to the optimal starting material.
References
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- BenchChem. (2025). Effect of base and solvent on Suzuki coupling with bromoquinolines.
- BenchChem. (2025). Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions.
- BenchChem. (2025). The Versatility of 3-Bromoquinoline: A Keystone Building Block in Organic Synthesis.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline.
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline.
-
Abell, A. D., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link]
-
PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. J Org Chem, 73(22), 8880-92. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 5-Bromoquinoline in Modern Pharmaceutical Synthesis.
- ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF.
- BenchChem. (2025).
- Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
- Nolan, S. P., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- Metoree. (2025). 4 Chloroquine Manufacturers in 2025.
- Wikipedia. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromoquinoline (CAS 4964-71-0)
- ResearchGate. (2025). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF.
- Chem-Impex. (n.d.). 3-Bromoquinoline.
- ACS Publications. (n.d.).
- Fisher Scientific. (n.d.). 3-Bromoquinoline, 98% 25 g | Buy Online | Thermo Scientific Chemicals.
- ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- Sigma-Aldrich. (n.d.). 8-bromo-2-chloroquinoline price.
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- Taylor & Francis Online. (n.d.).
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- MDPI. (n.d.).
- Gpatindia. (2020). CHLOROQUINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
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- PMC - NIH. (n.d.).
- PMC. (2024).
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- Sigma-Aldrich. (n.d.). 8-bromo-2-chloroquinoline price.
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- NIH. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
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- CP Lab Safety. (n.d.). 3-bromo-2-chloroquinoline, min 97%, 1 gram.
- MDPI. (n.d.). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.
- MDPI. (n.d.). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.
- MDPI. (2021). Mpro-SARS-CoV-2 Inhibitors and Various Chemical Reactivity of 1-Bromo- and 1-Chloro-4-vinylbenzene in [3 + 2] Cycloaddition Reactions.
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Safety Operating Guide
Navigating the Disposal of 4-Bromo-6,8-difluoro-2-methylquinoline: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the synthesis and application of novel compounds are at the forefront of innovation. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship, particularly in the handling and disposal of specialized chemical reagents. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Bromo-6,8-difluoro-2-methylquinoline (CAS No. 1189106-86-2), a halogenated quinoline derivative. Our objective is to furnish you with the necessary information to manage this compound safely, from the point of use to its final disposition, thereby fostering a culture of safety and regulatory compliance within your laboratory.
Understanding the Hazard Profile
Before any handling or disposal procedures are initiated, a thorough understanding of the compound's hazard profile is paramount. This compound is classified as a substance that is harmful if swallowed and can cause serious eye damage. Its halogenated aromatic structure necessitates careful handling to avoid personal exposure and environmental contamination.
Key Safety Information:
-
Signal Word: Danger
-
Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage)
-
Precautionary Statements: P280 (Wear protective gloves/ eye protection/ face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)
Due to its chemical nature as a brominated aromatic compound, it is prudent to treat it as a potential environmental hazard. Halogenated organic compounds can be persistent in the environment and may exhibit toxicity.[1][2]
Chemical and Physical Properties
A clear understanding of the compound's properties is essential for safe handling and in the event of a spill.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrF₂N | [3][4] |
| Molecular Weight | 258.06 g/mol | [3] |
| Appearance | Solid | [5] |
| CAS Number | 1189106-86-2 | [3][4] |
Immediate Safety and Handling Protocols
Prior to working with this compound, ensure that all necessary personal protective equipment (PPE) is readily available and in good condition.
Step-by-Step Handling Procedure:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6][7]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.[6][7][8]
Spill Management and Emergency Procedures
In the event of a spill, a swift and appropriate response is critical to mitigate exposure and prevent environmental contamination.
Accidental Release Measures: [6][7]
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Containment: For solid spills, sweep up the material carefully to avoid creating dust.[6] For solutions, contain the spill using an inert absorbent material like sand, earth, or vermiculite.[7]
-
Collection: Collect the spilled material and any contaminated absorbents into a clearly labeled, sealable container for hazardous waste disposal.[7]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), collecting all cleaning materials as hazardous waste.[1]
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.[1]
Comprehensive Disposal Workflow
The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste. As a halogenated organic compound, it requires specific disposal pathways.[10][11]
Disposal Decision Tree
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Figure 1. Decision workflow for the segregation and disposal of this compound waste streams.
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Do not mix halogenated waste with non-halogenated waste streams.[11][12] This is crucial as co-mingling can significantly increase disposal costs and complicate the disposal process.[11]
-
Collect solid waste, including residual compound and contaminated items (e.g., weigh boats, filter paper), in a designated container for "Halogenated Organic Solid Waste."[1]
-
Collect liquid waste, such as solutions containing the compound, in a separate, compatible container labeled "Halogenated Organic Liquid Waste."[10]
-
-
Container Management:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.[9]
-
Keep waste containers securely sealed when not in use to prevent the release of vapors.[7][10]
-
Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[9]
-
-
Labeling:
-
Clearly label all waste containers with the full chemical name: "this compound" and the words "Hazardous Waste."[10]
-
Indicate the primary hazards (e.g., Toxic, Irritant).
-
Follow your institution's specific labeling requirements, which may include the date of accumulation and the responsible researcher's name.
-
-
Final Disposition:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][6]
-
The primary method for the disposal of halogenated organic compounds is typically high-temperature incineration at a licensed facility to ensure complete destruction.[6][13]
-
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
-
ChemSynthesis. (2025, May 20). 4-bromo-6,8-difluoroquinoline. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (2026, January 3). 7-Bromo-4-chloro-6,8-difluoro-2-methylquinoline. Retrieved from [Link]
-
MIT Plasma Science and Fusion Center. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023, March 15). ECHA identifies certain brominated flame retardants as candidates for restriction. Retrieved from [Link]
-
Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants. Retrieved from [Link]
-
Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 4-Bromo-6,8-difluoro-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
As a senior application scientist, this guide provides essential, field-proven insights for the safe handling of 4-Bromo-6,8-difluoro-2-methylquinoline. This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation to ensure a self-validating system of laboratory practice. Your safety and the integrity of your research are paramount.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a halogenated aromatic heterocyclic compound. While specific toxicity data is limited, the available safety information for this compound and structurally similar molecules indicates significant potential hazards. The primary routes of exposure are ingestion, skin contact, and eye contact.
Key Hazards:
-
Acute Oral Toxicity: The compound is classified as harmful if swallowed (H302). Ingestion can lead to systemic toxicity.
-
Serious Eye Damage: Direct contact with the eyes can cause serious and potentially irreversible damage (H318).
-
Skin Irritation: Similar halogenated quinolines are known to cause skin irritation (H315).[1] Prolonged or repeated contact should be avoided.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation (H335).[1]
A thorough risk assessment should be conducted before any handling of this compound, considering the quantities being used, the nature of the experimental procedures, and the potential for aerosolization.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigating the risks associated with handling this compound. The precautionary statement P280 specifically mandates the use of protective gloves, clothing, and eye/face protection.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. The risk of serious eye damage necessitates the use of fully enclosed goggles. A face shield should be worn when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and potential absorption. Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To minimize the inhalation of dust or aerosols. For procedures with a high likelihood of generating dust, a NIOSH-approved respirator may be necessary. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential for minimizing exposure and preventing accidents.
Preparation:
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to control potential exposure.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[2]
-
Spill Kit: A spill kit containing an inert absorbent material (e.g., vermiculite, sand), personal protective equipment, and a sealable container for waste should be readily available.[1]
Handling:
-
Avoid Dust Formation: As a solid, care should be taken to avoid the generation of dust when transferring the compound.[3]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
-
Container Management: Keep the container tightly closed when not in use to prevent contamination and accidental spillage.
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
Emergency Procedures: Be Prepared
Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4]
-
Remove contact lenses if present and easy to do. Continue rinsing.[4]
-
Seek immediate medical attention.[4]
Skin Contact:
-
Immediately wash the affected area with soap and plenty of water.[1]
-
Remove contaminated clothing.
-
Seek medical attention if irritation persists.[1]
Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.[4]
-
Seek immediate medical attention.
Inhalation:
-
Move the person to fresh air.[1]
-
If breathing is difficult, provide oxygen.
-
Seek medical attention if you feel unwell.[1]
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material to contain the spill.[1]
-
Collect: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to the appropriate safety officer.
Disposal Plan: Environmental Responsibility
This compound and any materials contaminated with it should be treated as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in a clearly labeled, sealed container. The label should include the full chemical name.[5]
-
Classification: This waste should be classified as "Halogenated Organic Waste".[5] Do not mix with non-halogenated waste streams.
-
Professional Disposal: The ultimate disposal of this chemical waste must be handled by a licensed and certified hazardous waste disposal company.[5] Follow all local, state, and federal regulations for hazardous waste disposal.
References
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
